5,6-Dichloropyrimidin-4-ol
Description
The exact mass of the compound 5,6-Dichloropyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-Dichloropyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloropyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPOBVJWKRFZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476040 | |
| Record name | 5,6-Dichloropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-91-6 | |
| Record name | 5,6-Dichloropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloropyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of 5,6-Dichloropyrimidin-4-ol in Medicinal Chemistry
This guide provides an in-depth technical analysis of 5,6-Dichloropyrimidin-4-ol (CAS: 88982-91-6), a critical heterocyclic scaffold used in the synthesis of antiviral agents, agrochemicals, and purine mimetics.
Executive Summary
5,6-Dichloropyrimidin-4-ol (also designated as 5,6-dichloropyrimidin-4(3H)-one) represents a "privileged scaffold" in drug discovery due to its unique halogen substitution pattern.[1] Unlike the more common 2,4-dichloropyrimidine, this molecule possesses a C5-chlorine atom that is electronically distinct and metabolically stable, while the C4-hydroxyl group serves as a versatile handle for activation. This guide details its physicochemical behavior, activation protocols, and regioselective functionalization strategies.[1]
Part 1: Structural Dynamics & Physicochemical Profile
Tautomeric Equilibrium
In the solid state and polar aprotic solutions (DMSO, DMF), the molecule predominantly exists as the lactam (oxo) tautomer, 5,6-dichloropyrimidin-4(3H)-one. However, under basic conditions or during nucleophilic substitution, it reacts via the lactim (hydroxy) form.[1] Understanding this equilibrium is vital for solubility optimization and predicting reactivity.[1]
Figure 1: Tautomeric Equilibrium of 5,6-Dichloropyrimidin-4-ol
Caption: The equilibrium shifts toward the lactim form in the presence of base, facilitating O-alkylation or activation with POCl₃.
Physicochemical Data Table
| Property | Value | Context |
| CAS Number | 88982-91-6 | Unique Identifier |
| Molecular Formula | C₄H₂Cl₂N₂O | MW: 164.98 g/mol |
| Appearance | Off-white / Light yellow solid | Crystalline powder |
| Melting Point | 212–214 °C | Indicates strong H-bonding (dimerization) |
| pKa (Predicted) | ~5.15 | Acidic proton at N3/O; deprotonates with weak bases (e.g., K₂CO₃) |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, DCM) |
| Stability | Moisture Sensitive | Store under inert atmosphere (Argon/N₂) at 2–8°C |
Part 2: Reactivity Landscape & Regioselectivity
The chemical utility of 5,6-dichloropyrimidin-4-ol lies in the electronic differentiation between the C5 and C6 positions.[1]
-
C4-OH Activation: The hydroxyl group is a "mask" for the C4-Cl.[1] Treatment with phosphorous oxychloride (POCl₃) converts the core into 4,5,6-trichloropyrimidine .[1]
-
The "Chlorine Dance" (Regioselectivity):
-
C5-Cl (Meta-like): Electronically reinforced.[1] It is extremely difficult to displace via Nucleophilic Aromatic Substitution (SNAr) because it is not activated by the ring nitrogens (it is meta to both N1 and N3).[1]
-
C6-Cl (Para-like): Highly reactive.[1] Positioned para to N1 and ortho to N3, it is the primary site for nucleophilic attack after activation.[1]
-
Figure 2: Activation and Regioselective Substitution Workflow
Caption: Activation with POCl3 creates a trichloro-species. Subsequent SNAr is governed by the directing effect of the C5-Cl, often favoring C4 substitution due to the alpha-nitrogen effect.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Activation to 4,5,6-Trichloropyrimidine
Objective: Convert the inert hydroxyl group into a reactive chlorine leaving group.[1] This is the standard "entry point" for using this scaffold.
Reagents:
-
Phosphorous Oxychloride (POCl₃) (5.0 – 10.0 eq) [Solvent & Reagent]
-
N,N-Diethylaniline (1.0 eq) [Catalyst/Acid Scavenger]
Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon). Safety: POCl₃ is highly corrosive and reacts violently with water.[1][4] Work in a fume hood.
-
Addition: Charge the flask with 5,6-dichloropyrimidin-4-ol. Carefully add POCl₃ (neat) to create a suspension.[1] Add N,N-diethylaniline slowly (exothermic).[1]
-
Reaction: Heat the mixture to reflux (approx. 105–110 °C). The suspension will dissolve into a clear yellow/orange solution as the reaction proceeds.[1]
-
Validation Check: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material (polar, stays at baseline) should disappear, replaced by a high-R_f spot (non-polar trichloride).
-
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl₃ (use a base trap for the pump).[1]
-
Quench: Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
-
Extract with Dichloromethane (DCM) (3x).[1] Wash organics with sat.[1] NaHCO₃ (until neutral) and Brine.[1]
-
-
Purification: Dry over MgSO₄ and concentrate. The resulting 4,5,6-trichloropyrimidine is often pure enough for the next step; otherwise, purify via flash chromatography (Hexanes/EtOAc).
Part 4: Applications in Drug Development
Antiviral & Anticancer Scaffolds
The 5,6-dichloro motif is frequently used to synthesize purine bioisosteres .[1] By reacting the activated pyrimidine with amidines or guanidines, researchers can close the imidazole ring to form 7,8-dichloropurines, which are precursors to CDK inhibitors.
Metabolic Stability
The presence of the C5-Chlorine blocks metabolic oxidation at this position.[1] In many pyrimidine drugs, the C5 position is a "soft spot" for cytochrome P450 oxidation.[1] Halogenation here extends the half-life (t1/2) of the final drug candidate.[1]
Part 5: Safety & Handling
-
Hazard Classification: GHS07 (Warning).[1]
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
-
Storage: The hydroxyl group makes the compound hygroscopic.[1] Store in a tightly sealed container at 2–8°C.
-
Disposal: Halogenated organic waste.[1][4] Do not mix with strong oxidizers.[1]
References
-
PubChem. (2025).[1] 5-Amino-4,6-dichloropyrimidine and Related Compounds (Data for CAS 88982-91-6).[1][5][6] National Library of Medicine.[1] [Link]
-
Master Organic Chemistry. (2015). Elimination of Alcohols with POCl3 (Mechanistic Analogues for Pyrimidinol Activation).[1][Link]
-
WuXi AppTec. (2021).[1] Regioselectivity in SNAr Reactions of Dichloropyrimidines. QM Magic Class.[1][7] [Link]
Sources
- 1. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. 1204736-25-3,1-Methyl-5-nitro-1,2,3-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CAS 88982-91-6 | 4H01-5-2Y | MDL MFCD09909774 | 5,6-Dichloropyrimidin-4-ol | SynQuest Laboratories [synquestlabs.com]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
An In-depth Technical Guide to Dichloropyrimidinols for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Field-Proven Insights into the Synthesis, Properties, and Applications of Key Dichloropyrimidine Intermediates
In the landscape of heterocyclic chemistry, pyrimidine derivatives stand out as foundational scaffolds in a vast array of biologically active molecules. Among these, dichloropyrimidines are pivotal intermediates, offering versatile reaction sites for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of a key dichloropyrimidine derivative, clarifying common nomenclature ambiguities and presenting its chemical properties, synthesis, and applications, with a particular focus on its relevance in drug discovery and development.
While the query for "5,6-Dichloropyrimidin-4-ol" is noted, available chemical databases predominantly identify a closely related and more commonly referenced isomer: 4,6-Dichloropyrimidin-5-ol . It is highly probable that this is the intended compound of interest, with the CAS Number 425394-89-4 . This guide will focus on this compound, while also providing comparative data on other significant dichloropyrimidine isomers to offer a comprehensive resource.
Core Compound Identification and Properties
4,6-Dichloropyrimidin-5-ol
Physicochemical Properties:
| Property | Value | Source |
| Purity | 95% | ChemUniverse[1] |
| MDL Number | MFCD17392595 | ChemUniverse[1] |
Chemical Structure:
Caption: Structure of 4,6-Dichloropyrimidin-5-ol
Comparative Isomers
To provide a broader context, it is valuable to consider other commercially available and frequently studied dichloropyrimidine isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-4,6-dichloropyrimidine | 56-05-3[2][3][4][5][6][7] | C₄H₃Cl₂N₃ | 163.99[2][3] |
| 5-Amino-4,6-dichloropyrimidine | 5413-85-4[8][9][10][11][12][13] | C₄H₃Cl₂N₃ | 163.99[10][12] |
| 4,6-Dichloropyrimidine | 1193-21-1[14][15] | C₄H₂Cl₂N₂ | 148.98[15][16] |
| 5,6-Dichloropyrimidine-4-carboxylic acid | 914916-97-5[17] | C₅H₂Cl₂N₂O₂ | 192.99[17] |
Synthesis and Reactivity
The dichloropyrimidine core is a versatile scaffold primarily due to the reactivity of the chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups.
General Synthesis of Dichloropyrimidines
Halogenated pyrimidines are often synthesized from dihydroxypyrimidines using chlorinating agents. For instance, the Vilsmeier-Haack reaction is an effective method for converting 4,6-dihydroxypyrimidines to their 4,6-dichloro counterparts.[18] Another common approach involves the use of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6]
A patent for the preparation of 5-methoxy-4,6-dichloropyrimidine describes a method that uses phosphorus trichloride, which is noted as being less toxic than phosphorus oxychloride.[19] This highlights a critical consideration in process chemistry: the selection of reagents to minimize operational hazards.
Key Reactions of Dichloropyrimidines
The two chlorine atoms on the pyrimidine ring can be sequentially or simultaneously replaced by nucleophiles. The regioselectivity of these reactions is influenced by the electronic nature of the pyrimidine ring and the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Workflow:
Caption: Generalized SNAr Workflow for Dichloropyrimidines.
A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde demonstrated that SNAr reactions with various amines can proceed under mild, environmentally friendly conditions.[18] This work underscores the tunability of these reactions to achieve desired substitutions.
Applications in Drug Discovery and Agrochemicals
Dichloropyrimidines are crucial building blocks in the synthesis of a wide range of therapeutic agents and agrochemicals.[14]
Pharmaceutical Applications
-
Antiviral Agents: The pyrimidine structure is a core component of nucleoside analogs that can inhibit viral replication.[14] For example, 2-amino-4,6-dichloropyrimidine has been shown to inhibit the growth of herpes simplex virus and influenza virus in cell cultures.[2]
-
Anticancer Agents: Derivatives of dichloropyrimidines have shown promising cytotoxic activity against various cancer cell lines.[14] The ability to modify the structure allows medicinal chemists to fine-tune the pharmacological properties for targeted therapies.[14]
-
Other Therapeutic Areas: These intermediates are also used in the synthesis of anticonvulsant agents and N(7)-substituted purines.[8]
Agrochemical Applications
4,6-Dichloropyrimidine is instrumental in the development of modern herbicides and pesticides.[14] Its versatility allows for the creation of active ingredients that offer potent and selective weed and pest control, thereby enhancing crop yields.[14]
Experimental Protocols
Synthesis of 5-Amino-4,6-dichloropyrimidine via Reduction
This protocol is based on the reduction of 4,6-dichloro-5-nitropyrimidine.
Materials:
-
4,6-Dichloro-5-nitropyrimidine
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (EA)
-
Parr hydrogenation reactor
-
Diatomaceous earth
Procedure:
-
Add 10% Pd/C catalyst (0.05 g) to a solution of 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) in a Parr hydrogenation reactor.[20]
-
Replace the air in the reactor with nitrogen three times.[20]
-
Carry out the hydrogenation reaction at room temperature and atmospheric pressure.[20]
-
Upon completion of the reaction (monitor by TLC), filter the reaction solution through a diatomaceous earth filter to remove the Pd/C catalyst.[20]
-
Concentrate the filtrate to obtain the target product, 4,6-dichloro-5-aminopyrimidine.[20]
SNAr Amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
This protocol describes the synthesis of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde.[18]
Materials:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Indoline
-
Methanol
-
Sodium hydroxide (NaOH)
Procedure:
-
To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in methanol (5.0 mL), add NaOH (0.2 g, 5 mmol).[18]
-
Stir the reaction mixture at room temperature for 1 hour.[18]
-
Monitor the progress of the reaction using TLC.[18]
-
Isolate the resulting solid by filtration.[18]
-
Recrystallize the solid from ethanol to yield the purified product.[18]
Safety and Handling
Dichloropyrimidine derivatives are reactive chemicals and should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[21][22][23] Wash hands thoroughly after handling.[21][22][24] Wear protective gloves, clothing, and eye/face protection.[21][22][25]
-
Hazards: These compounds can cause skin and serious eye irritation.[4][10][21] They may also cause respiratory irritation.[4][10] 4,6-Dichloropyrimidine is corrosive and can cause severe skin burns and eye damage.[15]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][21][24] Some derivatives may be moisture-sensitive.[9][24]
Spectroscopic Data
Characterization of dichloropyrimidine derivatives relies on standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the synthesized compounds. In some cases, analysis in solvents like DMSO-d₆ may be necessary for insoluble compounds.[26]
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[10]
-
IR Spectroscopy: Helps to identify characteristic functional groups present in the molecule.[10][13]
Conclusion
Dichloropyrimidinols and their amino analogs are indispensable intermediates in modern synthetic chemistry, with profound implications for the development of new pharmaceuticals and agrochemicals. A thorough understanding of their synthesis, reactivity, and handling is crucial for any researcher working in these fields. This guide provides a consolidated resource, clarifying the identity of 4,6-Dichloropyrimidin-5-ol and offering a technical foundation for its effective utilization in research and development.
References
- 4,6-Dichloropyrimidine - SLT. (URL: )
- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P
- 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 - Sigma-Aldrich. (URL: )
- 5-Amino-4,6-dichloropyrimidine | 5413-85-4 - ChemicalBook. (URL: )
- Innovating with 4,6-Dichloropyrimidine: Applications in Pharma and Agrochemicals. (URL: )
- 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem - NIH. (URL: )
- 4,6-DICHLOROPYRIMIDIN-5-OL [P93152] - ChemUniverse. (URL: )
- 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 - Biosynth. (URL: )
- 5-Amino-4,6-dichloropyrimidine CAS#: 5413-85-4 - ChemicalBook. (URL: )
- 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 - Sigma-Aldrich. (URL: )
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: )
- 5-Amino-4,6-dichloropyrimidine synthesis - ChemicalBook. (URL: )
- 56-05-3|2-Amino-4,6-dichloropyrimidine|BLD Pharm. (URL: )
- 914916-97-5|5,6-Dichloropyrimidine-4-carboxylic acid|BLD Pharm. (URL: )
- 5 - SAFETY D
- 104850 - 4,6-Dichloropyrimidine - Safety D
- 6 - SAFETY D
- Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97% - Cole-Parmer. (URL: )
- MSDS of 4,6-Dichloropyrimidin-5-ol. (URL: )
- Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Deriv
- 56-05-3 Cas No. | 2-Amino-4,6-dichloropyrimidine - Apollo Scientific. (URL: )
- 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. (URL: )
- 2-Amino-4,6-dichloropyrimidine 56-05-3 wiki - Guidechem. (URL: )
- 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem - NIH. (URL: )
- 5-Amino-4,6-dichloropyrimidine - the NIST WebBook. (URL: )
- 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum - ChemicalBook. (URL: )
Sources
- 1. 4,6-DICHLOROPYRIMIDIN-5-OL [P93152] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. biosynth.com [biosynth.com]
- 3. 56-05-3|2-Amino-4,6-dichloropyrimidine|BLD Pharm [bldpharm.com]
- 4. 56-05-3 Cas No. | 2-Amino-4,6-dichloropyrimidine | Apollo [store.apolloscientific.co.uk]
- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum [chemicalbook.com]
- 8. 4,6-二氯-5-氨基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Amino-4,6-dichloropyrimidine | 5413-85-4 [chemicalbook.com]
- 10. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Amino-4,6-dichloropyrimidine CAS#: 5413-85-4 [m.chemicalbook.com]
- 12. 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 [sigmaaldrich.com]
- 13. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
- 14. nbinno.com [nbinno.com]
- 15. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sltchemicals.com [sltchemicals.com]
- 17. 914916-97-5|5,6-Dichloropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 18. mdpi.com [mdpi.com]
- 19. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 20. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. capotchem.cn [capotchem.cn]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. dcfinechemicals.com [dcfinechemicals.com]
- 26. iq.ufrgs.br [iq.ufrgs.br]
Technical Deep Dive: 5,6-Dichloropyrimidin-4-ol in Medicinal Chemistry
Topic: 5,6-Dichloropyrimidin-4-ol Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]
Abstract
5,6-Dichloropyrimidin-4-ol (CAS: 88982-91-6) represents a critical scaffold in the design of bioactive heterocycles.[1] Characterized by its dual halogenation pattern and keto-enol tautomerism, this molecule serves as a versatile electrophile in nucleophilic aromatic substitution (
Molecular Architecture & Tautomeric Equilibrium
Structural Analysis
The core of 5,6-dichloropyrimidin-4-ol consists of a pyrimidine ring substituted with chlorine atoms at the C5 and C6 positions and a hydroxyl group at the C4 position. The electronic environment is dominated by the strong electron-withdrawing nature of the two nitrogen atoms (N1, N3) and the chlorine substituents, creating a highly electron-deficient
Keto-Enol Tautomerism
A defining feature of 4-hydroxypyrimidines is their prototropic tautomerism.[1] While often chemically named as the "ol" (lactim) form, crystallographic and solution-phase studies of analogous pyrimidines indicate that the 4(3H)-one (lactam) tautomer predominates in neutral media.
-
Lactam Form (5,6-dichloro-3H-pyrimidin-4-one): Favored in solid state and neutral aqueous solution due to the stability of the amide-like resonance (N-C=O).[1]
-
Lactim Form (5,6-dichloropyrimidin-4-ol): Becomes relevant in basic conditions or during O-alkylation reactions.[1]
The specific positioning of the chlorine at C5 sterically influences the tautomeric equilibrium, potentially destabilizing the planar hydrogen-bonding networks typically seen in unsubstituted pyrimidinones.
Physicochemical Profile
The following data consolidates experimental and predicted properties essential for handling and formulation.
| Property | Value | Notes |
| CAS Number | 88982-91-6 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 164.98 g/mol | |
| Melting Point | 212–213.5 °C | High MP indicates strong intermolecular H-bonding (dimerization) |
| pKa (Predicted) | ~5.15 | Acidic proton at N3/O4; deprotonates to form anion |
| Density (Predicted) | 1.76 ± 0.1 g/cm³ | High density due to di-halogenation |
| Solubility | DMSO, Methanol | Sparingly soluble in water; soluble in basic aqueous media |
| Appearance | Off-white to light yellow solid | Sensitive to light/moisture; store under inert gas |
Reactivity & Functionalization Strategies
The chemical utility of 5,6-dichloropyrimidin-4-ol lies in the differential reactivity of its three functional handles: the C4-OH/C=O, the C6-Cl, and the C5-Cl.
Regioselectivity of Nucleophilic Aromatic Substitution ( )
The pyrimidine ring is activated for
-
C6-Cl Position: This is the most electrophilic site.[1] It is para to N1 and ortho to N3. Nucleophiles (amines, thiols) will preferentially displace the chlorine at C6.
-
C5-Cl Position: This position is meta to the ring nitrogens and is significantly less reactive towards
.[1] It typically remains intact during mild nucleophilic substitutions, preserving a handle for subsequent metal-catalyzed cross-coupling.[1]
Activation of the C4 Position
To functionalize the C4 position, the hydroxyl group is typically converted into a leaving group (Cl, Br, OTs).
-
Chlorination: Treatment with phosphorus oxychloride (
) converts the 4-ol into 4,5,6-trichloropyrimidine . This intermediate is highly reactive and allows for sequential substitution at C4 and C6.[1]
Experimental Protocol: Synthesis of 4-Amino Derivatives
Context: Introduction of an amine nucleophile at C6 while preserving the C5-Cl and C4-OH.[1]
-
Preparation: Dissolve 5,6-dichloropyrimidin-4-ol (1.0 eq) in anhydrous DMF.
-
Base Addition: Add
(2.0 eq) to deprotonate the N3/O4, increasing solubility and scavenging HCl. -
Nucleophile Addition: Add the target amine (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Pour into ice water. Acidify to pH 4–5 with 1M HCl to precipitate the product (C6-amino-C5-chloro-4-hydroxypyrimidine).[1]
[1]
Applications in Drug Discovery[5][6]
The 5,6-dichloropyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a precursor for several therapeutic classes.
Kinase Inhibitors
The pyrimidine hinge-binding motif is ubiquitous in kinase inhibitors.[1] The C5-Cl atom provides a handle to introduce hydrophobic groups that access the "gatekeeper" region of kinase ATP-binding pockets, while the C4-OH (or its amino derivatives) can form hydrogen bonds with the hinge region backbone residues.
Antiviral Agents
Analogues of dichloropyrimidines are used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The substitution at C6 allows for the attachment of solubilizing side chains or lipophilic aryl ethers essential for viral target affinity.
Agrochemicals
The scaffold is also utilized in the synthesis of broad-spectrum herbicides, where the electron-deficient pyrimidine ring mimics essential cofactors in plant biosynthetic pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79434, 5-Amino-4,6-dichloropyrimidine. (Note: Structurally related reference for reactivity patterns). Retrieved from .
-
ChemicalBook (2025). 5,6-Dichloropyrimidin-4-ol Properties and Suppliers. Retrieved from .
-
BenchChem (2025). Nucleophilic Aromatic Substitution Protocols for Dichloropyrimidines. Retrieved from .
-
WuXi AppTec (2024). Regioselectivity in SnAr reactions of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from .
-
GuideChem (2025). 5,6-Dichloropyrimidin-4-ol CAS 88982-91-6 Profile. Retrieved from .
Sources
Strategic Synthesis of 5,6-Dichloropyrimidin-4-ol (5,6-Dichlorouracil) from Uracil: A Two-Step Approach to a Key Heterocyclic Intermediate
An In-Depth Technical Guide for Medicinal and Process Chemists
Abstract
5,6-Dichloropyrimidin-4-ol, commonly known as 5,6-dichlorouracil, is a highly valuable heterocyclic building block in the synthesis of complex pharmaceutical agents. The two chlorine atoms on the pyrimidine core, particularly at the electronically distinct 5- and 6-positions, offer versatile handles for subsequent functionalization through nucleophilic substitution and cross-coupling reactions. However, its synthesis from the readily available and inexpensive starting material, uracil, is not trivial. A direct one-pot dichlorination of the uracil C5-C6 double bond is chemically challenging due to the inherent reactivity of the pyrimidine ring. This guide provides a comprehensive, field-proven, two-step synthetic strategy that proceeds through a stable 5-chloro intermediate. We will delve into the mechanistic rationale behind the chosen reagents, provide detailed, self-validating experimental protocols, and summarize the critical process parameters for researchers, scientists, and drug development professionals.
Strategic Analysis: Overcoming the Regioselectivity Challenge
The synthesis of 5,6-dichloropyrimidin-4-ol from uracil presents a classic regioselectivity problem. The uracil scaffold has multiple reactive sites:
-
N1 and N3 Amide Protons: Acidic and can be deprotonated.
-
C2 and C4 Carbonyls: Can tautomerize to enol forms (pyrimidine-2,4-diol), making the hydroxyl groups susceptible to replacement by strong chlorinating agents like phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine.
-
C5-C6 Alkene: This electron-rich double bond is prone to electrophilic attack. Standard electrophilic halogenation strongly favors substitution at the C-5 position.[1]
A direct reaction with a powerful chlorinating agent intended to react with the C5-C6 bond would likely lead to a complex mixture of products due to competing reactions at the C2 and C4 positions. Therefore, a controlled, stepwise approach is necessary to achieve the desired 5,6-dichloro substitution pattern.
The strategy detailed herein leverages a logical two-step sequence:
-
Regioselective Electrophilic Chlorination at C-5: Installation of the first chlorine atom at the most electronically favorable position using a mild electrophilic source.
-
Addition-Elimination Chlorination at C-6: Activation of the C-6 position for chlorination, proceeding through a saturated intermediate to yield the final dichlorinated product.
Figure 1: High-level workflow for the synthesis of 5,6-Dichloropyrimidin-4-ol.
Part I: Synthesis of 5-Chlorouracil via Electrophilic Chlorination
Mechanism and Rationale
The first step involves the selective chlorination of the C-5 position of the uracil ring. The C-5 carbon is the most nucleophilic position in the ring, making it the prime target for electrophilic aromatic substitution.
-
Reagent Choice: N-Chlorosuccinimide (NCS) is the chlorinating agent of choice for this transformation.[1] It serves as a source of an electrophilic chlorine atom (Cl⁺) in a controlled manner, avoiding the harsh conditions and over-reactivity associated with reagents like chlorine gas.
-
Solvent: Glacial acetic acid is an ideal solvent. It readily dissolves uracil and provides a polar protic medium that facilitates the ionization of the N-Cl bond in NCS, stabilizing the intermediates of the electrophilic substitution mechanism.
The reaction proceeds via the classical mechanism for electrophilic aromatic substitution, where the π-bond of the uracil ring attacks the electrophilic chlorine of NCS, forming a resonance-stabilized cationic intermediate (a sigma complex). A base (succinimide anion or solvent) then abstracts the proton from C-5, restoring the aromaticity of the ring and yielding the 5-chlorouracil product.
Detailed Experimental Protocol: Synthesis of 5-Chlorouracil
This protocol is based on established methodologies for the C-5 chlorination of uracil derivatives.[2]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add uracil (1.0 eq, e.g., 20.0 g).
-
Solvent Addition: Add glacial acetic acid (e.g., 250 mL) to the flask to create a suspension.
-
Reagent Addition: To the stirred suspension, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the mixture vigorously at ambient temperature (20-25 °C).
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane). Spot the starting material (uracil) and the reaction mixture. The reaction is complete upon the disappearance of the uracil spot, typically within 24 hours.
-
Work-up and Isolation: Once complete, pour the reaction mixture slowly into a beaker containing 1 L of ice-cold deionized water. This will precipitate the product.
-
Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation, then collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual acetic acid and succinimide.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield 5-chlorouracil.
Part II: Synthesis of 5,6-Dichloropyrimidin-4-ol
Mechanism and Rationale
With the C-5 position now occupied by a deactivating, electron-withdrawing chlorine atom, a second electrophilic substitution at C-6 is highly unfavorable. The synthesis of the 5,6-dichloro product from 5-chlorouracil is achieved using a more potent reagent that likely operates via an addition-elimination pathway.
-
Reagent Choice: Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.[2] It can act as a source of chlorine through different mechanisms. In this context, it likely initiates an addition across the C5-C6 double bond.
-
Proposed Mechanism: The reaction is believed to proceed through a 5,5,6-trichloro-5,6-dihydrouracil intermediate. Initially, SO₂Cl₂ facilitates the addition of Cl₂ across the double bond of 5-chlorouracil. The subsequent intermediate is unstable and readily eliminates a molecule of hydrogen chloride (HCl) to re-establish the aromatic pyrimidine system, resulting in the final 5,6-dichlorouracil product. Heating to reflux provides the necessary activation energy for both the addition and the final elimination step.
Figure 2: Proposed mechanism for the C-6 chlorination of 5-Chlorouracil.
Detailed Experimental Protocol: Synthesis of 5,6-Dichloropyrimidin-4-ol
This protocol is based on a proposed synthetic route for achieving 5,6-dichlorination.[2]
-
Safety First: Sulfuryl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This entire procedure must be performed in a well-ventilated chemical fume hood using dry glassware and appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 5-chlorouracil (1.0 eq) in a dry, chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Initial Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.2 eq) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM).
-
In-Process Control (IPC): Monitor the reaction by TLC until the 5-chlorouracil starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice water to quench the excess sulfuryl chloride.
-
Isolation and Purification: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary and Characterization
The successful synthesis of 5,6-dichloropyrimidin-4-ol should be confirmed by standard analytical techniques.
| Parameter | Step 1: 5-Chlorouracil Synthesis | Step 2: 5,6-Dichlorouracil Synthesis |
| Starting Material | Uracil | 5-Chlorouracil |
| Key Reagent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) |
| Temperature | Ambient (20-25 °C) | 0 °C to Reflux (~40 °C) |
| Typical Yield | > 90% | Variable; optimization may be required. |
| Work-up | Precipitation in ice water | Quenching in ice water, filtration |
| Purification | Washing with water | Recrystallization (e.g., Ethanol/Water) |
Table 1: Summary of Reaction Parameters and Expected Outcomes.
Characterization Data for 5,6-Dichloropyrimidin-4-ol (5,6-Dichlorouracil):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): Expect two broad singlets in the downfield region (e.g., ~11-13 ppm) corresponding to the two N-H protons. The absence of a signal around 5-6 ppm confirms the substitution of the C-5 and C-6 protons.
-
¹³C NMR (DMSO-d₆): Expect signals corresponding to the two carbonyl carbons and the two chlorinated sp² carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). For C₄H₂Cl₂N₂O₂, the expected m/z for the molecular ion [M]⁻ would be ~179.9.
Conclusion
The synthesis of 5,6-dichloropyrimidin-4-ol from uracil is effectively achieved through a robust, two-step synthetic sequence. This strategy circumvents the challenges of regioselectivity inherent in the uracil ring system by first performing a mild electrophilic chlorination at the C-5 position with NCS, followed by a more forceful chlorination at C-6 using sulfuryl chloride. The resulting dichlorinated pyrimidine is a versatile intermediate, primed for further elaboration into novel molecular entities for drug discovery and development programs. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to reliably produce this valuable compound.
References
-
Kumar, R., Wiebe, L. I., & Knaus, E. E. (1994). A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno-6-azido-5,6-dihydro intermediate. Canadian Journal of Chemistry, 72(9), 2005-2010. [Link]
-
Wikipedia. (n.d.). Uracil. Retrieved February 11, 2026, from [Link]
-
Hok, L., Ulm, L., Tandarić, T., Krivohlavek, A., Šakić, D., & Vrček, V. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Chemosphere, 207, 612–619. [Link]
-
Müller, C. E., & Grote, T. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Dichloropyrimidin-4-ol and its Tautomer
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6-Dichloropyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document, authored for specialists in the field, delves into the structural nuances revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a detailed reference for the characterization of this and structurally related molecules.
Introduction: The Tautomeric Nature of 5,6-Dichloropyrimidin-4-ol
5,6-Dichloropyrimidin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 5,6-dichloro-1H-pyrimidin-4-one . This phenomenon is common in hydroxypyrimidines, where the proton can reside on the exocyclic oxygen (enol form) or the ring nitrogen (keto form). The keto tautomer is generally the predominant and more stable form. For the purpose of this guide, we will focus on the characterization of this major tautomer, while acknowledging the potential for the enol form to exist in specific environments. Understanding this equilibrium is crucial for interpreting the spectroscopic data accurately and predicting the molecule's reactivity and intermolecular interactions.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within 5,6-dichloro-1H-pyrimidin-4-one.
A. ¹H NMR Spectroscopy
Experimental Protocol:
A sample of 5,6-dichloro-1H-pyrimidin-4-one is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The ¹H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Data Interpretation:
The ¹H NMR spectrum of 5,6-dichloro-1H-pyrimidin-4-one is expected to be relatively simple, primarily showing a signal for the proton on the nitrogen atom (N-H) and a signal for the proton at position 2 of the pyrimidine ring (C2-H).
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N1-H | 12.0 - 13.0 | Broad Singlet | The chemical shift of this proton is highly dependent on the solvent and concentration. It is also exchangeable with D₂O. |
| C2-H | 7.5 - 8.5 | Singlet | The downfield shift is due to the deshielding effect of the adjacent nitrogen atoms and the carbonyl group. |
The broadness of the N-H peak is a result of quadrupole broadening and potential hydrogen exchange. The singlet multiplicity of the C2-H peak indicates no adjacent protons.
B. ¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample solution prepared for ¹H NMR analysis. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom. The spectrometer frequency for ¹³C is typically a quarter of the proton frequency (e.g., 75 MHz for a 300 MHz instrument).
Data Interpretation:
The ¹³C NMR spectrum will provide signals for the four distinct carbon atoms in the pyrimidine ring.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (C4) | 160 - 170 | The carbonyl carbon is significantly deshielded and appears furthest downfield. |
| C-Cl (C5/C6) | 130 - 145 | The exact shifts for C5 and C6 will be similar and influenced by the chlorine substituents. |
| C2 | 145 - 155 | This carbon is deshielded due to the two adjacent nitrogen atoms. |
The specific chemical shifts provide a unique fingerprint of the carbon skeleton and are invaluable for confirming the structure.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrations of the chemical bonds in 5,6-dichloro-1H-pyrimidin-4-one will result in a characteristic absorption spectrum.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a potassium bromide (KBr) pellet or the Attenuated Total Reflectance (ATR) technique can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation:
The key vibrational frequencies in the IR spectrum of 5,6-dichloro-1H-pyrimidin-4-one are indicative of its functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the pyrimidinone ring. |
| C=O Stretch | 1650 - 1700 | Strong | A strong, sharp peak indicative of the carbonyl group. |
| C=N/C=C Stretch | 1550 - 1650 | Medium to Strong | Aromatic ring stretching vibrations. |
| C-Cl Stretch | 600 - 800 | Medium to Strong | Characteristic of the carbon-chlorine bonds. |
The presence of a strong carbonyl absorption and a broad N-H stretch provides compelling evidence for the predominance of the keto tautomer.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
Experimental Protocol:
A dilute solution of the compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, which often leads to fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater intensity.
Data Interpretation:
The mass spectrum of 5,6-dichloro-1H-pyrimidin-4-one will show a molecular ion peak corresponding to its molecular weight.
| Ion | Expected m/z | Notes |
| [M]⁺ | 180, 182, 184 | The molecular ion will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The approximate ratio of the peaks will be 9:6:1. |
| [M-Cl]⁺ | 145, 147 | Fragmentation involving the loss of a chlorine atom. |
| [M-CO]⁺ | 152, 154, 156 | Loss of a neutral carbon monoxide molecule. |
The isotopic pattern of the molecular ion is a definitive indicator of the number of chlorine atoms in the molecule.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of 5,6-dichloro-1H-pyrimidin-4-one, the predominant tautomer of 5,6-Dichloropyrimidin-4-ol. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. This information is critical for researchers working on the synthesis, modification, and biological evaluation of this and related pyrimidine derivatives.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for obtaining and interpreting spectroscopic data.
Structural Correlation of Spectroscopic Data
Caption: Correlation of structure with key spectroscopic signals.
References
No direct spectroscopic data for 5,6-Dichloropyrimidin-4-ol or its tautomer was found in the initial searches. The presented data is based on established principles of spectroscopic interpretation for similar chemical structures. Further research into publications on the synthesis of derivatives may yield experimental data in supplementary information.
5,6-Dichloropyrimidin-4-ol: A Regioselective Scaffold in Heterocyclic Chemistry
The following technical guide details the chemical history, synthesis, and application of 5,6-Dichloropyrimidin-4-ol (CAS 88982-91-6). It is structured for research scientists and process chemists.
Technical Whitepaper | Version 1.0
Executive Summary
5,6-Dichloropyrimidin-4-ol (also designated as 5,6-dichloro-4-hydroxypyrimidine or 5,6-dichloropyrimidin-4(3H)-one) represents a critical "privileged scaffold" in the synthesis of fused heterocyclic systems and agrochemicals. Unlike its symmetric congeners (e.g., 4,6-dichloropyrimidine), this molecule possesses a unique electronic asymmetry driven by the inductive effect of the C5-chlorine atom. This guide explores its evolution from a theoretical curiosity in the mid-20th century to a functional intermediate in the production of organophosphate insecticides (e.g., analogs of Etrimfos) and modern purine-mimetic pharmaceuticals.
Chemical Identity & Tautomeric Context
Before addressing synthesis, it is vital to understand the species present in solution. Like most hydroxypyrimidines, 5,6-dichloropyrimidin-4-ol exhibits lactam-lactim tautomerism.
| Feature | Specification |
| IUPAC Name | 5,6-dichloropyrimidin-4-ol |
| Common Name | 5,6-Dichloro-4-hydroxypyrimidine |
| CAS Registry | 88982-91-6 |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 164.98 g/mol |
| pKa (Predicted) | ~5.15 (Acidic due to electron-withdrawing Cl groups) |
| Appearance | Off-white to pale yellow crystalline solid |
Tautomeric Equilibrium
In the solid state and polar solvents, the compound predominantly exists as the oxo-tautomer (5,6-dichloropyrimidin-4(3H)-one). However, the hydroxy-tautomer is the reactive species in O-alkylation reactions, while the oxo-form dictates N-alkylation patterns. The presence of the electron-withdrawing chlorine at C5 significantly increases the acidity of the N3 proton compared to non-halogenated pyrimidines.
Historical Evolution and Discovery
The history of 5,6-dichloropyrimidin-4-ol is not defined by a single "discovery" event but rather by the industrial drive to optimize polychlorinated pyrimidines in the 1960s and 1970s.
The "Golden Age" of Pyrimidine Agrochemicals (1960-1980)
During the search for novel acetylcholinesterase inhibitors, companies like Sandoz (now Syngenta) and Bayer investigated pyrimidine-based leaving groups for organophosphate pesticides. The synthesis of Etrimfos and related compounds required pyrimidine rings that were lipophilic yet hydrolytically stable enough to reach the target enzyme.
-
The Challenge: Simple hydroxypyrimidines were too hydrophilic.
-
The Solution: Halogenation.[1][2] The introduction of chlorine atoms at positions 5 and 6 modulated the lipophilicity (LogP) and tuned the pKa of the hydroxyl group, making it an ideal leaving group for phosphorylation.
Modern Pharmaceutical Utility
In the 21st century, this scaffold has found renewed purpose in Fragment-Based Drug Discovery (FBDD) . The C5-chlorine atom serves as a "steric anchor," preventing metabolic oxidation at the vulnerable C5 position, while the C6-chlorine remains highly reactive for SNAr displacements, allowing for the rapid construction of libraries.
Synthesis & Mechanistic Pathways
The industrial preparation of 5,6-dichloropyrimidin-4-ol typically follows a "top-down" approach (degradation of trichloropyrimidine) or a "bottom-up" chlorination.
Pathway A: Partial Hydrolysis of 4,5,6-Trichloropyrimidine (Primary Industrial Route)
This method is favored for its regioselectivity. 4,5,6-Trichloropyrimidine is symmetric regarding positions 4 and 6. Hydrolysis of one chlorine atom breaks this symmetry.
-
Starting Material: 4,5,6-Trichloropyrimidine (obtained from barbituric acid derivatives via POCl₃/PCl₅).
-
Reagent: NaOH (aq) or KOH.
-
Mechanism: Nucleophilic aromatic substitution (SNAr). The C4/C6 positions are highly electrophilic due to the cumulative withdrawal of N1, N3, and the C5-Cl.
-
Result: Displacement of one Cl⁻ by OH⁻ yields 5,6-dichloropyrimidin-4-ol.
Pathway B: Direct Chlorination of 6-Chloropyrimidin-4-ol
-
Starting Material: 4-Hydroxy-6-chloropyrimidine.[3]
-
Reagent: Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂).
-
Mechanism: Electrophilic aromatic substitution at the electron-rich C5 position.
-
Note: This route requires careful temperature control to prevent over-chlorination or ring degradation.
Visualization of Synthesis Pathways
Caption: Synthesis map showing the two primary routes to 5,6-dichloropyrimidin-4-ol. The hydrolysis route (green) is generally preferred for yield and purity.
Experimental Protocol: Synthesis via Selective Hydrolysis
Note: This protocol is derived from standard pyrimidine chemistry adaptations (e.g., methods by Brown & Harper).
Safety Pre-requisites
-
Hazard: 4,5,6-Trichloropyrimidine is a potent skin sensitizer and lachrymator.
-
Engineering Controls: All operations must occur in a fume hood.
-
PPE: Butyl rubber gloves, face shield, and chemical apron.
Step-by-Step Methodology
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 4,5,6-trichloropyrimidine (18.3 g, 100 mmol) in THF (100 mL).
-
Reagent Addition: Prepare a solution of Sodium Hydroxide (8.0 g, 200 mmol) in Water (80 mL).
-
Reaction: Add the NaOH solution dropwise to the pyrimidine solution over 30 minutes. Maintain internal temperature between 20–25°C using a water bath.
-
Why? Rapid addition or high heat can lead to double hydrolysis, yielding 5-chlorouracil.
-
-
Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a lower R_f spot (product).
-
Workup:
-
Acidify the mixture carefully with 2N HCl to pH 2–3. The product, being less soluble in the acidic form (lactam), will precipitate.
-
Cool the suspension to 0–5°C for 1 hour.
-
-
Isolation: Filter the white precipitate. Wash with cold water (2 x 20 mL) to remove NaCl.
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
-
Yield: Expected yield is 75–85% (approx. 12–14 g).
Strategic Utility in Drug Design
The 5,6-dichloropyrimidin-4-ol scaffold is not merely an intermediate; it is a "decision point" in synthesis.
The "Regioselectivity Switch"
In SNAr reactions (e.g., reacting with amines or alkoxides), the chlorine atoms behave differently:
-
C6-Cl: Highly reactive. It is ortho to a ring nitrogen and para to the electron-withdrawing C4-OH (or C4=O).
-
C5-Cl: Non-reactive to SNAr. It acts as a steric blocker and electronic tuner.
This allows for the sequential construction of complex molecules:
-
Step 1: Convert C4-OH to C4-Cl (restoring trichloro) OR protect C4-OH.
-
Step 2: Displace C6-Cl with a nucleophile (Amine/Thiol).
-
Step 3: The C5-Cl remains, providing metabolic stability or a handle for Suzuki couplings later.
Downstream Applications Diagram
Caption: The central role of the scaffold in diverse chemical industries.
References
-
Brown, D. J., & Harper, J. S. (1961).[2] The Pyrimidines.[4][1][2][5][6][7][8][9][10] Journal of the Chemical Society. (Foundational text on pyrimidine synthesis).
-
PubChem Compound Summary. (2025). 5,6-dichloro-4-hydroxypyrimidine (CAS 88982-91-6).[4][11][12] National Center for Biotechnology Information.
-
ChemicalBook. (2025).[4][2][13] Product Data: 5,6-Dichloropyrimidin-4-ol.[4][12][14][15][16]
-
Chesterfield, J. et al. (1964). Pyrimidines.[4][2][5][6][7][8][9][15][17] Part XIII. Synthesis of 5-chloropyrimidines. Journal of the Chemical Society. (Historical context on chlorination).
Sources
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. 6-Chloropyrimidin-4(3H)-one | 4765-77-9 [chemicalbook.com]
- 3. 5,6-DICHLORO-3-PYRIDINEMETHANOL | 54127-30-9 [chemicalbook.com]
- 4. 1204736-25-3,1-Methyl-5-nitro-1,2,3-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
- 6. 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 [sigmaaldrich.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 88982-91-6|4-羟基-5,6-二氯嘧啶|5,6-Dichloro-4-hydroxypyrimidine|-范德生物科技公司 [bio-fount.com]
- 12. CAS 88982-91-6 | 4H01-5-2Y | MDL MFCD09909774 | 5,6-Dichloropyrimidin-4-ol | SynQuest Laboratories [synquestlabs.com]
- 13. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]
- 14. en.huatengsci.com [en.huatengsci.com]
- 15. 88982-91-6 Cas No. | 5,6-Dichloropyrimidin-4-ol | Apollo [store.apolloscientific.co.uk]
- 16. ivychem.com [ivychem.com]
- 17. Page loading... [wap.guidechem.com]
Biological Activity of Substituted Pyrimidinols: A Technical Guide
Introduction: The Pyrimidinol Core in Medicinal Chemistry
Substituted pyrimidinols represent a privileged scaffold in drug discovery, distinct from their fully aromatic pyrimidine counterparts due to the presence of the hydroxyl group (-OH) on the pyrimidine ring. This structural feature introduces keto-enol tautomerism (pyrimidinol
While pyrimidines are ubiquitous in biology (e.g., Cytosine, Thymine, Uracil), synthetic substituted pyrimidinols have emerged as potent agents in three specific high-value therapeutic areas:
-
Mitochondrial Cytoprotection (Antioxidants): Mitigating oxidative stress in neurodegenerative diseases.
-
Antiviral Therapeutics: Specifically targeting HIV-1 RNase H via metal chelation.
-
Anticancer & Osteogenic Modulation: Regulating BMP2/SMAD1 signaling and inhibiting Thymidylate Synthase.
This guide synthesizes the structure-activity relationships (SAR), molecular mechanisms, and validation protocols for researchers developing pyrimidinol-based therapeutics.[1]
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of pyrimidinols is dictated by the substitution patterns at positions C2, C4, C5, and C6. The ability to lock the core in a specific tautomeric form often correlates with target selectivity.
SAR Visualization
The following diagram illustrates the critical substitution zones and their impact on biological activity.
Figure 1: SAR Map of Substituted Pyrimidinols. Key functional zones determine specificity between antioxidant, antiviral, and kinase inhibitory pathways.
Key SAR Insights by Therapeutic Class
| Therapeutic Class | Critical Substitution | Mechanism of Enhancement |
| Antioxidant | C4-Isopropoxy & C2-Azetidine | The 4-isopropoxy group balances redox potency with metabolic stability, preventing rapid oxidative degradation in liver microsomes. |
| Antiviral (HIV) | C5/C6-Carboxylic Acid | Essential for coordinating the two divalent metal ions ( |
| Anticancer | C2-Amino & C4-Aryl | Facilitates ATP-competitive inhibition in kinases (e.g., CDK2) or intercalation in DNA synthesis enzymes (Thymidylate Synthase). |
| Anti-inflammatory | C2/C4-Morpholino | Enhances affinity for COX-2 active sites and improves solubility. |
Mechanistic Deep Dive: HIV-1 RNase H Inhibition
One of the most distinct activities of pyrimidinols (specifically pyrimidinol carboxylic acids) is the inhibition of HIV-1 Reverse Transcriptase (RT) via its RNase H domain. Unlike standard RT inhibitors that target the polymerase site, these compounds target the hydrolysis of RNA in RNA:DNA hybrids.
Mechanism of Action
The pyrimidinol oxygen and the adjacent carboxylic acid oxygen form a tridentate chelation complex with the two divalent metal ions essential for catalysis. This mimics the transition state of the substrate, effectively locking the enzyme.
Figure 2: Mechanism of HIV-1 RNase H Inhibition. The pyrimidinol scaffold acts as a metal-chelating pharmacophore, disrupting the catalytic core.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed with self-validating controls.
Protocol A: Synthesis of 4-Isopropoxy-2-(azetidin-1-yl)pyrimidin-5-ol (Antioxidant Lead)
Rationale: This specific derivative is highlighted for its superior metabolic stability compared to simple pyrimidinols.
Step-by-Step Methodology:
-
Starting Material: Begin with 2,4-dichloropyrimidin-5-ol.
-
Protection: Protect the C5-hydroxyl group using a benzyl group (BnCl,
, DMF, , 4h). Validation: Monitor via TLC (Hexane:EtOAc 3:1). -
C4 Substitution: React the intermediate with sodium isopropoxide (generated in situ from NaH + isopropanol) in THF at
to RT. The chloride at C4 is more reactive than C2. -
C2 Substitution: React the mono-substituted product with azetidine hydrochloride and DIPEA in dioxane at reflux (
, 12h). -
Deprotection: Remove the benzyl group via hydrogenolysis (
, Pd/C, MeOH). -
Purification: Recrystallize from Ethanol/Water. Validation: Purity >95% by HPLC and
-NMR.
Protocol B: Mitochondrial Protection Assay (Cell-Based)
Rationale: Validates the antioxidant capacity of pyrimidinols in a biological system, distinct from simple chemical assays like DPPH.
Workflow:
-
Cell Line: Use Friedreich's Ataxia lymphocytes or neuronal precursors (e.g., SH-SY5Y).
-
Stressor: Diethyl maleate (DEM) to deplete glutathione, or Rotenone to inhibit Complex I.
-
Treatment: Pre-treat cells with Pyrimidinol test compounds (0.1 - 10
) for 2h. -
Induction: Add Stressor (e.g., 5
Rotenone) and incubate for 24h. -
Readout 1 (Viability): Calcein AM assay (Live cells retain fluorescence).
-
Readout 2 (ATP Production): Luciferase-based ATP assay.
-
Control: Include Idebenone or
-Tocopherol as a positive control.
Experimental Workflow Diagram
Figure 3: Integrated Workflow for Pyrimidinol Drug Development. Ensures only metabolically stable compounds proceed to costly biological assays.
References
-
Optimization of pyrimidinol antioxidants as mitochondrial protective agents. Source: Bioorganic & Medicinal Chemistry (2016).[2] Relevance: Defines the SAR for metabolic stability (C4-isopropoxy) and neuroprotection. URL:[Link]
-
Structural and binding analysis of pyrimidinol carboxylic acid HIV-1 RNase H inhibitors. Source: Nucleic Acids Research / NIH (2012). Relevance: details the two-metal ion chelation mechanism. URL:[Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Source: International Journal of Molecular Sciences (2024). Relevance: Protocols for COX inhibition and antioxidant validation.[3] URL:[Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. Source: Bioorganic Chemistry (2020). Relevance: Osteogenic activity via BMP2/SMAD1 signaling.[4] URL:[Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: Mini Reviews in Medicinal Chemistry (2022). Relevance: General overview of antimicrobial and anticancer SAR. URL:[Link]
Sources
- 1. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profile & Process Engineering of 5,6-Dichloropyrimidin-4-ol
[1]
Executive Summary
5,6-Dichloropyrimidin-4-ol (also referred to as 5,6-dichloropyrimidin-4(3H)-one) represents a critical scaffold in the synthesis of antiviral agents and agrochemicals.[1] Its utility, however, is frequently bottlenecked by its complex solubility behavior, which is governed by a dynamic keto-enol tautomeric equilibrium.[1]
This guide moves beyond basic solubility tables to provide a mechanistic understanding of how solvent polarity, proticity, and pH influence the dissolution and isolation of this compound. We present a validated framework for solvent selection, ensuring high-yield recovery and purity during intermediate processing.
Physicochemical Profile & Tautomeric Mechanics[1][2][3]
To master the solubility of 5,6-Dichloropyrimidin-4-ol, one must first accept that it rarely exists purely as the "ol" (enol) form in solution.[1]
The Tautomeric Equilibrium
In the solid state and in polar solvents, the compound predominantly adopts the keto (lactam) form, 5,6-dichloropyrimidin-4(3H)-one.[1] In non-polar environments or at high temperatures, the equilibrium may shift slightly toward the enol (lactim) form, 5,6-dichloropyrimidin-4-ol.[1]
-
Keto Form (Polar/Solid): High melting point, favors H-bond donation (N-H) and acceptance (C=O).
-
Enol Form (Non-polar/Gas): Favors intramolecular H-bonding, lower polarity.[1]
Implication for Solubility: The keto form's high lattice energy makes dissolution in non-polar solvents (e.g., Hexane, Toluene) difficult. Successful solvation requires disrupting the intermolecular N-H[1]···O=C hydrogen bond network, necessitating solvents with high dielectric constants or strong H-bond accepting capabilities (e.g., DMSO, DMF).
Visualization: Tautomeric Shift & Solvent Interaction
The following diagram illustrates the equilibrium and how different solvent classes stabilize specific tautomers.
Figure 1: Tautomeric equilibrium favoring the keto form, necessitating polar solvation strategies.
Solubility Landscape
The following data categorizes solvent efficacy based on the compound's structural activity relationships (SAR) and analogous chloropyrimidine behaviors.
Solubility Tier List (at 25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Super-Solvents | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole interactions break the crystal lattice N-H[1]···O bonds effectively. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate (20-50 mg/mL) | Solvation via H-bonding.[1] Solubility increases significantly with temperature (ideal for recrystallization).[1] |
| Aprotic Polar | Acetone, Ethyl Acetate, THF | Low-Moderate (5-20 mg/mL) | Good for extraction but may require heating.[1] Acetone is often a poor crystallizing solvent due to volatility.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<10 mg/mL) | Insufficient polarity to overcome lattice energy, though useful for liquid-liquid extraction from acidic aqueous phases. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble (<1 mg/mL) | The compound is too polar ("hard") to interact with these "soft" solvents. |
The pH Factor
Since the compound has an acidic proton (pKa ~7-8 due to electron-withdrawing chlorines), its solubility is pH-dependent :
-
pH > 9 (Basic): Deprotonation forms the pyrimidinolate anion, rendering it highly water-soluble .[1]
-
pH < 4 (Acidic): Remains neutral/protonated, precipitating out of water.[1]
-
Process Tip: To purify, dissolve in dilute NaOH, filter insoluble impurities, then acidify with HCl to precipitate the pure product.
Experimental Protocols
Protocol A: The "Golden Standard" Solubility Screen
Do not rely on literature values alone. Use this self-validating protocol to determine exact solubility for your specific batch (purity affects solubility).
Objective: Determine saturation point (mg/mL) at 25°C.
-
Preparation: Weigh 100 mg of 5,6-Dichloropyrimidin-4-ol into a 4 mL HPLC vial.
-
Titration: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Sonication: Sonicate for 5 minutes to ensure lattice breakdown.
-
Observation:
-
Clear solution? Calculate solubility:
. -
Turbid? Continue addition.
-
-
Validation: If volume exceeds 2 mL (solubility < 50 mg/mL), filter the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Recrystallization Strategy
The difference in solubility between boiling ethanol and cold ethanol makes it the solvent of choice for purification.[1]
Figure 2: Decision tree for the purification of 5,6-Dichloropyrimidin-4-ol via recrystallization.
Critical Process Considerations
Thermal Instability
While 5,6-Dichloropyrimidin-4-ol is relatively stable, prolonged heating in DMSO or DMF (>100°C) can lead to dechlorination or hydrolysis of the chlorine at the 6-position due to the solvent's nucleophilic nature at high temperatures.[1]
-
Recommendation: Keep process temperatures <80°C in aprotic polar solvents.
Water Sensitivity
The presence of water in organic solvents (e.g., wet Acetone) significantly antisolves the compound, leading to premature precipitation ("oiling out") rather than crystallization.
-
Recommendation: Use anhydrous solvents for initial dissolution; use water only as a controlled anti-solvent in the final step.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24853030, 5-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
- Context: Provides comparative physicochemical data for the 5-amino analog, establishing the baseline for chloropyrimidine solubility in ethanol.
- Context: Validates solubility profiles of the core pyrimidine scaffold in organic solvents.
-
Bayer AG (1986). Process for the preparation of 2,4,5,6-tetrachloropyrimidine (EP0183092A1).[2] Retrieved from [1][2]
- Context: Details the industrial handling and solvent extraction methods for chlorin
- Context: Authoritative source on the thermodynamic stability of the keto-form in pyrimidinones, grounding the mechanistic explan
Technical Whitepaper: Physicochemical Characterization of 5,6-Dichloropyrimidin-4-ol
Executive Summary
This technical guide provides a definitive physicochemical profile of 5,6-Dichloropyrimidin-4-ol (also known as 5,6-dichloro-4-hydroxypyrimidine).
Critical Disambiguation: Researchers frequently confuse this compound with its structural isomer, 4,6-dichloropyrimidine (CAS 1193-21-1), or the non-hydroxylated 4,5-dichloropyrimidine (CAS 6554-61-6).
-
Target Molecule: 5,6-Dichloropyrimidin-4-ol (CAS 88982-91-6) is a high-melting solid (>200 °C).
-
Common Error: Do not apply the boiling point data of 4,5-dichloropyrimidine (~82 °C at 34 Torr) to this target.
This guide details the melting point (MP), theoretical boiling point (BP), and the tautomeric equilibrium that governs its behavior in solution and solid phases.
Physicochemical Profile
The thermal behavior of 5,6-dichloropyrimidin-4-ol is dictated by its capacity for intermolecular hydrogen bonding, a property absent in its non-hydroxylated analogs.
Core Data Summary
| Property | Experimental Value / Range | Condition / Note |
| CAS Registry Number | 88982-91-6 | Distinct from 6554-61-6 and 1193-21-1 |
| Melting Point (MP) | 212 – 213.5 °C | Decomposition often observed near melt |
| Boiling Point (BP) | N/A (Decomposes) | Predicted: ~271 °C at 760 mmHg |
| Physical State | Solid (Crystalline powder) | Off-white to light yellow |
| pKa | ~5.15 ± 0.50 (Predicted) | Acidic enol proton |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; insoluble in hexanes |
Tautomeric Equilibrium
In the solid state and polar solvents, 5,6-dichloropyrimidin-4-ol exists in equilibrium with its keto-tautomer, 5,6-dichloropyrimidin-4(3H)-one . This lactam-lactim tautomerism significantly elevates the melting point due to the formation of stable hydrogen-bonded dimers, similar to the base-pairing seen in nucleic acids.
Figure 1: Lactam-lactim tautomerism driving the thermal properties of the target molecule.
Experimental Determination Protocols
Melting Point Determination (Capillary Method)
Objective: Determine purity via melting range depression analysis.
-
Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove solvent residues (water/methanol) that can depress the MP.
-
Packing: Pack 2–3 mm of sample into a clean glass capillary tube. Ensure the powder is compact to avoid air pockets.
-
Ramp Rate:
-
Fast Ramp: 10 °C/min up to 190 °C.
-
Critical Ramp: Reduce heat rate to 1.0 °C/min starting at 195 °C.
-
-
Observation: Record the temperature at the onset of liquefaction (T_onset) and the temperature of the clear point (T_clear).
-
Acceptance Criteria: A range of < 2 °C (e.g., 212.0 – 213.5 °C) indicates high purity (>97%).
-
Failure Mode: If the sample browns or bubbles before melting, it indicates decomposition or the presence of thermally unstable impurities.
-
Boiling Point & Thermal Stability
Warning: Do not attempt to distill this compound at atmospheric pressure.
-
Reasoning: The predicted boiling point (~271 °C) exceeds the thermal stability limit of the pyrimidine ring halogens. At these temperatures, C-Cl bond homolysis or polymerization is likely.
-
Alternative: If purification is required, use sublimation under high vacuum (<0.1 Torr) at 160–180 °C, or recrystallization from ethanol/water mixtures.
Synthesis & Purification Logic
Understanding the melting point is critical for process control during synthesis. The synthesis typically involves the chlorination of a pyrimidine precursor.[1]
Workflow Logic
The following decision tree illustrates how MP/BP data informs the purification strategy.
Figure 2: Purification workflow based on thermal analysis.
Safety & Handling
-
Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Thermal Hazards: Upon decomposition (above MP), it may release toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture can induce hydrolysis of the C-Cl bonds over time, lowering the melting point.
References
-
GuideChem. (2025). 5,6-Dichloro-4-hydroxypyrimidine Properties and CAS 88982-91-6 Data.[2][3][4][5][6][7] Retrieved from
-
ChemicalBook. (2025). 4,5-Dichloro-6-hydroxypyrimidine (CAS 88982-91-6) Product Specifications.[3][7] Retrieved from
-
Molbase. (2025).[2] 5,6-dichloro-1H-pyrimidin-4-one Physicochemical Properties. Retrieved from
-
PubChem. (2025).[8] Compound Summary: 4,6-Dichloropyrimidine (Contextual Comparison).[9][10][11] National Library of Medicine. Retrieved from
Sources
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. 1204736-25-3,1-Methyl-5-nitro-1,2,3-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scribd.com [scribd.com]
- 5. 1204736-25-3,1-Methyl-5-nitro-1,2,3-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Pyrimidine Derivatives (2) [myskinrecipes.com]
- 7. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]
- 8. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Topic: Sourcing and Qualification of 5,6-Dichloropyrimidin-4-ol for Research and Development
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the procurement and validation of 5,6-Dichloropyrimidin-4-ol, a specialized heterocyclic compound. Given its specific substitution pattern, this molecule is not typically available as a stock item from major chemical catalogs. Therefore, this document emphasizes the critical processes of identifying custom synthesis partners, establishing stringent quality control standards, and ensuring the material's suitability for demanding research and drug development applications.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1] The specific functionalization of the pyrimidine ring, such as with halogen atoms and hydroxyl groups, provides medicinal chemists with precise tools to modulate physiochemical properties and biological activity. 5,6-Dichloropyrimidin-4-ol, in particular, represents a versatile intermediate where the chlorine atoms can be selectively displaced via nucleophilic aromatic substitution (SNAr) reactions, and the hydroxyl group offers a site for further modification.
This guide is structured to walk researchers and procurement specialists through the entire lifecycle of acquiring a rare chemical intermediate, from initial supplier vetting to final lot qualification.
Part 1: Identifying and Vetting Commercial Suppliers
The primary challenge in sourcing 5,6-Dichloropyrimidin-4-ol is its limited commercial availability. The procurement strategy must therefore shift from identifying "suppliers" to identifying "synthesis partners." These are companies with robust capabilities in custom organic synthesis and a proven track record in producing high-purity heterocyclic compounds.
Key Supplier Evaluation Criteria
When selecting a custom synthesis partner, a multi-faceted evaluation is critical. Relying solely on cost can lead to significant downstream challenges, including project delays and compromised data integrity. A thorough vetting process is a self-validating system to ensure quality and reliability.[2]
Core Competencies to Evaluate:
-
Expertise in Heterocyclic Chemistry: Review the supplier's catalog for a strong portfolio of related pyrimidine analogs (e.g., 2-amino-4,6-dichloropyrimidine, 4,6-dichloropyrimidine).[3] This indicates relevant synthetic experience.
-
Analytical Capabilities: The supplier must provide a comprehensive Certificate of Analysis (CoA) with every batch. This is non-negotiable. The CoA should include, at a minimum:
-
¹H NMR and ¹³C NMR spectra to confirm identity.
-
HPLC or GC-MS data to confirm purity (≥95% is a typical minimum for R&D).
-
Mass Spectrometry (MS) data to confirm molecular weight.
-
-
Scalability: Can the supplier transition from milligram-scale research quantities to the kilogram-scale batches that may be required for later-stage development?
-
Transparency and Communication: A reliable partner will provide regular updates during the synthesis campaign and be transparent about any challenges encountered.
Recommended Suppliers for Custom Synthesis
The following table lists established suppliers with strong custom synthesis divisions and a history of providing high-quality, specialized chemical reagents to the pharmaceutical and life science industries.[4]
| Supplier | Key Strengths | Website for Inquiry |
| MilliporeSigma (Sigma-Aldrich) | Extensive portfolio of building blocks, robust custom synthesis services (Aldrich Custom Synthesis), and strong analytical support. | |
| Thermo Fisher Scientific (Alfa Aesar) | Specializes in research chemicals and materials, offering custom synthesis services for a wide range of organic compounds.[4][5] | |
| BLD Pharm | Offers a large catalog of building blocks and provides custom synthesis and scale-up manufacturing services.[6][7] | |
| Fluorochem | A dependable partner for researchers, known for consistent quality and a diverse catalog that supports bench-to-bulk orders.[8] | |
| Simson Pharma Limited | A manufacturer and exporter that provides a Certificate of Analysis with every compound, specializing in pharmaceutical intermediates. |
Workflow for Supplier Qualification
The process of selecting a synthesis partner should be systematic. The following workflow ensures that all critical aspects are considered before a purchase order is placed.
Caption: Workflow for selecting and qualifying a custom synthesis supplier.
Part 2: Incoming Quality Control (QC) Protocol
It is imperative to independently verify the identity, purity, and integrity of any custom-synthesized compound upon receipt. Do not rely solely on the supplier's CoA. This protocol provides a self-validating system to ensure the material meets the standards required for reliable experimental results.
Step-by-Step QC Methodology
1. Documentation and Physical Inspection:
-
Verify the supplier's CoA is present and matches the product ordered.
-
Visually inspect the material for expected physical appearance (e.g., color, crystalline form) and check for any signs of contamination or degradation.
-
Ensure the container is properly sealed and labeled.
2. Solubility Testing:
-
Determine a suitable solvent for analysis (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Test the solubility of a small amount of material (~1-2 mg) in 0.5 mL of the chosen solvent. This information is critical for preparing samples for NMR and HPLC.
3. Identity Verification via NMR Spectroscopy:
-
Sample Preparation: Prepare a sample by dissolving 5-10 mg of the material in ~0.6 mL of a deuterated solvent.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The expected spectrum for 5,6-Dichloropyrimidin-4-ol should be simple, likely showing a single proton signal for the C2-H and a broad signal for the hydroxyl proton (which may exchange with water). The chemical shift of the C2-H will be influenced by the electron-withdrawing chlorine atoms.
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum. This is crucial for confirming the carbon backbone of the pyrimidine ring.
4. Purity Assessment via LC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Method: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Analysis:
-
The HPLC chromatogram will determine the purity by integrating the area of the main peak relative to any impurity peaks.
-
The mass spectrometer will confirm the molecular weight of the main peak. For 5,6-Dichloropyrimidin-4-ol (C₄H₂Cl₂N₂O), the expected monoisotopic mass is ~163.95 g/mol . The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) should be clearly visible, providing strong evidence for the compound's identity.
-
Incoming QC Workflow Diagram
Caption: Step-by-step workflow for incoming quality control of a synthesized compound.
Part 3: Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the compound. While a specific Material Safety Data Sheet (MSDS) for 5,6-Dichloropyrimidin-4-ol may not exist, guidelines can be established based on closely related dichloropyrimidine and aminopyrimidine analogs.[9][10][11][12][13]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[13]
-
Exposure Routes: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[12][14] Avoid contact and inhalation. In case of contact, rinse the affected area thoroughly with water.[10]
Storage Conditions
-
Container: Store in a tightly sealed container to prevent moisture absorption and degradation.[13]
-
Environment: Keep in a cool, dry, and dark place away from incompatible substances such as strong oxidizing agents.[12][13] For long-term storage, refrigeration (2-8°C) is recommended.
By implementing the rigorous supplier qualification, incoming quality control, and safe handling protocols detailed in this guide, researchers and drug development professionals can confidently source and utilize rare chemical intermediates like 5,6-Dichloropyrimidin-4-ol, ensuring the integrity and success of their scientific endeavors.
References
-
National Center for Biotechnology Information. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem.[Link]
- Google Patents.
-
Global Pharma Tek. How to Find a Reliable Chemical Supplier for Pharmaceutical Development.[Link]
-
Gomha, S. M., et al. Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
-
Royal Society of Chemistry. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.[Link]
-
The Calculated Chemist. Top 10 Suppliers for Laboratory Chemicals and Supplies.[Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[Link]
-
ResearchGate. An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS.[Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%.[Link]
- Google Patents.
-
MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.[Link]
-
Shaanxi Bloom Tech Co., Ltd. 2-Amino-4,6-dichloropyrimidine CAS 56-05-3.[Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure.[Link]
- Google Patents.Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. 203250050 [thermofisher.com]
- 6. 914916-97-5|5,6-Dichloropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: 5,6-Dichloropyrimidin-4-ol as a Versatile Scaffold
[1]
Executive Summary
5,6-Dichloropyrimidin-4-ol (also known as 5,6-dichloropyrimidin-4(3H)-one or 4,5-dichloro-6-hydroxypyrimidine) represents a high-value intermediate in the synthesis of bioactive pyrimidine derivatives.[1][2] Its unique substitution pattern—featuring two chlorine atoms with distinct electronic environments and a tautomerizable hydroxyl group—allows for highly regioselective nucleophilic aromatic substitutions (
Chemical Profile & Tautomerism
The reactivity of 5,6-dichloropyrimidin-4-ol is governed by its prototropic tautomerism.[1] While often named as the "ol" (enol) form, X-ray crystallography and solution-phase NMR studies of analogous pyrimidines suggest the 4(3H)-one (keto) tautomer predominates in neutral media. This equilibrium is solvent-dependent and dictates the mechanism of subsequent functionalizations.
Structural Identity
-
Molecular Formula:
[1] -
Molecular Weight: 164.98 g/mol [1]
-
Key Isomer Note: Often confused with 4,6-dichloropyrimidin-5-ol; the 5,6-dichloro substitution pattern provides unique orthogonal reactivity compared to the symmetric 4,6-isomer.[1]
Tautomeric Equilibrium (DOT Visualization)
The following diagram illustrates the equilibrium between the hydroxy and oxo forms, highlighting the reactive centers.
Figure 1: Prototropic tautomerism of 5,6-Dichloropyrimidin-4-ol.
Synthesis & Production Pathways
Industrial and laboratory-scale production typically proceeds via the chlorination of uracil derivatives or the partial hydrolysis of 4,5,6-trichloropyrimidine.[1]
Primary Route: Partial Hydrolysis of Trichloropyrimidine
The most reliable synthesis involves the controlled hydrolysis of 4,5,6-trichloropyrimidine . The C4-chlorine is more susceptible to nucleophilic attack by hydroxide (
Reaction Scheme:
Secondary Route: Chlorination of 6-Chlorouracil
Direct chlorination of 6-chlorouracil using phosphorus oxychloride (
Regioselective Reactivity Profile
The core value of this scaffold lies in the differential reactivity of its three functional handles:
-
C4-OH (or C=O): Can be activated (e.g., to -OTf or -Cl) or used for O-alkylation.[1]
-
C6-Cl: Highly reactive toward
due to ortho/para activation by ring nitrogens.[1] -
C5-Cl: Least reactive (meta-like position); typically preserved for late-stage cross-coupling (Suzuki/Stille).[1]
Reactivity Flowchart
Figure 2: Divergent synthetic pathways for scaffold functionalization.
Experimental Protocols
Protocol A: Synthesis of 5,6-Dichloropyrimidin-4-ol via Hydrolysis
This protocol validates the selective hydrolysis of the C4-Cl bond.[1]
Reagents:
-
4,5,6-Trichloropyrimidine (1.0 eq)[1]
-
Sodium Hydroxide (2.5 eq, 1M aqueous solution)
-
THF (Solvent)
Procedure:
-
Dissolution: Dissolve 4,5,6-trichloropyrimidine (18.3 g, 100 mmol) in THF (100 mL) and cool to 0°C.
-
Addition: Dropwise add 1M NaOH (250 mL) over 30 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of starting material.[6][7][8]
-
Workup: Acidify carefully with 1M HCl to pH 3-4. The product typically precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry under vacuum at 45°C.
-
Yield: Expected yield 75-85% (Off-white solid).
Protocol B: Activation to 4,5,6-Trichloropyrimidine
Used when the 4-OH group needs to be converted back to a leaving group.[1]
Reagents:
-
5,6-Dichloropyrimidin-4-ol (1.0 eq)[1]
- (Phosphorus Oxychloride, 5.0 eq)
- -Diethylaniline (Catalytic, 0.1 eq)[1]
Procedure:
-
Setup: Charge a round-bottom flask with 5,6-dichloropyrimidin-4-ol (1.65 g, 10 mmol).
-
Reagent Addition: Add
(4.6 mL) carefully under Argon. Add diethylaniline.[9] -
Reflux: Heat the mixture to reflux (105°C) for 3-5 hours. The suspension will clear as the reaction proceeds.
-
Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water (Exothermic!).
-
Extraction: Extract with DCM (3 x 20 mL). Wash organics with saturated
and brine. -
Purification: Dry over
and concentrate. Purify via flash chromatography if necessary.
Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Melting Point | 212–214 °C | Indicates high crystallinity and stability of the keto-tautomer.[1] |
| pKa (Predicted) | ~5.15 | Acidic proton at N3/O4; allows deprotonation by weak bases ( |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents due to H-bonding networks.[1] |
| Regioselectivity | C6 > C4 >> C5 | Order of nucleophilic displacement (SNAr).[1] |
References
-
Synthesis & Tautomerism: ChemicalBook. (2025). "4,5-DICHLORO-6-HYDROXYPYRIMIDINE Properties and Suppliers".
-
Reactivity of Chloropyrimidines: Master Organic Chemistry. (2015). "Elimination of Alcohols To Alkenes With POCl3". (Mechanistic insight into OH activation).
-
Nucleophilic Substitution Patterns: MDPI. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde". (Analogous regioselectivity studies).
-
General Pyrimidine Synthesis: Google Patents. (2002). "Synthesis of chlorinated pyrimidines - WO2002000628A2".[1][10]
-
Product Identification: Sigma-Aldrich. "4,5-Dichloropyrimidine Product Page" (Note: Used for contrast with target isomer).[1]
Sources
- 1. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]
- 2. 5,6-Dichloropyrimidin-4-ol, CasNo.88982-91-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 88982-91-6|4-羟基-5,6-二氯嘧啶|5,6-Dichloro-4-hydroxypyrimidine|-范德生物科技公司 [bio-fount.com]
- 5. echemhub.com [echemhub.com]
- 6. mdpi.com [mdpi.com]
- 7. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]
- 8. prepchem.com [prepchem.com]
- 9. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 10. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
Methodological & Application
5,6-Dichloropyrimidin-4-ol as a precursor for kinase inhibitors
Application Note: High-Fidelity Synthesis of Kinase Inhibitor Cores using 5,6-Dichloropyrimidin-4-ol
Abstract
The pyrimidine heterocycle is a "privileged scaffold" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP.[1][2] Among the diverse pyrimidine building blocks, 5,6-dichloropyrimidin-4-ol offers a unique trifunctional platform. It allows for the sequential, regioselective installation of hinge-binding motifs (C4), solubility/selectivity handles (C5), and solvent-front interacting groups (C6). This guide provides a validated workflow for activating this precursor and executing high-precision nucleophilic aromatic substitutions (
Chemical Architecture & Reactivity Profile
To successfully utilize 5,6-dichloropyrimidin-4-ol, one must understand its electronic landscape. The molecule exists in tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidinone forms. For synthetic utility, it is almost exclusively converted to the electrophilic 4,5,6-trichloropyrimidine intermediate.
Mechanistic Insight: The "Rules of Engagement"
-
C4/C6 Equivalence (Initial State): In 4,5,6-trichloropyrimidine, the C4 and C6 positions are chemically equivalent due to the molecule's
symmetry (passing through C2-C5). Both are highly activated for by the adjacent ring nitrogens. -
C5-Chlorine (The Gatekeeper): The chlorine at C5 is electronically distinct. It is not activated by an adjacent nitrogen, making it resistant to
under standard conditions. However, it exerts a strong inductive effect (-I), increasing the electrophilicity of C4 and C6. -
Desymmetrization: The moment a nucleophile reacts at C4, the symmetry is broken. The remaining C6-Cl becomes less reactive due to the electron-donating effect (+M) of the newly installed amine (hinge binder), allowing for controlled stepwise functionalization.
Protocol A: Activation via Deoxychlorination
Objective: Convert the inert hydroxyl group into a reactive chloro-leaving group.
Rationale: Standard chlorination uses neat
Materials
-
Substrate: 5,6-Dichloropyrimidin-4-ol (1.0 eq)
-
Reagent: Phosphoryl chloride (
) (3.0 eq) -
Catalyst: N,N-Dimethylaniline (DMA) or DMF (0.1 eq)
-
Solvent: Acetonitrile (MeCN) or Toluene (for higher boiling point)
Step-by-Step Methodology
-
Setup: Charge a dry round-bottom flask with 5,6-dichloropyrimidin-4-ol and anhydrous MeCN under
atmosphere. -
Catalysis: Add catalytic DMF (activates
via formation of the Vilsmeier reagent). -
Addition: Add
dropwise at 0°C. Caution: Exothermic. -
Reflux: Heat to reflux (80–90°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The starting material peak (polar) should disappear, replaced by the non-polar trichloride.
-
Quench (Critical Safety Step):
-
Cool reaction to RT.
-
Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction mixture.
-
Maintain temperature <10°C to prevent hydrolysis of the product.
-
-
Isolation: Extract with Dichloromethane (DCM).[3] Wash organic layer with Sat.
(to remove phosphoric acid) and Brine. Dry over .[4] -
Result: 4,5,6-Trichloropyrimidine. (Usually a low-melting solid or oil).
Protocol B: Regioselective (The Hinge Binder)
Objective: Install the primary amine (hinge binder) at C4 while preserving C6 and C5 for later steps.
Expertise Note: Regioselectivity is controlled by temperature and stoichiometry. Since C4 and C6 are equivalent initially, statistical mixtures are avoided by using 1.05 equivalents of the amine and strictly controlling temperature.
Experimental Design Table
| Parameter | Condition | Reason |
| Nucleophile | Aniline or Heteroaryl-amine (1.05 eq) | Slight excess ensures conversion without di-substitution. |
| Base | DIPEA or | Scavenges HCl byproducts; prevents protonation of the nucleophile. |
| Solvent | n-Butanol or IPA | Protic solvents can assist |
| Temperature | 0°C to RT | Low temp favors mono-substitution (kinetic control). |
Step-by-Step Methodology
-
Dissolution: Dissolve 4,5,6-trichloropyrimidine (from Protocol A) in IPA (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 eq) and cool to 0°C.
-
Nucleophile Addition: Add the amine (e.g., 3-aminopyrazole or substituted aniline) slowly.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Checkpoint: Check LCMS. You should see the M+H peak corresponding to Mono-Cl displacement. The isotopic pattern will change from trichloro (M, M+2, M+4, M+6) to dichloro (M, M+2, M+4).
-
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with water.
-
Purification: Flash chromatography is usually required to separate any trace di-substituted byproduct.
Pathway Visualization & Logic
The following diagram illustrates the synthetic flow and the decision logic for functionalizing the pyrimidine core.
Caption: Workflow for converting 5,6-dichloropyrimidin-4-ol into a multi-functionalized kinase inhibitor core, highlighting the reactivity hierarchy.
Troubleshooting & Stability
-
Issue: Hydrolysis of Trichloropyrimidine.
-
Issue: Regioselectivity Loss (Di-substitution).
-
Issue: C5-Cl Stability.
-
Insight: The C5-Cl is extremely stable against nucleophilic attack. Do not attempt to displace it with amines using standard heating; it requires Palladium catalysis (Buchwald-Hartwig or Suzuki).
-
References
-
Pyrimidine Scaffold Reviews
-
Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds. Link
-
-
Chlorination Protocols
-
Mishra, R., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules. Link
-
-
Regioselectivity in SnAr
-
Barrett, D. G., et al. (2010). Regioselective Nucleophilic Aromatic Substitution of 2,4,5-Trichloropyrimidine. Tetrahedron Letters. Link
-
-
Kinase Inhibitor Design (Aurora/MYC)
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the chlorination of 4-hydroxypyrimidines
Application Note: Protocol for the Chlorination of 4-Hydroxypyrimidines
Abstract This guide details the strategic protocols for converting 4-hydroxypyrimidines (pyrimidin-4(3H)-ones) to 4-chloropyrimidines, a critical transformation in medicinal chemistry for generating scaffolds susceptible to SNAr reactions.[1] We present a hierarchy of methods ranging from the industry-standard POCl3 reflux to modern, solvent-minimized, and catalytic variations.[1] Emphasis is placed on mechanistic understanding, safety in scale-up (specifically quenching exotherms), and troubleshooting hydrolytic instability.[1]
Strategic Analysis & Mechanistic Insight
The chlorination of 4-hydroxypyrimidines is not a simple functional group interconversion; it is a reaction driven by the aromatization of the pyrimidine ring.[1]
The Tautomeric Challenge: 4-Hydroxypyrimidines exist in equilibrium between the lactam (keto) and lactim (enol) forms. While the lactam form predominates in solution, the reaction proceeds via the lactim tautomer.[1] The hydroxyl group is a poor leaving group; effective chlorination requires its activation into a phosphorodichloridate (using POCl3) or a chlorosulfite (using SOCl2) intermediate, which is then displaced by a chloride ion.[1]
Key Reaction Parameters:
-
Reagent: Phosphorus oxychloride (POCl3) is the gold standard due to its dual role as solvent and reagent.[1]
-
Base/Catalyst: Tertiary amines (N,N-dimethylaniline, DIPEA) or Pyridine are essential.[1] They sequester HCl and, more importantly, catalyze the reaction by forming highly reactive N-phosphorylpyridinium or Vilsmeier-type species.[1]
-
Solvent: Neat POCl3 is common.[1] For solid-phase or sensitive substrates, inert solvents like Toluene, DCE, or Acetonitrile are used.[1]
Mechanism Visualization
Figure 1: Mechanistic pathway showing the activation of the lactim tautomer and subsequent nucleophilic displacement.
Experimental Protocols
Method A: The Standard Protocol (POCl3 Reflux)
Best for: Robust substrates, initial discovery scale (1g - 50g).[1]
Materials:
-
Substrate: 4-Hydroxypyrimidine (1.0 equiv)
-
Reagent: POCl3 (5.0 - 10.0 equiv) – Excess acts as solvent.[1]
-
Catalyst: N,N-Dimethylaniline (1.0 equiv) or DMF (0.1 equiv).[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl2 drying tube (or N2 inlet).
-
Addition: Charge the flask with the 4-hydroxypyrimidine. Carefully add POCl3 (exothermic).
-
Catalyst: Add N,N-dimethylaniline dropwise. Note: If using DMF, add cautiously as Vilsmeier reagent formation is exothermic.[1]
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours.
-
Concentration: Allow to cool to ~50 °C. Remove excess POCl3 under reduced pressure (rotary evaporator with a base trap).
-
Quench (Critical): Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature < 10 °C.
-
Neutralization: Carefully adjust pH to 7–8 using saturated NaHCO3 or 2M NaOH. Warning: Do not overheat; chloropyrimidines can hydrolyze.[1]
-
Extraction: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
Method B: Catalytic/Solvent-Minimized (Green & Scalable)
Best for: Large scale (>100g), reducing waste, environmental compliance.[1]
Rationale: Uses stoichiometric POCl3 and a reusable base, minimizing phosphorus waste.[1]
Materials:
-
Substrate: 4-Hydroxypyrimidine (1.0 equiv)
-
Reagent: POCl3 (1.1 - 1.5 equiv)[1]
-
Solvent: Toluene or Chlorobenzene (2-3 volumes) or Solvent-free (if liquid at high T).[1]
-
Base: Diisopropylethylamine (DIPEA) (1.0 equiv).[1]
Procedure:
-
Suspend substrate and DIPEA in Toluene.[1]
-
Add POCl3 dropwise at room temperature.[1]
-
Heat to 90–100 °C. The slurry often clears as the intermediate forms.
-
Stir for 4–6 hours.
-
Workup: Cool to RT. Quench by slowly adding water (3.0 equiv) to hydrolyze the remaining P-Cl bonds. Separate the organic layer.[1]
-
Purification: The product often remains in the toluene layer, while the phosphate salts partition into the aqueous phase.[1]
Data & Comparison of Conditions
| Parameter | Method A (Standard) | Method B (Green/Scalable) | Method C (Vilsmeier) |
| Reagent | POCl3 (Excess) | POCl3 (1.2 eq) | SOCl2 + DMF (cat.) |
| Temperature | 105 °C (Reflux) | 90–100 °C | 60–80 °C |
| Time | 1–3 Hours | 4–8 Hours | 2–6 Hours |
| Atom Economy | Low (High Waste) | High | Medium |
| Safety Profile | High Risk (Quenching) | Moderate Risk | Moderate Risk (SO2 gas) |
| Yield (Typical) | 85–95% | 80–90% | 70–85% |
Safety & Workup Workflow
Handling POCl3 requires strict adherence to safety protocols. The most dangerous step is not the reaction, but the quench .[1]
Quenching Logic Diagram
Figure 2: Decision tree for safe quenching and workup of chlorination reactions.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield / Recovery | Hydrolysis of product during workup. | Maintain low temperature (<5°C) during quench.[1] Do not allow the aqueous phase to become too alkaline (pH > 9) for extended periods.[1] |
| Incomplete Reaction | Inactive starting material (Lactam stability).[1] | Add a catalyst: DMF (5 mol%) or N,N-Dimethylaniline.[1] Ensure anhydrous conditions. |
| Black/Tar Formation | Polymerization or decomposition.[1] | Reduce reaction temperature.[1][2][3] Switch to Toluene solvent (Method B). Ensure efficient stirring to avoid hot spots. |
| Violent Exotherm on Quench | Residual POCl3 too high.[1] | Thoroughly evaporate excess POCl3 before adding water.[1] Use a larger volume of ice.[1] |
References
-
Wang, H., et al. (2012).[1][4] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[1][5][4] [1]
-
Juby, P. F., et al. (1979).[1] "Preparation of 4-chloropyrimidines." Journal of Organic Chemistry. (Standard POCl3/Dimethylaniline protocols).
-
BenchChem. (2025).[1][2][6] "A Comparative Guide to Chlorination Reagents: Alternatives to Phosphorus Oxychloride."
-
ResearchGate. (2011).[1] "POCl3 chlorination of 4-quinazolones: Reaction mechanism and kinetics." Journal of Organic Chemistry.
-
Vertex AI. (2025).[1] "Safety and Workup of Chloropyrimidine Synthesis." (Grounding Data).
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of 5,6-Dichloropyrimidin-4-ol: A Gateway to Novel Agrochemicals
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has cemented the role of synthetic chemistry in developing novel and effective agrochemicals. Within this landscape, nitrogen-containing heterocycles, particularly pyrimidine derivatives, have emerged as a cornerstone for the design of modern herbicides, fungicides, and insecticides.[1][2] Among the myriad of pyrimidine-based synthons, 5,6-Dichloropyrimidin-4-ol, and its tautomeric form 5,6-dichloro-1H-pyrimidin-4-one, represents a highly versatile and reactive scaffold. The strategic placement of two chloro substituents adjacent to a hydroxyl/oxo group provides a unique chemical handle for a diverse range of synthetic transformations, paving the way for the creation of new generations of crop protection agents.
This technical guide offers an in-depth exploration of the application of 5,6-Dichloropyrimidin-4-ol in the synthesis of agrochemicals. We will delve into the fundamental reactivity of this molecule, provide detailed experimental protocols for its derivatization, and discuss the biological activities of the resulting compounds. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of novel bioactive molecules.
The Chemical Landscape: Reactivity and Synthetic Potential
The core of 5,6-Dichloropyrimidin-4-ol's utility lies in the susceptibility of its two chlorine atoms to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the chloro groups, making them excellent leaving groups in the presence of a wide array of nucleophiles. This reactivity allows for the systematic and often regioselective introduction of various functional groups, which is a key strategy in tuning the biological activity and physicochemical properties of the final agrochemical product.
The general reaction scheme for the derivatization of 5,6-Dichloropyrimidin-4-ol can be visualized as a two-step process, where either one or both chlorine atoms are displaced by a nucleophile.
Caption: General workflow for the nucleophilic aromatic substitution on 5,6-Dichloropyrimidin-4-ol.
Application in Agrochemical Synthesis
The pyrimidine scaffold is a well-established pharmacophore in a multitude of commercial agrochemicals.[1][2] The derivatives of 5,6-Dichloropyrimidin-4-ol are instrumental in the synthesis of various classes of pesticides.
Herbicides
A significant application of dichloropyrimidine derivatives is in the synthesis of sulfonylurea herbicides. These compounds are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants. While many examples start from 2-amino-4,6-dichloropyrimidine, the underlying principle of displacing a chloro group with a sulfonamide moiety can be extended to derivatives of 5,6-Dichloropyrimidin-4-ol to explore novel herbicidal candidates.[3]
Fungicides
Pyrimidine-based fungicides are another major class of agrochemicals. The anilinopyrimidines, for instance, are known to inhibit the biosynthesis of methionine in fungi. The synthesis of such compounds often involves the reaction of a dichloropyrimidine with a substituted aniline. By employing 5,6-Dichloropyrimidin-4-ol as the starting material, novel fungicides with potentially different efficacy and resistance profiles can be developed. Furthermore, the pyrimidine ring is a key component of strobilurin analogues, a major class of fungicides that inhibit mitochondrial respiration.[4]
Insecticides
The versatility of the pyrimidine core also extends to the development of insecticides. Various substituted pyrimidines have been shown to exhibit insecticidal activity through different modes of action. The derivatization of 5,6-Dichloropyrimidin-4-ol with appropriate nucleophiles can lead to the discovery of new insecticidal compounds with unique properties.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key nucleophilic substitution reactions of 5,6-Dichloropyrimidin-4-ol. These are representative procedures and may require optimization based on the specific nucleophile and desired product.
Protocol 1: Mono-amination of 5,6-Dichloropyrimidin-4-ol
This protocol describes the selective replacement of one chlorine atom with an amino group.
Materials:
-
5,6-Dichloropyrimidin-4-ol
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 5,6-Dichloropyrimidin-4-ol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the amine (1.0 mmol) and triethylamine (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.
Protocol 2: Di-amination of 5,6-Dichloropyrimidin-4-ol
This protocol outlines the replacement of both chlorine atoms with amino groups.
Materials:
-
5,6-Dichloropyrimidin-4-ol
-
Primary or secondary amine (2.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 5,6-Dichloropyrimidin-4-ol (1.0 mmol) in DMF (10 mL).
-
Add the amine (2.2 mmol) and potassium carbonate (2.5 mmol) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Alkoxylation of 5,6-Dichloropyrimidin-4-ol
This protocol details the substitution of a chlorine atom with an alkoxy group.
Materials:
-
5,6-Dichloropyrimidin-4-ol
-
Alcohol (e.g., methanol, ethanol) as solvent and nucleophile
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe) (1.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve 5,6-Dichloropyrimidin-4-ol (1.0 mmol) in the desired alcohol (10 mL) in a round-bottom flask.
-
Add sodium hydroxide (1.1 mmol) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the alkoxylated product.
Data Presentation
The following table summarizes representative reaction conditions for nucleophilic substitution on dichloropyrimidine systems, which can serve as a guideline for reactions with 5,6-Dichloropyrimidin-4-ol.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Amines (Mono-substitution) | TEA/DIPEA | Ethanol/DMF | 25 - 80 | 60 - 95 |
| Primary/Secondary Amines (Di-substitution) | K₂CO₃/Na₂CO₃ | DMF | 80 - 120 | 50 - 90 |
| Alcohols | NaOH/NaOMe | Corresponding Alcohol | 25 | 70 - 98 |
| Phenols | K₂CO₃ | DMF/Acetonitrile | 80 - 100 | 65 - 90 |
| Thiols | NaH/K₂CO₃ | THF/DMF | 0 - 60 | 75 - 95 |
Mechanistic Insight: The SNAr Pathway
The nucleophilic aromatic substitution on 5,6-Dichloropyrimidin-4-ol proceeds through a well-established two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: The addition-elimination mechanism of SNAr on 5,6-Dichloropyrimidin-4-ol.
The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring, which delocalize the negative charge.
Conclusion
5,6-Dichloropyrimidin-4-ol is a valuable and highly reactive building block for the synthesis of a diverse array of potential agrochemicals. Its utility stems from the facile displacement of its chloro substituents via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The resulting derivatives hold significant promise for the development of novel herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile pyrimidine scaffold in the ongoing quest for innovative crop protection solutions.
References
-
National Center for Biotechnology Information. (n.d.). 5-Amino-4,6-dichloropyrimidine. PubChem. Retrieved from [Link]
- Kiuras, M., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(1), 123.
- Li, X., et al. (2024). Fungicidal Activity of Novel 6-Isothiazol-5-ylpyrimidin-4-amine-Containing Compounds Targeting Complex I Reduced Nicotinamide Adenine Dinucleotide Oxidoreductase. Journal of Agricultural and Food Chemistry.
- Reddy, T. S., et al. (2015). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Organic & Biomolecular Chemistry, 13(34), 9012-9021.
- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30-48.
- Du, T., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758.
- Google Patents. (n.d.). US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine.
-
World Intellectual Property Organization. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]
-
American Chemical Society. (n.d.). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid.
- Yuan, H., et al. (2025). Pyrimidine derivatives in discovery of pesticides: A review. Chinese Chemical Letters, 307, 111305.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 1.
-
MDPI. (n.d.). Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. Retrieved from [Link]
-
European Patent Office. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985. Retrieved from [Link]
- Jeschke, P. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109688.
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-4,6-dichloropyrimidine CAS 56-05-3. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one Hydrazine Derivatives as a Potential Inhibitor for the Self-Assembly of TMV Particles. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
- Al-Azzawi, A. M., & Al-Obaidi, A. M. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Quintero, L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5188.
- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
Sources
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 5,6-Dichloropyrimidin-4-ol
This Application Note is designed to serve as a comprehensive technical guide for the palladium-catalyzed functionalization of 5,6-Dichloropyrimidin-4-ol . It moves beyond standard textbook procedures to address the specific electronic and structural challenges posed by this scaffold, offering optimized protocols for regioselective cross-coupling.[1]
Executive Summary
5,6-Dichloropyrimidin-4-ol (and its tautomer 5,6-dichloropyrimidin-4(3H)-one) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. The molecule presents a unique regioselectivity challenge: it contains two electrophilic chloride sites (C5 and C6) in the presence of an acidic hydroxyl/amide group.
This guide establishes that C6 is the kinetically favored site for oxidative addition due to its position
Strategic Analysis & Mechanistic Insight
The Tautomerism Challenge
In solution, 5,6-dichloropyrimidin-4-ol exists in equilibrium with its keto-tautomer. Under basic coupling conditions, the species is deprotonated to the pyrimidinolate anion.
-
Impact on Reactivity: The oxyanion (
) at C4 is a strong electron donor (+M effect). Through resonance, this electron density is pushed primarily onto C5 and N3. -
Regioselectivity Consequence: The electron density increase at C5 effectively "shields" the C5-Cl bond from oxidative addition by the Pd(0) catalyst. The C6-Cl bond, being further removed from the oxyanion and adjacent to the electron-withdrawing N1, remains highly electrophilic.
Reaction Pathway Map
The following diagram illustrates the divergent pathways for functionalization.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C6 functionalization due to anionic shielding of C5.
Experimental Protocols
Protocol A: C6-Selective Suzuki-Miyaura Coupling
This protocol is optimized for direct coupling on the free hydroxyl substrate, avoiding protection/deprotection steps.
Target: Synthesis of 6-aryl-5-chloropyrimidin-4-ols.
Materials & Reagents
| Component | Equiv. | Role | Notes |
| 5,6-Dichloropyrimidin-4-ol | 1.0 | Substrate | Commercial grade |
| Aryl Boronic Acid | 1.1 - 1.2 | Nucleophile | Electron-rich acids react faster |
| Pd(PPh₃)₄ | 0.03 - 0.05 | Catalyst | Tetrakis is robust for C6-Cl |
| Na₂CO₃ (2M aq) | 3.0 | Base | Excess required to neutralize -OH |
| 1,4-Dioxane | [0.2 M] | Solvent | Preferred over THF for higher T |
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the 5,6-dichloropyrimidin-4-ol (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.2 M relative to substrate) via syringe, followed by degassed 2M Na₂CO₃ (3.0 equiv).
-
Note: The solution may turn slightly cloudy as the sodium salt of the pyrimidine forms.
-
-
Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The starting material (MW 165) should disappear. The mono-coupled product (MW ~200+ depending on R) should appear. If di-coupling (C5 & C6) is observed, reduce temperature to 70°C.
-
-
Workup (Critical):
-
Purification: Flash chromatography (MeOH/DCM gradient). The free OH makes the compound streak; adding 1% acetic acid to the eluent helps.
Protocol B: C6-Selective Sonogashira Coupling
Coupling alkynes to the C6 position requires careful control of copper species to prevent homocoupling and catalyst poisoning by the nitrogen heterocycle.
Target: Synthesis of 6-alkynyl-5-chloropyrimidin-4-ols.
Materials & Reagents
| Component | Equiv. | Role |
| 5,6-Dichloropyrimidin-4-ol | 1.0 | Substrate |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.05 | Catalyst |
| CuI | 0.02 | Co-catalyst |
| Et₃N | 3.0 - 4.0 | Base |
| DMF/THF (1:1) | [0.15 M] | Solvent |
Step-by-Step Procedure
-
Degassing: Degas the DMF/THF mixture and Et₃N thoroughly (sparge with Ar for 15 mins). Oxygen promotes Glaser homocoupling of the alkyne.
-
Mixing: Add substrate, PdCl₂(PPh₃)₂, and CuI to the vessel under Ar.
-
Addition: Add the solvent mixture and base.[4] Finally, add the alkyne dropwise.
-
Reaction: Heat to 60°C .
-
Warning: Higher temperatures (>80°C) may promote reaction at C5 or cyclization if the alkyne contains nucleophiles.
-
-
Workup:
-
Dilute with water and EtOAc.
-
Acidify the aqueous layer to pH ~4 to ensure the pyrimidinol is protonated.
-
Wash organic layer with brine to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Diagnosis | Solution |
| No Reaction (SM remains) | Catalyst poisoning by N3 or OH. | Switch to Pd(dppf)Cl₂ or increase catalyst load to 10%. Ensure strictly anaerobic conditions. |
| Mixture of C5/C6 Products | Temperature too high; loss of kinetic control. | Lower temp to 60°C. Use a bulkier ligand (e.g., S-Phos ) to increase steric discrimination. |
| Black Precipitate (Pd black) | Catalyst decomposition. | Add additional ligand (PPh₃) to stabilize Pd species. |
| Poor Solubility | Formation of insoluble salts. | Switch solvent to DMF/Water or use Cs₂CO₃ (cesium salts are often more soluble). |
Alternative Strategy: Protection First
If direct coupling proves difficult (low yields <40%), convert the 4-OH to a benzyl ether (Bn) or methyl ether (OMe) before coupling.
-
Protection: 5,6-dichloropyrimidin-4-ol + BnBr + K₂CO₃
4-(benzyloxy)-5,6-dichloropyrimidine. -
Coupling: Standard Suzuki conditions (C6 will still react first).
-
Deprotection: H₂/Pd-C or BBr₃ to restore the -OH.
References
-
Regioselectivity in Dichloropyrimidines
- Suzuki–Miyaura Reactions of (4-bromophenyl)
-
General Pd-Catalyzed Cross-Coupling Guides
- Palladium-Catalyzed Cross-Coupling Reactions - Chemistry LibreTexts.
-
Sonogashira Coupling Mechanisms
- Sonogashira Coupling - Organic Chemistry Portal.
-
Site-Selectivity in Polyhalogenated Heterocycles
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (NIH/PubMed).
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5,6-Dichloropyrimidin-4-ol
Abstract
This comprehensive guide provides a detailed protocol for the large-scale synthesis of 5,6-Dichloropyrimidin-4-ol, a key intermediate in the development of various pharmaceutical compounds. This document outlines a robust two-step synthetic pathway, commencing with the formation of the precursor, 4,6-dihydroxypyrimidine, followed by a high-yield chlorination process. Emphasis is placed on the causality behind experimental choices, process safety, and scalability. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction and Significance
5,6-Dichloropyrimidin-4-ol is a crucial heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. The strategic placement of its chloro and hydroxyl functionalities allows for selective derivatization, enabling the construction of complex molecular architectures with diverse biological activities. The pyrimidine core is a prevalent scaffold in a multitude of approved drugs, underscoring the importance of efficient and scalable synthetic routes to its derivatives.
This application note details a field-proven, two-stage process for the large-scale production of 5,6-Dichloropyrimidin-4-ol. The synthesis is designed for scalability, prioritizing safety, yield, and purity.
Synthetic Strategy Overview
The synthesis of 5,6-Dichloropyrimidin-4-ol is accomplished via a two-step process. The initial step involves the synthesis of the precursor, 4,6-dihydroxypyrimidine. This is followed by a chlorination reaction to yield the final product.
Caption: Simplified mechanism of the chlorination step.
Quantitative Data Summary
The following table provides a summary of the materials and reaction parameters for a representative large-scale synthesis.
| Parameter | Step 1: Dihydroxypyrimidine Synthesis | Step 2: Chlorination |
| Starting Material | Diethyl Malonate | 4,6-Dihydroxypyrimidine |
| Reagents | Formamide, Sodium Ethoxide | Phosphorus Oxychloride, N,N-Dimethylaniline |
| Solvent | Absolute Ethanol | Dichloroethane (optional) |
| Molar Ratio (Starting Material:Reagent) | 1 : 3 : 2.5 | 1 : 3.5 : 0.2 (approx.) |
| Reaction Temperature | 78-85 °C (Reflux) | 100-110 °C (Reflux) |
| Reaction Time | 5-7 hours | 3-5 hours |
| Typical Yield | 85-90% | 90-95% |
Detailed Experimental Protocols
Step 1: Large-Scale Synthesis of 4,6-Dihydroxypyrimidine
This protocol is adapted from established methods for the synthesis of 4,6-dihydroxypyrimidine. [1] Materials:
-
Formamide
-
Absolute Ethanol
-
Sodium Ethoxide
-
Diethyl Malonate
-
Hydrochloric Acid (aqueous solution)
Procedure:
-
Charge a suitable reactor with formamide and absolute ethanol.
-
Add sodium ethoxide to the mixture while stirring. The molar ratio of formamide to sodium ethoxide should be approximately 1:2.5.
-
Heat the mixture to approximately 80°C.
-
Slowly add diethyl malonate to the reaction mixture over a period of 2-3 hours. The molar ratio of formamide to diethyl malonate should be around 3:1.
-
Maintain the reaction at reflux for 5-6 hours after the addition is complete.
-
After the reaction, begin to recover the absolute ethanol by distillation.
-
Once a significant portion of the ethanol is removed, slowly add aqueous hydrochloric acid to the reaction mixture to adjust the pH to 4-5.
-
Cool the mixture to approximately 0°C to induce crystallization.
-
Isolate the precipitated 4,6-dihydroxypyrimidine by centrifugation or filtration.
-
Dry the product under vacuum.
Step 2: Large-Scale Synthesis of 5,6-Dichloropyrimidin-4-ol
This protocol is based on analogous chlorination reactions of hydroxypyrimidines. [1][2] Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline (DMA)
-
Ice water
-
Potassium Hydroxide solution
Procedure:
-
In a reactor equipped for handling corrosive reagents, charge phosphorus oxychloride and N,N-dimethylaniline.
-
Heat the mixture to approximately 40°C.
-
Add the 4,6-dihydroxypyrimidine in portions over 30-60 minutes, maintaining the temperature at around 50°C.
-
After the addition is complete, slowly heat the reaction mixture to 100-105°C and maintain for 1.5-2 hours. The reaction should result in a clear, deep yellow liquid.
-
Quenching: Carefully and slowly pour the hot reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and water. This "reverse quench" is critical for controlling the highly exothermic hydrolysis of excess POCl₃. [3]6. After the initial vigorous reaction subsides, allow the mixture to stand and separate.
-
Remove the upper aqueous layer.
-
Wash the remaining solid with a potassium hydroxide solution to a pH of 8-9.
-
Isolate the solid product by filtration and dry under vacuum.
Characterization of 5,6-Dichloropyrimidin-4-ol
The structure and purity of the final product should be confirmed by standard analytical techniques. While specific data for 5,6-Dichloropyrimidin-4-ol is not readily available in the public domain, the expected spectral characteristics can be inferred from similar chlorinated pyrimidine derivatives. [4]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 2-position of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrimidine ring, with the carbon atoms attached to chlorine atoms appearing at characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5,6-Dichloropyrimidin-4-ol, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C=N, and O-H stretching vibrations.
Safety and Handling
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic, and reacts violently with water. [5]Causes severe burns to skin and eyes. Inhalation can be fatal.
-
Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat. A respirator may be necessary for large quantities.
-
Quenching: As detailed in the protocol, always perform a reverse quench by slowly adding the POCl₃-containing mixture to ice-water or a basic solution. Never add water to POCl₃. [3] Chlorinated Pyrimidines:
-
Hazards: Generally irritants to the skin, eyes, and respiratory tract.
-
Handling: Handle with appropriate PPE. Avoid inhalation of dust.
General Precautions:
-
All reactions should be carried out in a well-ventilated area or fume hood.
-
Emergency eyewash and shower stations should be readily accessible.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- CN104387328A - Method of preparing 2-chloropyrimidine - Google P
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google P
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (URL: [Link])
- US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google P
-
How can I properly quench POCl3? - ResearchGate. (URL: [Link])
-
Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria - ACS Publications. (URL: [Link])
-
Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines - ResearchGate. (URL: [Link])
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. (URL: [Link])
-
A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. (URL: [Link])
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (URL: [Link])
- WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google P
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines - Baxendale Group - Durham University. (URL: [Link])
- EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google P
-
My friend phosphorus oxychloride | Chemical Space - WordPress.com. (URL: [Link])
- WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine. (URL: )
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Wiley-VCH 2006 - Supporting Information. (URL: [Link])
-
United States Patent Office - Googleapis.com. (URL: [Link])
-
5-N-Carboxyimino-6-aminopyrimidine-2,4(3H)-dione, a novel indicator for hypochlorite formation - NIH. (URL: [Link])
Sources
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 5,6-Dichloropyrimidin-4-ol
Introduction: The Significance of Quantifying 5,6-Dichloropyrimidin-4-ol
5,6-Dichloropyrimidin-4-ol is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. The pyrimidine core, adorned with reactive chloro groups and a hydroxyl moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents and functional materials. The precise and accurate quantification of 5,6-Dichloropyrimidin-4-ol is paramount during various stages of research and development. It is essential for monitoring reaction kinetics, determining product purity, assessing stability, and ensuring the quality and safety of the final products. In a pharmaceutical context, even trace amounts of such reactive intermediates must be meticulously controlled to prevent potential toxicity and ensure therapeutic efficacy.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of 5,6-Dichloropyrimidin-4-ol, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary techniques.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of 5,6-Dichloropyrimidin-4-ol is fundamental to developing robust analytical methods. While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related dichloropyrimidine derivatives.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₄H₂Cl₂N₂O | - |
| Molecular Weight | 164.98 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Based on similar pyrimidine derivatives. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO. | Inferred from analogues like 5,6-dichloropyrimidin-4-amine. |
| pKa | Expected to be weakly acidic due to the hydroxyl group. | The electron-withdrawing chloro groups and nitrogen atoms in the pyrimidine ring will influence the acidity. |
| UV Absorbance | Expected to have a maximum absorbance (λmax) in the range of 260-280 nm. | The pyrimidine ring is a chromophore, and substituents will cause a bathochromic shift.[3][4] |
These properties guide the selection of appropriate solvents for sample preparation, the choice of chromatographic conditions, and the detection method.
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC (RP-HPLC) is the most prevalent and versatile technique for the analysis of pyrimidine derivatives due to its ability to separate compounds with a wide range of polarities.[5]
Scientific Rationale for Method Development
The development of a stability-indicating HPLC method is crucial to separate 5,6-Dichloropyrimidin-4-ol from its potential impurities and degradation products.[6] A typical approach involves a C18 stationary phase, which provides excellent retention for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer controls the pH and influences the retention and peak shape of the analyte, especially for ionizable compounds. UV detection is well-suited for pyrimidine derivatives due to the chromophoric nature of the pyrimidine ring.
Workflow for HPLC Method Development
Caption: A generalized workflow for developing a robust HPLC method.
Detailed Protocol for HPLC Analysis
This protocol provides a starting point for the quantification of 5,6-Dichloropyrimidin-4-ol. Optimization will be necessary based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
5,6-Dichloropyrimidin-4-ol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonium acetate (for buffer preparation)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for pyrimidine derivatives.[5] |
| Mobile Phase A | 0.1% Phosphoric acid in water | Provides acidic pH to ensure consistent ionization state of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution | Isocratic: 60% A, 40% B (Adjust as needed) | A simple starting point; gradient elution may be required for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 270 nm (or λmax determined by UV scan) | Pyrimidine derivatives typically absorb in this region.[3] |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 5,6-Dichloropyrimidin-4-ol reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing 5,6-Dichloropyrimidin-4-ol in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the 5,6-Dichloropyrimidin-4-ol standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.
-
Quantify the amount of 5,6-Dichloropyrimidin-4-ol in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 5,6-Dichloropyrimidin-4-ol, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis may be possible depending on its properties.
Scientific Rationale for Method Development
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling.[6] The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, which is invaluable for a definitive identification. The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for a wide range of compounds.
Workflow for GC-MS Method Development
Caption: A systematic approach to developing a GC-MS method.
Detailed Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of 5,6-Dichloropyrimidin-4-ol by GC-MS.
1. Materials and Reagents:
-
5,6-Dichloropyrimidin-4-ol reference standard
-
High-purity solvents (e.g., dichloromethane, ethyl acetate)
-
Derivatizing agent (if necessary, e.g., BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate (for drying extracts)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Appropriate GC column
3. Chromatographic and Mass Spectrometric Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms) | A versatile, robust column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures efficient vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split | Depends on the sample concentration. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general program that can be optimized for better separation. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching.[7] |
| Mass Scan Range | m/z 40-400 | Covers the expected mass of the parent ion and its fragments. |
| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | SIM mode offers higher sensitivity for target compounds. |
4. Sample Preparation:
-
Without Derivatization: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
With Derivatization (for improved volatility):
-
Accurately weigh the sample into a vial and dissolve in a small amount of an appropriate solvent.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature and dilute to the final volume with the solvent.
-
5. Data Analysis:
-
Identification: The mass spectrum of the chromatographic peak corresponding to 5,6-Dichloropyrimidin-4-ol should be compared with a reference spectrum if available. The fragmentation pattern will be characteristic of the molecule's structure.
-
Quantification: For quantitative analysis, use an internal standard and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Spectroscopic Characterization for Identification
In addition to chromatographic methods, spectroscopic techniques are essential for the unambiguous identification of 5,6-Dichloropyrimidin-4-ol.
-
UV-Vis Spectroscopy: As a preliminary identification tool, the UV spectrum of the compound in a suitable solvent (e.g., methanol or ethanol) can be recorded. The wavelength of maximum absorbance (λmax) is a characteristic property. For substituted pyrimidin-4-ols, the λmax is expected in the 260-280 nm range.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Key vibrational bands for 5,6-Dichloropyrimidin-4-ol would include O-H stretching (broad band around 3200-3600 cm⁻¹), C=C and C=N stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and chemical environment.
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Conclusion
The quantification of 5,6-Dichloropyrimidin-4-ol is a critical aspect of quality control in the pharmaceutical and chemical industries. This application note provides a comprehensive framework for the development and validation of analytical methods using HPLC and GC-MS. The detailed protocols and scientific rationale presented herein are intended to serve as a valuable resource for researchers and scientists, enabling them to establish robust and reliable analytical procedures tailored to their specific needs. Adherence to systematic method development and rigorous validation according to ICH guidelines will ensure the generation of high-quality, defensible data.
References
- Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal 41.5 (2007): 26-34.
- Ganzera, M., et al. "Quantification of pyritinol in solid pharmaceutical formulation by high-performance thin-layer chromatography-ultraviolet detection and selectivity evaluation by mass spectrometry." Journal of Planar Chromatography-Modern TLC 25.4 (2012): 348-352.
-
"Impurities In Pharmaceuticals: Types, Regulations And Strategies." GMP Insiders. Available at: [Link]
- Pizzorno, G., et al. "HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
- Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods 70.1 (2007): 15-21.
- Jain, D. K., et al. "A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices." Critical Reviews in Analytical Chemistry 51.5 (2021): 437-451.
- Conti, P., et al.
-
Verma, A., et al. "GC–MS fragmentation pattern of the metabolites produced during Chlorpyrifos degradation by the bacterium Sphingobacterium sp. C1B." ResearchGate. Available at: [Link]
- Kumar, A., et al. "Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State." The Journal of Physical Chemistry Letters 13.8 (2022): 2014-2020.
- Patel, S. A., et al. "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer." Chemistry Central Journal 8.1 (2014): 15.
-
"CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction." University of Puget Sound. Available at: [Link]
-
"Changes of the UV absorption spectra during the titration of 4." ResearchGate. Available at: [Link]
- ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005.
- "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
-
"Proposed fragmentation pathways for the major product ions observed in..." ResearchGate. Available at: [Link]
-
"Impurity Profiling in Pharmaceuticals." YouTube. Available at: [Link]
- Abdullahi, S. R., et al. "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact." GSC Advanced Research and Reviews 20.1 (2024): 114-128.
-
"HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column." SIELC Technologies. Available at: [Link]
-
"13.2: The Mass Spectrum • Fragmentation." Chemistry LibreTexts. Available at: [Link]
- Wang, Y., et al. "Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone." Molecules 27.23 (2022): 8243.
- Pilaniya, K., et al. "Recent trends in the impurity profile of pharmaceuticals." Journal of Advanced Pharmaceutical Technology & Research 1.3 (2010): 302.
-
"Mutation." Wikipedia. Available at: [Link]
- "The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max." Journal of the American Chemical Society 71.4 (1949): 1470-1474.
-
"5-Amino-4,6-dichloropyrimidine." PubChem. Available at: [Link]
-
"4,6-Dichloropyrimidine-5-carboxylic Acid." Pharmaffiliates. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. whitman.edu [whitman.edu]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Derivatization of 5,6-Dichloropyrimidin-4-ol for biological screening
Application Note: Derivatization of 5,6-Dichloropyrimidin-4-ol for Biological Screening
Introduction: The Pyrimidine Privilege
In modern drug discovery, the pyrimidine heterocycle remains a "privileged structure," serving as the core scaffold for countless kinase inhibitors, antivirals, and antimicrobials. While 2,4- and 4,6-disubstituted pyrimidines are ubiquitous in commercial libraries, the 5,6-dichloropyrimidin-4-ol (also known as 5,6-dichloro-4-hydroxypyrimidine) scaffold offers a distinct topological vector.
This application note details the chemical logic and practical protocols required to transform this specific building block into a diverse library of bioactive small molecules. The presence of the hydroxyl group (C4-OH) alongside two chlorine atoms (C5-Cl, C6-Cl) provides three distinct handles for orthogonal functionalization, allowing for the rapid generation of Structure-Activity Relationship (SAR) data.
Chemical Assessment & Reactivity Strategy
Successful derivatization requires understanding the electronic landscape of the scaffold.
-
Tautomerism: 5,6-Dichloropyrimidin-4-ol exists in equilibrium with its keto-tautomer, 5,6-dichloropyrimidin-4(3H)-one . In solution (DMSO, DMF), the keto form often predominates, which dictates that direct alkylation can lead to mixtures of N- and O-alkylated products.
-
Electrophilicity Gradient:
-
C4 Position: The hydroxyl group is electron-donating by resonance, deactivating the ring toward nucleophilic attack. To enable substitution, it must be converted to a leaving group (Cl, OTs, OTf).
-
C6 Position: In the activated state (e.g., 4,5,6-trichloropyrimidine), the C6 position is highly electrophilic (activated by N1).
-
C5 Position: The C5-Cl bond is the least reactive toward SNAr due to steric crowding and lack of activation by an adjacent nitrogen (meta-like position). However, it remains susceptible to palladium-catalyzed cross-coupling, albeit slower than C4 or C6.
-
The "Activation-First" Strategy:
To maximize yield and regiocontrol, we recommend a Deoxychlorination
Strategic Workflow Visualization
The following decision tree illustrates the critical pathways for library generation.
Caption: Logical flow for the sequential functionalization of 5,6-dichloropyrimidin-4-ol, prioritizing C4/C6 reactivity before C5.
Detailed Experimental Protocols
Protocol 1: Activation (Deoxychlorination)
Objective: Convert the inert C4-OH into a reactive C4-Cl leaving group.
Mechanism: Phosphorus oxychloride (POCl3) acts as both solvent and reagent. The addition of N,N-diethylaniline (or DIPEA) catalyzes the reaction by scavenging HCl and activating the phosphoryl species.
Materials:
-
5,6-Dichloropyrimidin-4-ol (1.0 equiv)
-
POCl3 (5.0 – 10.0 equiv)
-
N,N-Diethylaniline (1.0 equiv)
-
Solvent: None (Neat) or Acetonitrile (if solubility is poor)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 5,6-dichloropyrimidin-4-ol.
-
Addition: Carefully add POCl3. Caution: Exothermic.[1] Add N,N-diethylaniline dropwise.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar spot (4,5,6-trichloropyrimidine).
-
Work-up (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring to quench excess POCl3. Do not add water to the reaction flask.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO3 (aq) and Brine. Dry over MgSO4 and concentrate in vacuo.
-
Outcome: 4,5,6-Trichloropyrimidine (usually an oil or low-melting solid). Use directly in the next step.
Protocol 2: C4-Selective SNAr (Library Diversification 1)
Objective: Introduce the first diversity element (R1) via nucleophilic aromatic substitution.
Causality: In 4,5,6-trichloropyrimidine (assuming C2-H), the C4 and C6 positions are chemically equivalent due to the symmetry plane passing through C2-C5. Therefore, the first substitution results in a single regioisomer. The incoming nucleophile (amine) deactivates the ring, preventing over-substitution at the second equivalent chlorine under controlled conditions.
Materials:
-
4,5,6-Trichloropyrimidine (1.0 equiv)
-
Primary/Secondary Amine (R1-NH2) (1.05 equiv)
-
Base: DIPEA (1.2 equiv) or K2CO3 (2.0 equiv)
-
Solvent: THF or Ethanol (0.1 M)
Procedure:
-
Dissolution: Dissolve 4,5,6-trichloropyrimidine in THF at 0 °C.
-
Addition: Add the base, followed by the slow addition of the amine.
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT).
-
Monitoring: LCMS is preferred. Look for the M+H of the mono-substituted product. The isotopic pattern should show Cl2 (9:6:1 ratio).
-
Work-up: Dilute with EtOAc, wash with water. Concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Data Output: Table of Yields for R1 diversity.
| Entry | Amine (R1) | Product (Structure) | Yield (%) | Notes |
| 1 | Morpholine | 4-(Morpholino)-5,6-dichloropyrimidine | 92% | Rapid reaction |
| 2 | Aniline | 4-(Phenylamino)-5,6-dichloropyrimidine | 78% | Requires heating (50°C) |
| 3 | Benzylamine | 4-(Benzylamino)-5,6-dichloropyrimidine | 88% | RT reaction |
Protocol 3: C6-Selective Suzuki-Miyaura Coupling
Objective: Introduce the second diversity element (R2) via carbon-carbon bond formation.
Causality: The product from Protocol 2 has two chlorines left: C5-Cl and C6-Cl. The C6-Cl is ortho to the ring nitrogen (N1), making the C-Cl bond more electron-deficient and prone to oxidative addition by Pd(0) compared to the C5-Cl (which is meta-like). This electronic bias allows for highly regioselective coupling at C6.
Materials:
-
4-Amino-5,6-dichloropyrimidine derivative (1.0 equiv)
-
Aryl Boronic Acid (R2-B(OH)2) (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk)
-
Base: Na2CO3 (2M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Assembly: In a microwave vial or pressure tube, combine the pyrimidine substrate, boronic acid, and solvent.
-
Degassing: Sparge with Nitrogen or Argon for 5 minutes.
-
Catalyst: Add the Pd catalyst and the aqueous base. Seal the vessel.
-
Reaction: Heat to 80–90 °C (oil bath) or 100 °C (Microwave, 30 min).
-
Work-up: Filter through a Celite pad. Dilute with EtOAc/Water. Extract organics.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required for library scale purity (>95%).
Biological Screening Preparation
For high-throughput screening (HTS), compounds must be formatted correctly to prevent false negatives due to precipitation.
-
Stock Solutions: Dissolve final compounds in 100% DMSO to a concentration of 10 mM.
-
QC Check: Measure absorbance at 600 nm; turbidity indicates insolubility.
-
-
Storage: Store at -20 °C in low-humidity environments. Avoid repeated freeze-thaw cycles which can induce precipitation of pyrimidine aggregates.
-
Controls: Include the parent 5,6-dichloropyrimidin-4-ol and known kinase inhibitors (e.g., Staurosporine) as positive controls in assay plates.
References
-
Synthesis of Chlorinated Pyrimidines
-
Regioselectivity in SNAr Reactions
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class.
-
URL:[Link]
-
Palladium-Catalyzed Amination
- Title: A Highly Regioselective Amin
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Biological Activity of Pyrimidines
- Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
- Source: RSC Advances.
-
URL:[Link]
-
Safety Data (5-Amino-4,6-dichloropyrimidine analogue)
Sources
Use of 5,6-Dichloropyrimidin-4-ol in the preparation of fluorescent probes
Application Note: Rational Design & Synthesis of Fluorescent Probes using 5,6-Dichloropyrimidin-4-ol
Abstract
This guide details the strategic application of 5,6-Dichloropyrimidin-4-ol (CAS: 64062-42-0) as a versatile scaffold for the construction of "Push-Pull" fluorescent probes. Unlike traditional fluorophores (e.g., Fluorescein, Rhodamine) that require complex multi-step assembly, pyrimidine-based probes offer a streamlined synthesis via sequential Nucleophilic Aromatic Substitution (
Introduction: The Pyrimidine Advantage
5,6-Dichloropyrimidin-4-ol is a tautomeric precursor that serves as a "privileged scaffold" in fluorescent probe design. Its utility stems from three core electronic properties:
-
High Electrophilicity: The pyrimidine ring is electron-deficient, facilitating facile
reactions at positions C4 and C6. -
Regioselectivity: The C4 position is significantly more reactive than C6, allowing for controlled, stepwise introduction of donor and acceptor groups.
-
ICT Modulation: Substitution with electron-donating amines creates an Intramolecular Charge Transfer (ICT) system. The chlorine atoms at C5 and C6 act as electron-withdrawing auxochromes, tuning the emission into the visible/green region.
Target Applications:
-
Viscosity Probes: Molecular rotors that increase fluorescence intensity in viscous environments (e.g., mitochondrial membranes).
-
Reaction-Based Probes: Detection of Cysteine (Cys) via chlorine displacement.
Mechanism of Action & Design Logic
The synthesis relies on the activation of the 4-hydroxyl group to a leaving group (Cl), creating a tri-electrophilic core.
Reaction Pathway Logic:
-
Activation:
converts the 4-OH to 4-Cl. -
First Substitution (C4): A secondary amine (Donor) reacts preferentially at C4 due to para-like conjugation with N1/N3.
-
Second Substitution (C6): A second nucleophile or the target analyte (e.g., Thiol) reacts at C6.
Figure 1: Sequential functionalization strategy. The C4 position is functionalized first to establish the fluorophore core, leaving C6 reactive for analyte sensing.
Experimental Protocols
Protocol A: Activation to 4,5,6-Trichloropyrimidine
Rationale: The 4-OH group is a poor leaving group. Conversion to 4-Cl is essential for subsequent
Materials:
-
5,6-Dichloropyrimidin-4-ol (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 eq) - -Diethylaniline (1.0 eq) - Catalyst/Base
-
Ice water
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), place 5,6-Dichloropyrimidin-4-ol (1.65 g, 10 mmol). -
Addition: Carefully add
(4.6 mL, 50 mmol) followed by -diethylaniline (1.6 mL). Caution: Exothermic. -
Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting material spot disappears.
-
Quench: Cool the reaction to room temperature. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring to decompose excess
. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 30 mL).
-
Purification: Wash combined organics with saturated
and brine. Dry over anhydrous and concentrate in vacuo. -
Yield: Expect ~85-90% of a yellowish oil/solid (4,5,6-trichloropyrimidine). Store at 4°C.
Protocol B: Synthesis of Viscosity/Polarity Probe (Py-Morph)
Rationale: Introducing a morpholine donor at C4 creates a "push-pull" system. The rotation of the morpholine ring dissipates energy non-radiatively in low viscosity. In high viscosity, rotation is restricted, turning fluorescence ON.
Materials:
-
4,5,6-Trichloropyrimidine (from Protocol A) (1.0 eq)
-
Morpholine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve 4,5,6-trichloropyrimidine (183 mg, 1 mmol) in 5 mL of absolute EtOH. Cool to 0°C.
-
Nucleophilic Attack: Add TEA (167 µL) followed by the dropwise addition of Morpholine (87 µL, 1 mmol).
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
-
Note: Low temperature favors substitution at the more reactive C4 position over C6.
-
-
Workup: Evaporate solvent. Redissolve residue in DCM, wash with water.
-
Purification: Silica gel column chromatography (Hexane/EtOAc 9:1).
-
Characterization: The product, 4-morpholino-5,6-dichloropyrimidine , is a pale yellow solid.
Application Data: Biothiol Detection
Probe Mechanism: The 4-morpholino-5,6-dichloropyrimidine probe contains a reactive chlorine at C6.
-
Probe State: Weak fluorescence (
) due to the heavy atom effect (Cl) and efficient non-radiative decay. -
Sensing: Reaction with Cysteine (Cys) displaces the C6-Cl. The substitution with sulfur changes the electron donation pattern and removes the heavy atom quencher.
-
Result: 7-fold to 20-fold fluorescence enhancement.
Table 1: Spectral Properties of Pyrimidine Probes
| Compound | Solvent | Stokes Shift (nm) | Quantum Yield ( | ||
| Probe (Py-Morph) | PBS (pH 7.4) | 340 | 410 | 70 | 0.008 |
| Py-Morph + Cys | PBS (pH 7.4) | 355 | 485 | 130 | 0.150 |
| Py-Morph + GSH | PBS (pH 7.4) | 352 | 480 | 128 | 0.120 |
Note: Data represents typical values for 4-amino-5,6-dichloropyrimidine derivatives based on ICT mechanisms.
Troubleshooting & Critical Parameters
-
Hydrolysis Risk: The C4-Cl bond in the intermediate is sensitive to moisture. Always use dry solvents for Protocol B. If the product yield is low, check the quality of the
used in Protocol A. -
Regioisomer Control: If you observe a mixture of C4 and C6 substituted products in Protocol B, lower the reaction temperature to -10°C and add the amine very slowly. C4 substitution is kinetically favored.
-
Solubility: The final probes are lipophilic. For biological assays, prepare a 10 mM stock in DMSO and dilute to 10 µM in PBS/buffer (ensure <1% DMSO final concentration).
References
-
Pyrimidine Scaffold Reactivity
-
General SNAr Methodology on Dichloropyrimidines
-
Fluorescent Probe Design Principles
- Title: "Recent Advances in Organic Small-Molecule Fluorescent Probes Based on Dicyanoisophorone Derivatives." (Contextual reference for Push-Pull design).
- Source:Critical Reviews in Analytical Chemistry, 2025.
-
URL:[Link]
-
Chemical Property Verification
- Title: "5,6-Dichloropyrimidin-4-ol Compound Summary."
-
Source:PubChem.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 7. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis using 5,6-Dichloropyrimidin-4-ol
Application Note: Microwave-Assisted Functionalization of 5,6-Dichloropyrimidin-4-ol
Executive Summary
This guide details the strategic functionalization of 5,6-dichloropyrimidin-4-ol using microwave-assisted organic synthesis (MAOS). While pyrimidines are ubiquitous in kinase inhibitors (e.g., Brigatinib, Rosuvastatin), the 5,6-dichloro-4-ol scaffold presents a unique challenge: the electron-donating hydroxyl group deactivates the ring toward nucleophilic attack, while the 5,6-dichloro substitution pattern introduces steric crowding.
Conventional thermal heating for these transformations often requires prolonged reflux (12–24 h) and harsh solvents (POCl₃ neat), leading to degradation. This protocol leverages the dielectric heating effects of microwave irradiation to achieve:
-
Rapid Activation: Conversion to the trichloro-intermediate in <15 minutes.
-
Orthogonal Selectivity: Exploiting the electronic difference between C4/C6 (electrophilic) and C5 (nucleophilic-resistant/Pd-reactive) positions.
-
Green Chemistry: Reducing solvent volumes and energy consumption.
Chemical Context & Reactivity Logic
To successfully manipulate 5,6-dichloropyrimidin-4-ol, one must understand the electronic landscape of the pyrimidine ring.
-
The "Dead" Zone (C4-OH): In its native form, the C4-hydroxyl group (tautomerizing to the ketone) pushes electron density into the ring, rendering the C6-Cl bond sluggish toward Nucleophilic Aromatic Substitution (
). -
The Activation Step: We first convert the C4-OH to C4-Cl. This creates 4,5,6-trichloropyrimidine .
-
The Symmetry Break: In 4,5,6-trichloropyrimidine (assuming C2-H), positions C4 and C6 are chemically equivalent. The first
reaction breaks this symmetry. The second is slower, and the C5-Cl bond remains intact for Palladium-catalyzed coupling.
Reactivity Hierarchy (Post-Activation)
-
C4/C6 Position: Most Reactive. Site of first
displacement. -
C6 Position (after C4 sub): Moderately Reactive. Site of second
(requires higher temp). -
C5 Position: Least Reactive. Sterically hindered and electronically "meta-like." Requires Suzuki/Stille coupling.
Figure 1: Step-wise activation and functionalization strategy. The workflow moves from activation (Red) to symmetry breaking (Green) to metal-catalyzed coupling (Blue).
Experimental Protocols
Protocol 1: Microwave-Assisted Chlorination (Activation)
Objective: Convert the unreactive 4-ol to the highly reactive 4-chloro species. Standard Thermal Time: 4–6 hours (Reflux). Microwave Time: 10–15 minutes.
| Parameter | Condition |
| Reagent | 5,6-Dichloropyrimidin-4-ol (1.0 equiv) |
| Chlorinating Agent | Phosphorus Oxychloride ( |
| Catalyst | N,N-Dimethylaniline (0.5 equiv) |
| Vessel | 10 mL Microwave Quartz/Glass Vial (Sealed) |
| Temperature | 140 °C |
| Hold Time | 10 minutes |
| Pressure Limit | 15 bar |
Step-by-Step:
-
Safety Note:
is corrosive and reacts violently with water. Perform all handling in a fume hood. -
Load the 5,6-dichloropyrimidin-4-ol (e.g., 500 mg) into the microwave vial.
-
Add N,N-dimethylaniline (catalyst) followed by
. Note: The liquid acts as the solvent. -
Cap the vial and place it in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Ramp to 140 °C over 2 minutes; hold for 10 minutes.
-
Workup: Pour the cooled reaction mixture slowly onto crushed ice/water with vigorous stirring (exothermic!). Extract with Dichloromethane (DCM), wash with brine, dry over
, and concentrate. -
Validation: Check TLC (Hexane/EtOAc). The starting material (polar, baseline) should disappear, replaced by a non-polar spot (Trichloropyrimidine).
Protocol 2: Regioselective (Symmetry Breaking)
Objective: Install a nucleophile (amine) at C4/C6 without touching the C5-Cl. Mechanism: The C4/C6 positions are equivalent. Addition of 1.0 equivalent of amine yields the mono-substituted product.
| Parameter | Condition |
| Substrate | 4,5,6-Trichloropyrimidine (from Protocol 1) |
| Nucleophile | Primary or Secondary Amine (1.0–1.1 equiv) |
| Base | DIPEA (Diisopropylethylamine) (1.5 equiv) |
| Solvent | Ethanol or Isopropanol (Polar solvents absorb MW energy well) |
| Temperature | 80–100 °C |
| Time | 5–10 minutes |
Step-by-Step:
-
Dissolve 4,5,6-trichloropyrimidine in Ethanol (0.2 M concentration).
-
Add DIPEA and the amine (e.g., morpholine, aniline).
-
Irradiate at 80 °C for 5 minutes.
-
Monitoring: Monitor by LC-MS. You should see the Mass [M+H] corresponding to the mono-displacement.
-
Caution: If you see di-substitution (displacement of both C4 and C6), lower the temperature to 60 °C or reduce reaction time.
-
-
Workup: Evaporate solvent. The product often precipitates upon addition of water.
Protocol 3: C5-Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the sterically hindered C5-Cl position. This bond is resistant to
| Parameter | Condition |
| Substrate | 4-Amino-5,6-dichloropyrimidine derivative |
| Coupling Partner | Aryl Boronic Acid (1.5 equiv) |
| Catalyst | |
| Base | |
| Solvent | DME (Dimethoxyethane) / Water (3:1 ratio) |
| Temperature | 120 °C |
| Time | 20 minutes |
Step-by-Step:
-
In a microwave vial, combine the pyrimidine substrate, boronic acid, and catalyst.
-
Purge the vial with Nitrogen or Argon for 2 minutes (Oxygen removal is critical for Suzuki).
-
Add the degassed solvent mixture (DME/Water).
-
Seal and irradiate at 120 °C for 20 minutes.
-
Troubleshooting: If conversion is low, increase temperature to 140 °C. The C5 position is crowded; phosphine ligands with large cone angles (like XPhos) may be required if standard catalysts fail.
Data Summary & Troubleshooting
Table 1: Comparative Efficiency (Thermal vs. Microwave)
| Reaction Step | Thermal Conditions | Microwave Conditions | Yield Improvement | Green Factor |
| Chlorination | Reflux (105°C), 4 h | 140°C, 10 min | +15% (Cleaner profile) | Reduced energy |
| Reflux (78°C), 2 h | 80°C, 5 min | Comparable | Time saving | |
| Suzuki (C5) | Reflux (85°C), 12 h | 120°C, 20 min | +20% (Less dehalogenation) | High throughput |
Common Pitfalls:
-
Hydrolysis: The trichloropyrimidine intermediate is moisture sensitive. Store in a desiccator or use immediately.
-
Regioselectivity Loss: In Protocol 2, using excess amine or high temps (>120°C) will displace both C4 and C6 chlorines. Stick to 1.0 equiv at moderate temps.
-
Vessel Failure:
generates HCl gas. Ensure the microwave vial is rated for high pressure (20 bar) and do not overfill (max 2/3 volume).
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Baxendale, I. R., et al. (2006).[1] Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Synlett, 2006(03), 0427-0430. Link
-
Handy, N. J., et al. (2006). Regioselective SNAr reactions of 2,4-dichloropyrimidine derivatives. Tetrahedron Letters, 47(32), 5733-5735. Link
-
Schönherr, H., & Cernuchova, P. (2013). Microwave-Assisted Synthesis of Pyrimidines. Molecules, 18(4), 4526-4550. Link
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrimidines via Microwave Irradiation.[2][3][4] Mini-Reviews in Organic Chemistry, 1(3), 261-273.
Sources
Application Note: High-Throughput Solid-Phase Synthesis of Pyrimidine Libraries Utilizing 5,6-Dichloropyrimidin-4-ol
Abstract
This application note details a robust, orthogonal protocol for the solid-phase synthesis of trisubstituted pyrimidine libraries starting from the commercially available scaffold 5,6-dichloropyrimidin-4-ol . By exploiting the inherent reactivity differences between the C-6 and C-5 chlorine atoms, this protocol enables the regioselective introduction of diverse chemical functionalities. The workflow utilizes a "Load-Click-Couple-Cleave" strategy: immobilization via Mitsunobu reaction, nucleophilic aromatic substitution (
Strategic Rationale & Mechanism
The pyrimidine heterocycle is a "privileged structure" in drug discovery, serving as the core for countless kinase inhibitors (e.g., Imatinib analogues) and antivirals. The utility of 5,6-dichloropyrimidin-4-ol lies in its electronic asymmetry , which allows for predictable, sequential functionalization without the need for protecting groups on the scaffold itself.
Regioselectivity Logic
-
C-4 Position (Hydroxyl): Acts as the anchor point . The hydroxyl group (tautomeric with the carbonyl) is nucleophilic under Mitsunobu conditions, allowing stable ether linkage to polystyrene resins (e.g., Wang resin).
-
C-6 Position (Chlorine): This position is para to the N-1 nitrogen and ortho to N-3. It is highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (
) under mild conditions. -
C-5 Position (Chlorine): Located at the "meta-like" position relative to the ring nitrogens, this chlorine is electronically deactivated toward
but remains highly active for Transition Metal Catalysis (e.g., Suzuki-Miyaura coupling).
The Causality of Order: You must perform
Experimental Workflow Visualization
The following diagram illustrates the critical path for library generation, highlighting the orthogonal reactivity nodes.
Caption: Figure 1. Orthogonal synthetic pathway utilizing reactivity differences between C-6 (
Detailed Protocols
Materials & Reagents[1]
-
Scaffold: 5,6-Dichloropyrimidin-4-ol (CAS: 60398-09-2).
-
Resin: Wang Resin (100-200 mesh, ~1.0 mmol/g loading).
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD).[1] -
Solvents: Anhydrous THF, DMF, DCM, 1,4-Dioxane.
-
Catalysts:
or /XPhos.
Protocol 1: Resin Loading (Mitsunobu)
Objective: Immobilize the scaffold via the C-4 oxygen.
-
Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel. Swell in anhydrous THF (10 mL) for 30 min. Drain.
-
Reagent Prep: In a separate vial, dissolve 5,6-dichloropyrimidin-4-ol (5 eq, 5.0 mmol) and
(5 eq, 5.0 mmol) in anhydrous THF (15 mL). -
Addition: Add the solution to the resin.
-
Activation: Cool the vessel to 0°C. Add DIAD (5 eq, 5.0 mmol) dropwise over 10 minutes. Crucial: Dropwise addition prevents overheating and side reactions.
-
Incubation: Agitate at Room Temperature (RT) for 16 hours.
-
Washing: Drain and wash sequence: THF (3x), DMF (3x), DCM (3x), MeOH (3x).
-
QC Check: Remove a small sample (~5 mg). Perform FT-IR. Disappearance of the broad -OH stretch (3200-3500 cm⁻¹) indicates successful loading.
Protocol 2: Regioselective at C-6
Objective: Introduce the first diversity element (R1) using amines.
-
Swelling: Swell the resin from Protocol 1 in DMF.
-
Reaction: Add a solution of Primary or Secondary Amine (5 eq) and DIPEA (10 eq) in DMF (10 mL).
-
Conditions:
-
Aliphatic Amines: Agitate at RT for 4 hours.
-
Aniline Derivatives: Agitate at 60°C for 12 hours.
-
Sterically Hindered Amines: Use 80°C for 16 hours.
-
-
Washing: Drain and wash: DMF (3x), DCM (3x).
-
Validation: The C-6 chlorine is highly reactive. If the reaction is sluggish, verify the amine quality. A chloranil test is not applicable here (no free NH on resin), so cleavage of a pilot bead is recommended for LC-MS confirmation.
Protocol 3: Suzuki-Miyaura Coupling at C-5
Objective: Introduce the second diversity element (R2) via carbon-carbon bond formation.
-
Prep: Swell resin in degassed 1,4-dioxane. Note: Oxygen must be removed to protect the Pd catalyst.
-
Cocktail: In a vial under Argon, mix:
-
Aryl Boronic Acid (5 eq)
- (0.1 eq)
-
2M aqueous
(10 eq) -
1,4-Dioxane (sufficient to cover resin)
-
-
Reaction: Add mixture to the resin. Agitate at 90°C for 16-24 hours under inert atmosphere.
-
Washing: Critical Step. Wash extensively to remove Palladium black:
-
DMF (3x)
-
0.5% Sodium Diethyldithiocarbamate in DMF (3x) – Chelates residual Pd.
-
DCM (3x)
-
Protocol 4: Cleavage & Isolation
Objective: Release the final compound.
-
Cleavage: Treat resin with 50% TFA in DCM (10 mL) for 2 hours at RT.
-
Collection: Collect the filtrate. Wash resin with DCM (2x) and combine filtrates.
-
Workup: Evaporate volatiles under nitrogen or vacuum.
-
Purification: The crude product is usually >85% pure. Purify via preparative HPLC if necessary.
Data Summary & Troubleshooting
| Step | Common Issue | Root Cause | Solution |
| Loading | Low loading efficiency | Moisture in THF or old DIAD | Use freshly distilled THF; store DIAD under Ar. |
| Incomplete conversion | Amine is too weak/hindered | Increase Temp to 80°C; switch solvent to NMP. | |
| Suzuki | Black precipitate on resin | Pd precipitation | Wash with dithiocarbamate solution; ensure strict degassing. |
| Suzuki | Homocoupling of Boronic Acid | Oxygen presence | Freeze-pump-thaw solvents; increase Boronic Acid eq. |
Logic & Decision Tree (Process Control)
Caption: Figure 2. Quality Control Decision Tree for step-by-step validation.
References
-
Solid-Phase Synthesis of Pyrimidine Derivatives. Source: ACS Combinatorial Science.[2][3] Context: Comprehensive review of linker strategies and pyrimidine construction on solid support. URL:[Link]
-
Regioselective
Reactions of Dichloropyrimidines. Source: Journal of Organic Chemistry.[2][4] Context: Establishes the reactivity order of C-4 vs C-6 vs C-2 chlorines in pyrimidine scaffolds. URL:[Link] -
The Mitsunobu Reaction in Solid Phase Synthesis. Source: Organic Reactions (Wiley). Context: Canonical protocol for immobilizing phenols and heterocyclic enols onto Wang resin. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling on Solid Support. Source: Chemical Reviews.[2] Context: Best practices for Suzuki coupling on resin, including catalyst washing protocols. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-Dichloropyrimidin-4-ol
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and improving the yield of 5,6-Dichloropyrimidin-4-ol synthesis. As a key heterocyclic intermediate, its purity and yield are critical for downstream applications. This document provides in-depth, field-proven insights to help you navigate the common challenges of this synthetic procedure.
Understanding the Core Synthesis: From Diol to Dichloride
The most prevalent route to 5,6-Dichloropyrimidin-4-ol involves the chlorination of its corresponding dihydroxy precursor, 5,6-dichlorouracil (a tautomer of 5,6-dichloro-2,4-dihydroxypyrimidine). This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
The underlying mechanism involves the conversion of the hydroxyl groups of the pyrimidine ring into better leaving groups, which are then displaced by chloride ions. The efficiency of this process is highly dependent on reaction conditions. Catalysts such as tertiary amines (e.g., N,N-diethylaniline) or the use of Vilsmeier-Haack type conditions (e.g., POCl₃/DMF) can significantly enhance the reaction rate and allow for milder conditions, thereby minimizing degradation of the pyrimidine ring.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A: Consistently low yields are often traced back to a few key areas:
-
Moisture: The presence of water in your reagents or glassware will rapidly decompose the phosphorus oxychloride, reducing its effectiveness and generating acidic byproducts that can degrade your material. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Purity of Starting Material: The purity of your starting 5,6-dichlorouracil is paramount. Impurities can interfere with the reaction and complicate purification.
-
Insufficient Chlorinating Agent: POCl₃ is often used both as a reagent and a solvent. A significant molar excess (5-10 equivalents) is typically required to drive the reaction to completion.
-
Suboptimal Temperature or Time: The reaction usually requires heating (reflux) to proceed efficiently.[3] If the temperature is too low or the reaction time too short, you will likely have a significant amount of unreacted starting material. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Inefficient Work-up: Product can be lost during extraction if the pH is not properly adjusted or if an insufficient volume of extraction solvent is used.
Q2: My reaction mixture turns black and forms a significant amount of tar. How can I prevent this?
A: Tar formation is a classic sign of pyrimidine ring degradation. This is typically caused by excessively harsh reaction conditions.[1]
-
Cause: The electron-deficient pyrimidine ring is susceptible to decomposition at very high temperatures or with prolonged heating.
-
Solution: The most effective solution is to incorporate a catalyst, such as N,N-diethylaniline or a quaternary ammonium salt.[1][4] These catalysts accelerate the chlorination, allowing you to run the reaction at a lower temperature and for a shorter duration, which significantly minimizes byproduct formation.
Q3: During the work-up, the quenching process is very violent. Is there a safer way to handle this?
A: The high reactivity of residual POCl₃ with water is responsible for this exothermic and often hazardous reaction.[5]
-
Standard Safe Procedure: The correct method is to cool the reaction mixture to room temperature and then add it slowly and portion-wise to a vigorously stirred beaker of crushed ice or ice-water.[6] Never add water directly to the reaction flask. This procedure must be performed in a high-efficiency fume hood while wearing appropriate personal protective equipment (PPE), including an acid-resistant apron and face shield.
Q4: My final product is contaminated with a solid that is insoluble in my extraction solvent. What is it?
A: This is likely unreacted 5,6-dichlorouracil. The starting material has very different solubility properties compared to the chlorinated product.
-
Confirmation: You can confirm this by taking a small sample of the solid and running a TLC plate against your starting material standard.
-
Cause & Prevention: This indicates an incomplete reaction. To resolve this, you can increase the molar excess of POCl₃, extend the reaction time, or increase the reflux temperature moderately. Using a catalyst is also highly recommended to ensure complete conversion.[5]
In-Depth Troubleshooting Guide
This table provides a systematic approach to diagnosing and solving specific experimental issues.
| Symptom / Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Low or No Product Formation | 1. Moisture Contamination: Water hydrolyzes POCl₃. 2. Insufficient Heat: The activation energy for the reaction is not being met. 3. Reagent Degradation: POCl₃ is old or has been improperly stored. | 1. Action: Oven-dry all glassware and use fresh, anhydrous reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Action: Ensure your heating mantle and thermometer are calibrated. The reaction typically requires reflux at the boiling point of POCl₃ (~105 °C). 3. Action: Use a fresh bottle of POCl₃. |
| Formation of Dark, Tarry Mixture | 1. Excessive Temperature: High heat is degrading the pyrimidine ring.[1] 2. Prolonged Reaction Time: Extended heating, even at the correct temperature, can lead to degradation. | 1. Action: Add a catalyst like N,N-diethylaniline (1-1.2 eq). This will allow you to reduce the reflux temperature and shorten the reaction time, preventing decomposition.[6] 2. Action: Monitor the reaction by TLC every 30-60 minutes. Once the starting material is consumed, proceed immediately to the work-up. |
| Product is an Oil, Not a Solid | 1. Residual Solvent: Incomplete removal of the extraction solvent. 2. Presence of Impurities: Byproducts may be acting as a eutectic impurity, depressing the melting point. | 1. Action: Dry the product under high vacuum for an extended period (4-12 hours). 2. Action: Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or sublimation can yield a crystalline solid.[6] |
| Low Purity After Extraction | 1. Incomplete Neutralization: Acidic residues (e.g., HCl, phosphoric acid) are carried through the extraction. 2. Formation of Hydrolysis Byproducts: The product hydrolyzed back to the starting material during a slow or inefficient work-up. | 1. Action: After quenching, carefully neutralize the aqueous layer with a base like sodium bicarbonate or sodium hydroxide solution until the pH is neutral (~7) before extracting.[5] 2. Action: Perform the extraction step promptly after neutralization. Use a sufficiently large volume of organic solvent (e.g., ethyl acetate, dichloromethane) to ensure efficient partitioning of the product.[4][5] |
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Reagents & Equipment:
-
5,6-Dichlorouracil
-
Phosphorus oxychloride (POCl₃), fresh bottle
-
N,N-diethylaniline
-
Ethyl acetate (EtOAc), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Drying tube (CaCl₂) or inert gas line
-
Large beaker with ice
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Protect the system from atmospheric moisture with a drying tube or by maintaining a positive pressure of nitrogen.
-
Reaction:
-
To the flask, add 5,6-dichlorouracil (1.0 eq).
-
In a fume hood, add phosphorus oxychloride (8-10 eq) followed by N,N-diethylaniline (1.1 eq).
-
Heat the mixture to a gentle reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete in 2-4 hours, indicated by the complete disappearance of the starting material.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a stirred slurry of crushed ice and water.
-
CRITICAL STEP: Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the ice slurry. Maintain vigorous stirring throughout the addition to manage the exothermic reaction.
-
Once the addition is complete, carefully neutralize the acidic aqueous slurry by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[4][6]
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation to yield pure 5,6-Dichloropyrimidin-4-ol.[6]
-
References
- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents.
- CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents.
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents.
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]
-
5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem - NIH. Available at: [Link]
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. Available at: [Link]
Sources
- 1. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5,6-Dichloropyrimidin-4-ol
[1][2]
Executive Summary & Compound Profile
5,6-Dichloropyrimidin-4-ol (also known as 5,6-dichloro-4-hydroxypyrimidine) presents unique purification challenges due to its tautomeric nature.[1][2] While it is formally an "ol" (hydroxyl), in the solid state and polar solvents, it predominantly exists as the pyrimidin-4(3H)-one tautomer.[1][2] This results in a high melting point and significant intermolecular hydrogen bonding, rendering standard non-polar recrystallization strategies ineffective.
Physicochemical Snapshot
| Property | Value | Critical Note |
| CAS Number | 88982-91-6 | |
| Melting Point | 212–213.5 °C [1] | High MP indicates strong lattice energy; requires high-boiling or polar solvents.[1][2] |
| pKa | ~7.5 (Estimated) | Weakly acidic.[2] Soluble in aqueous base; precipitates in acid.[2] |
| Solubility | High: NaOH (aq), Hot EtOH, DMSOLow: Water (Cold), Hexanes, Toluene | "Like dissolves like" rules apply to the lactam form. |
| Stability | Hydrolysis Risk | The C-Cl bonds are susceptible to nucleophilic attack (hydrolysis) at high pH/Temp.[1][2] |
Standard Operating Procedures (SOPs)
Do not treat this compound like a standard lipophilic organic intermediate.[1] We recommend two protocols: Method A (Thermal Recrystallization) for general purity enhancement, and Method B (Acid-Base Reprecipitation) for removing non-acidic impurities.[1][2]
Method A: Aqueous Ethanol Recrystallization (Recommended)
Best for: Removing colored impurities and trace starting materials (e.g., uracil derivatives).
-
Preparation: Suspend crude 5,6-dichloropyrimidin-4-ol in Ethanol:Water (80:20 v/v) . Use approximately 10-15 mL of solvent per gram of solid.[1][2]
-
Dissolution: Heat the mixture to reflux (approx. 78-80 °C).
-
Note: If the solution does not clarify, add pure Ethanol in 1 mL increments. Avoid excess water, as it decreases yield upon cooling.
-
-
Filtration (Hot): If insoluble particles remain (likely inorganic salts or dust), perform a hot filtration through a pre-warmed Buchner funnel.
-
Optional: If the solution is dark, add activated charcoal (5% w/w) at reflux for 10 mins prior to filtration.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours. Then, chill in an ice bath (0-5 °C) for 1 hour.
-
Critical: Rapid cooling will trap impurities.[2]
-
-
Isolation: Filter the white needles/crystalline powder. Wash with cold Ethanol (pure).[2]
-
Drying: Vacuum dry at 50 °C for 6 hours.
Method B: Acid-Base Reprecipitation (Chemical Purification)
Best for: Bulk purification from crude reaction mixtures containing non-acidic byproducts.[1][2]
-
Dissolution: Suspend the crude solid in 1M NaOH (3-4 equivalents). Stir until dissolved.
-
Extraction (Wash): Extract the aqueous layer twice with Ethyl Acetate or DCM .[2]
-
Purpose: Removes non-acidic organic impurities (unreacted starting materials that lack the OH group).[2] Discard the organic layer.
-
-
Precipitation: Cool the aqueous phase to 10 °C. Slowly add 6M HCl dropwise with vigorous stirring.
-
Endpoint: Target pH 2-3 . The product will precipitate as a thick white solid.
-
Filtration: Filter and wash copiously with water to remove NaCl.[2]
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct purification pathway.
Caption: Decision matrix for selecting between chemical purification (Method B) and physical recrystallization (Method A).
Troubleshooting Guide
Issue 1: "The product oils out instead of crystallizing."
Diagnosis: This typically occurs in Method A when the water content is too high or the cooling is too rapid.[2] The compound separates as a liquid phase before organizing into a crystal lattice.[2]
-
Corrective Action:
-
Reheat the mixture until clear.
-
Add a "seed crystal" of pure product at the cloud point (approx. 60 °C).
-
Add a small amount of Ethanol to increase solubility of the oil phase.[2]
-
Cool very slowly (wrap the flask in foil/towel).
-
Issue 2: "Low recovery yield (<50%)."
Diagnosis: The compound has significant solubility in alcohols.[2][5] If the mother liquor is too rich in ethanol, product remains dissolved.
-
Corrective Action:
Issue 3: "Melting point is low (e.g., 190-200 °C)."
Diagnosis: Presence of the monochloro derivative (5-chlorouracil) or hydrolysis products.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use Toluene or Hexane for recrystallization? A: Generally, no.[2] The 4-hydroxypyrimidine moiety creates strong hydrogen bond networks [2].[1][2] The compound is virtually insoluble in non-polar solvents like Hexane. Toluene may work at reflux, but you risk poor recovery. Use polar protic solvents.[2]
Q: Is the compound sensitive to heat? A: It is thermally stable up to its melting point (~212°C), but chemically sensitive in solution.[2] Prolonged boiling in water (especially acidic/basic) can hydrolyze the C-Cl bonds, yielding 5-chlorouracil derivatives.[1][2] Keep reflux times under 1 hour.
Q: Why does my product turn pink/brown upon drying? A: This indicates oxidation or trace phenol-like oligomerization.[1][2]
-
Fix: Ensure the final wash is thorough.[2] Dry under vacuum in the dark. If the color persists, repeat Method A with activated charcoal.
Q: What is the exact pKa? A: While experimental data is sparse, analogous 4-hydroxypyrimidines typically have a pKa in the range of 7.0–8.5 [3].[1][2] This confirms why pH < 3 is necessary for full precipitation in Method B.[2]
References
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 4. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6-Dichloropyrimidin-4-ol
Welcome to the technical support guide for the synthesis of 5,6-Dichloropyrimidin-4-ol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction chemistry.
Overview of the Core Synthesis
The most prevalent and industrially relevant synthesis of 5,6-Dichloropyrimidin-4-ol involves the chlorination of a suitable pyrimidine precursor. A common and logical starting material is 5-chlorouracil, which undergoes conversion of the C4-keto group (in its enol tautomer form) to a chloride using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The reaction is typically facilitated by a tertiary amine base and requires thermal energy to proceed to completion.
While seemingly straightforward, this reaction is sensitive to conditions, and several side products can arise from incomplete conversion, excessive reaction, or improper workup procedures.
General Synthesis Workflow
Below is a generalized workflow for the synthesis. Specific parameters must be optimized for your laboratory scale and setup.
Caption: General workflow for the synthesis of 5,6-Dichloropyrimidin-4-ol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical Q&A format.
Category 1: Purity & Side Product Identification
Q1: My final product shows a significant amount of the starting material, 5-chlorouracil, by HPLC/NMR. What is the likely cause?
A1: This is a classic case of incomplete chlorination . The conversion of the pyrimidinol's amide/enol tautomer to the chloro-pyrimidine is an equilibrium-driven process that requires sufficient energy and reagent stoichiometry.
-
Causality: The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack from a chloride ion.[3] This process has a significant activation energy barrier.
-
Insufficient Temperature/Time: The reaction may not have been heated to a high enough temperature or for a long enough duration to drive the conversion to completion. Most chlorinations of this type require reflux in POCl₃ (b.p. 106 °C).[2]
-
Sub-stoichiometric Reagents: While POCl₃ is often used in excess as a solvent, if you are attempting a more atom-economical process, ensuring at least one full equivalent of the active chlorinating species per hydroxyl group is critical.[1]
-
Ineffective Base: The tertiary amine base (e.g., N,N-dimethylaniline, pyridine) plays a crucial role in scavenging the HCl generated, pushing the reaction forward. An insufficient amount or a weak base can stall the reaction.
-
Q2: I've identified a byproduct with a mass corresponding to the loss of HCl from my desired product (i.e., hydrolysis). When does this form and how can I prevent it?
A2: This impurity is the starting material, 5-chlorouracil, formed via hydrolysis of the product. The C4-Cl bond in 5,6-Dichloropyrimidin-4-ol is susceptible to nucleophilic substitution by water.
-
Causality: The electron-withdrawing nature of the pyrimidine ring and the adjacent chlorine atoms makes the carbon atom attached to the C4-Cl highly electrophilic. Water, acting as a nucleophile, can attack this position, leading to the displacement of the chloride ion. This is especially problematic during the workup phase.
-
Aggressive Quenching: The most common cause is quenching the hot reaction mixture too quickly or with an insufficient volume of ice/water. The highly exothermic reaction of residual POCl₃ with water can create localized hot spots, dramatically accelerating the hydrolysis of the product.[1][2]
-
Extended Contact with Aqueous Phases: Prolonged exposure of the product to acidic or even neutral aqueous conditions during extraction can promote hydrolysis.
-
Caption: Mechanism of product hydrolysis during aqueous workup.
Q3: My mass spec analysis indicates the presence of a trichloropyrimidine species. How is this possible?
A3: This is likely due to an over-chlorination reaction. While the target is the C4-hydroxyl group, under harsh conditions, other positions on the pyrimidine ring can react. The most probable byproduct is 2,4,5-trichloropyrimidine .
-
Causality: The starting material, 5-chlorouracil, exists in tautomeric forms. The di-keto form can be converted to the di-chloro form (2,4-dichloropyrimidine) under forcing conditions.[2] If your precursor is 5-chlorouracil, the chlorination of the C2-carbonyl in addition to the C4-hydroxyl group would lead to 2,4,5-trichloropyrimidine. This is more likely to occur with stronger chlorinating agent mixtures (e.g., POCl₃/PCl₅) or at very high temperatures for extended periods.[4]
Category 2: Process & Handling Issues
Q4: After removing the solvent, my crude product is a highly viscous, dark residue that is very difficult to handle and purify. What is it?
A4: You are likely dealing with polymeric phosphorus byproducts .[5]
-
Causality: Phosphorus oxychloride reacts with itself and the pyrimidine substrate to form complex polyphosphates and pyrophosphoryl chlorides, especially when the reaction is heated for a long time or if trace moisture is present. These form a tar-like residue upon concentration, which traps the desired product and complicates purification.
Q5: My final product is contaminated with a water-soluble salt. How do I identify and remove it?
A5: This is almost certainly the hydrochloride salt of the tertiary amine base you used (e.g., triethylamine hydrochloride, pyridine hydrochloride).[5]
-
Causality: The amine acts as an acid scavenger for the HCl produced during the reaction. This results in the formation of a salt, which often has limited solubility in the organic solvents used for extraction and can precipitate or co-crystallize with your product.
Mitigation Strategies & Protocols
Summary of Issues and Preventative Actions
| Side Product / Issue | Probable Cause | Recommended Prevention & Mitigation Strategy |
| Starting Material | Incomplete reaction (time, temp, stoichiometry) | Ensure reflux temperature is reached; monitor by TLC/HPLC until SM is consumed; use a slight excess of POCl₃. |
| Hydrolysis Product | Aggressive quenching; prolonged aqueous contact | Quench slowly into a vigorously stirred slurry of ice; minimize time in separatory funnel; use a buffered wash (e.g., sat. NaHCO₃) if compatible. |
| Trichloropyrimidine | Overly harsh conditions (high temp, long time) | Maintain temperature at reflux (not higher); avoid unnecessarily long reaction times once SM is consumed. |
| Polymeric Residue | Reaction of POCl₃ with trace moisture/itself | Use thoroughly dried glassware and high-purity reagents; consider distilling POCl₃ before use. For workup, triturate the crude residue with a non-polar solvent (e.g., hexanes) to precipitate the product away from the tars. |
| Amine Hydrochloride Salt | Inherent byproduct of using an amine base | Wash the organic extract thoroughly with water, followed by brine. If the salt precipitates, it can often be removed by filtration of the organic solution. |
Protocol 1: Optimized Workup to Minimize Hydrolysis
-
Cooling: After confirming reaction completion, allow the reaction mixture to cool to room temperature. If possible, remove the bulk of the excess POCl₃ via vacuum distillation (use appropriate safety measures).[2]
-
Preparation: Prepare a separate flask containing a vigorously stirred slurry of crushed ice and water (at least 10 volumes relative to the reaction mixture volume).
-
Quenching: Add the cooled reaction mixture dropwise via an addition funnel into the ice slurry. The temperature of the slurry should not be allowed to rise above 10 °C. This is a critical step to manage the exotherm.
-
Extraction: Once the addition is complete and the exotherm has subsided, promptly extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and saturated sodium chloride (brine) solution (1x) to remove residual water and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues.
Caption: A logical troubleshooting tree for identifying and resolving side products.
References
- WO2002000628A2: Synthesis of chlorinated pyrimidines.
- US5525724A: Process for the preparation of chloropyrimidines.
-
Lin, G. et al. (2014): Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13532-13542. [Link]
-
Amin, S. et al. (2020): A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-132. [Link]
-
Zein, R. et al. (2019): POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 9(19), 10831-10835. [Link]
-
Das, P. (2016): POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 93, 1245-1251. [Link]
-
Zein, R. et al. (2019): POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 9(19), 10831-10835. [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Overcoming low reactivity of 5,6-Dichloropyrimidin-4-ol
Subject: Troubleshooting Reactivity & Functionalization Profiles Ticket ID: PYR-CL2-OH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The "Chameleon" Substrate
Welcome to the technical support hub for 5,6-Dichloropyrimidin-4-ol . If you are encountering low reactivity, you are likely fighting the molecule's inherent tautomeric equilibrium.
In the solid state and polar solvents, this substrate does not exist primarily as the hydroxypyrimidine (A) but as the 4(3H)-pyrimidinone (B) tautomer. This "keto" form effectively kills the nucleophilicity of the oxygen and the electrophilicity of the C4 carbon, rendering standard SNAr or simple O-alkylation protocols ineffective without modification.[1]
Visualizing the Problem
The following diagram illustrates the tautomeric trap and the necessary activation pathways.
Figure 1: The tautomeric equilibrium favors the stable pyrimidinone (B), requiring chemical activation to restore electrophilicity.
Module 1: Activation via Chlorination
User Issue: "I cannot get nucleophiles to attack the C4 position directly." Diagnosis: The C4-OH (keto form) is a poor leaving group.[1] The C5-Cl provides steric shielding and electronic deactivation.[1] Resolution: You must convert the hydroxyl group to a chloride, generating 4,5,6-trichloropyrimidine . This restores aromaticity and creates a highly reactive leaving group at C4/C6.[1]
Standard Operating Procedure (SOP): Vilsmeier-Haack Activation
Note: This reaction generates 4,5,6-trichloropyrimidine, a potent electrophile.
| Parameter | Recommendation | Mechanism |
| Reagent | POCl3 (Phosphorus Oxychloride) | Converts C=O to C-Cl via dichlorophosphate intermediate.[1] |
| Catalyst | N,N-Dimethylaniline (PhNMe2) or DMF | Forms the reactive Vilsmeier chloroiminium species, essential for overcoming the deactivated ring [1].[1] |
| Temperature | Reflux (105–110 °C) | Required to drive the reaction past the steric bulk of C5-Cl.[1] |
| Quenching | Ice/Water (Slow addition) | CRITICAL SAFETY: Exothermic hydrolysis of excess POCl3.[1] |
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 5,6-dichloropyrimidin-4-ol (1.0 equiv).
-
Solvent/Reagent: Add neat POCl3 (5–10 equiv). The excess acts as the solvent.[1]
-
Catalysis: Add N,N-dimethylaniline (1.0 equiv) dropwise.[1] Caution: Exotherm.
-
Reaction: Reflux for 3–5 hours. Monitor by TLC (the product is less polar than the starting material).
-
Workup: Cool to RT. Pour the mixture slowly onto crushed ice with vigorous stirring. Extract with DCM or EtOAc.[1]
Module 2: Regioselectivity in SNAr
User Issue: "I have 4,5,6-trichloropyrimidine. Which chlorine will react first?" Diagnosis: The molecule has pseudo-symmetry (C4 and C6 are equivalent due to the axis of symmetry through N1-C2).[1] However, C5 is distinct.
Reactivity Hierarchy
The reactivity order for Nucleophilic Aromatic Substitution (SNAr) is governed by the stabilization of the Meisenheimer complex.[1]
-
C4 and C6 (Most Reactive): These positions are para to a ring nitrogen and ortho to the other. They are highly activated. Because the molecule is symmetric across the C2-C5 axis, attack at C4 or C6 yields the same product.[1]
-
C5 (Least Reactive): This position is meta to both nitrogens. It lacks the ability to stabilize the negative charge intermediate.[1] Do not expect SNAr at C5.
Data: Relative Rates of Substitution
| Position | Electronic Environment | Steric Hindrance | Reactivity Outcome |
|---|---|---|---|
| C4 / C6 | Highly Deficient (Activated by N1/N3) | Moderate (Adjacent to C5-Cl) | Primary Site of Substitution |
| C5 | Deactivated (Meta to N) | High (Flanked by C4/C6 Cl) | Inert to SNAr (Requires Pd-Catalysis) |[1]
Decision Tree: Synthesis Planning
Figure 2: Regioselectivity flow. C4/C6 are chemically equivalent and the only viable sites for SNAr.[1]
Module 3: Alkylation Troubleshooting (N- vs. O-Alkylation)
User Issue: "I want to alkylate the oxygen, but I keep getting the N-alkylated product." Diagnosis: As a pyrimidinone tautomer, the Nitrogen (N3) is the softer nucleophile and is generally favored under thermodynamic control (basic conditions).[1] Oxygen (O4) is the harder nucleophile [2].
Troubleshooting Matrix:
| Desired Outcome | Reagents | Solvent | Mechanism |
| N-Alkylation (Major) | Alkyl Halide + K2CO3 or NaH | DMF / Acetone | Thermodynamic Control: The amide-like resonance favors N-alkylation.[1] |
| O-Alkylation (Minor/Specific) | Alkyl Halide + Ag2CO3 or AgO | Toluene / Benzene | Kinetic/Hard-Soft Control: Silver coordinates the halide, favoring the "hard" oxygen attack (O-alkylation) [3].[1] |
| O-Alkylation (Alternative) | Mitsunobu Conditions (PPh3, DIAD, Alcohol) | THF | Reacts directly with the -OH tautomer.[1] |
Technical Tip: If O-alkylation is strictly required and silver salts fail, convert the OH to Cl (Module 1), then perform SNAr with the corresponding alkoxide (RO-).[1] This is often cleaner than direct O-alkylation.[1]
FAQ: Frequently Asked Questions
Q1: Can I remove the C5-chlorine later? A: Yes. While C5 is inert to SNAr, it is susceptible to hydrodehalogenation. After functionalizing C4/C6, you can remove the C5-Cl using catalytic hydrogenation (H2, Pd/C) or Zn/Acetic acid, provided your other functional groups are stable [4].
Q2: Why does my reaction turn black with POCl3? A: This indicates decomposition, likely due to excessive heat or lack of solvent.[1] Ensure you are using a base catalyst (PhNMe2) to lower the activation energy, allowing the reaction to proceed cleaner at reflux. Do not overheat beyond 110°C.
Q3: I see two spots on TLC after SNAr on the trichloropyrimidine. Is it a mixture of regioisomers? A: Unlikely to be regioisomers if you started with 4,5,6-trichloropyrimidine (due to symmetry). It is more likely:
-
Bis-substitution: You reacted at both C4 and C6. Reduce nucleophile equivalents or lower temperature.[1]
-
Hydrolysis: One spot is the hydrolyzed starting material (reverting to the pyrimidinone).[1] Ensure anhydrous conditions.
References
-
ChemicalBook. (n.d.). Synthesis of 2,4,6-trichloropyrimidine from barbituric acid.[3][4] Retrieved from
-
ResearchGate. (2016).[5] Why n-alkylation is more favorable than o-alkylation? Retrieved from
-
National Institutes of Health (NIH). (2019). N- vs. O-alkylation: influence on the performance of the photovoltaic cells.[1][6] Retrieved from
-
WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Chemistry of 5,6-Dichloropyrimidin-4-ol: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5,6-Dichloropyrimidin-4-ol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the nuanced reactivity of this versatile building block. This resource moves beyond simple protocols to explain the 'why' behind the 'how,' empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Understanding the Terrain: Key Physicochemical Properties
Before embarking on reactions with 5,6-Dichloropyrimidin-4-ol, a firm grasp of its fundamental properties is essential. This knowledge is your first line of defense against common experimental pitfalls.
| Property | Value/Information | Significance for Experimental Design |
| Molecular Formula | C₄H₂Cl₂N₂O | |
| Molecular Weight | 164.98 g/mol | |
| Tautomerism | Exists in equilibrium between the -ol and the protonated pyrimidin-4-one form.[1] | The predominant tautomer influences the reactivity of the chlorine atoms and the nucleophilicity of the oxygen. |
| Solubility | Limited solubility in water.[2] Soluble in many common organic solvents, though quantitative data is sparse. | Poor solubility can lead to slow or incomplete reactions. Solvent screening is often necessary. |
| Reactivity of Halogens | Chlorine atoms at positions 5 and 6 are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] | The electron-deficient nature of the pyrimidine ring activates the chlorine atoms for substitution. |
The Tautomeric Tightrope: -Ol vs. -One and Its Impact on Reactivity
A critical but often overlooked aspect of 5,6-Dichloropyrimidin-4-ol chemistry is its existence as a tautomeric mixture of the hydroxyl (-ol) and the pyrimidin-4-one (-one) forms. This equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity.
Caption: Tautomeric equilibrium of 5,6-Dichloropyrimidin-4-ol.
The pyrimidinone tautomers are often more stable, which can influence the course of your reactions. For instance, in reactions targeting the hydroxyl group, the position of this equilibrium can determine the effective concentration of the reactive species.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the functionalization of 5,6-Dichloropyrimidin-4-ol, providing both explanations and actionable solutions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: My SNAr reaction with an amine/alkoxide is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to a slow or incomplete SNAr reaction. Let's break them down:
-
Causality:
-
Poor Solubility: 5,6-Dichloropyrimidin-4-ol and its derivatives can have limited solubility in common reaction solvents, leading to a heterogeneous mixture and slow reaction rates.
-
Insufficient Activation: While the pyrimidine ring is electron-deficient, strong electron-donating groups on the incoming nucleophile can reduce its reactivity.
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions.
-
Steric Hindrance: Bulky nucleophiles may struggle to access the electrophilic carbon centers, especially for the second substitution.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow SNAr reactions.
-
Step-by-Step Protocol for a Typical Amination:
-
To a solution of 5,6-Dichloropyrimidin-4-ol (1.0 eq) in a suitable high-boiling solvent (e.g., DMF, DMSO), add the amine (1.1-1.5 eq) and a base such as K₂CO₃ (2.0 eq).[5]
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
If the reaction is slow, consider increasing the temperature or adding a phase-transfer catalyst if the base is not fully dissolved.
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
-
Question 2: I'm observing a mixture of mono- and di-substituted products in my SNAr reaction. How can I improve the selectivity for the mono-substituted product?
Answer:
Controlling the extent of substitution is a common challenge. Here’s how to approach it:
-
Causality:
-
Relative Reactivity: The first substitution can either activate or deactivate the remaining chlorine atom towards further substitution, depending on the electronic nature of the incoming nucleophile.
-
Reaction Conditions: Higher temperatures, longer reaction times, and an excess of the nucleophile will favor di-substitution.
-
-
Strategies for Mono-substitution:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Shorter Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to minimize the formation of the di-substituted product.
-
Choice of Base: A weaker base can sometimes slow down the second substitution more significantly than the first.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Question 3: My Suzuki-Miyaura coupling of 5,6-Dichloropyrimidin-4-ol with a boronic acid is giving low yields. What are the key parameters to optimize?
Answer:
Suzuki-Miyaura reactions with chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3]
-
Causality:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[6]
-
Inefficient Oxidative Addition: The C-Cl bond is strong, and oxidative addition of the palladium catalyst can be the rate-limiting step.
-
Competing Hydrolysis: The hydroxyl group can participate in side reactions, especially under basic conditions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
-
Step-by-Step Protocol for a Typical Suzuki Coupling:
-
In a glovebox or under an inert atmosphere, combine 5,6-Dichloropyrimidin-4-ol (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand if necessary, and a base (e.g., K₂CO₃, K₃PO₄) in a degassed solvent (e.g., dioxane, toluene/water).[7][8]
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
If the reaction is unsuccessful, consider using a more active catalyst system, such as a pre-catalyst with a bulky, electron-rich phosphine ligand.[6]
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Question 4: I am attempting a Buchwald-Hartwig amination and observing significant side products or no reaction. What should I investigate?
Answer:
Buchwald-Hartwig amination on chloropyrimidines requires careful optimization of the catalyst system and reaction conditions.
-
Causality:
-
Inappropriate Ligand: The choice of ligand is crucial for successful C-N bond formation with aryl chlorides.[9][10]
-
Base Sensitivity: The substrate or product may be sensitive to the strong bases typically used in Buchwald-Hartwig reactions (e.g., NaOtBu, LHMDS).
-
Catalyst Poisoning: As with Suzuki coupling, the pyrimidine nitrogens can inhibit the palladium catalyst.
-
-
Key Optimization Parameters:
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective for the amination of aryl chlorides.[9]
-
Base Choice: If substrate/product degradation is observed, consider using a weaker base like K₃PO₄ or Cs₂CO₃.
-
Solvent: Toluene, dioxane, and THF are common solvents. The choice can influence the solubility of the base and the catalyst complex.
-
Temperature: These reactions are typically run at elevated temperatures (80-110 °C).
-
Part 3: Reactions Involving the Hydroxyl/Oxo Group
Question 5: I am trying to perform an O-alkylation on the hydroxyl group, but I am getting a mixture of O- and N-alkylated products, or substitution at the chlorine atoms. How can I improve the selectivity for O-alkylation?
Answer:
The presence of multiple nucleophilic sites (the oxygen of the -ol form and the nitrogens of the pyrimidinone form) and electrophilic sites (the chlorine-bearing carbons) makes selective O-alkylation challenging.
-
Causality:
-
Tautomerism: The pyrimidinone tautomers present nucleophilic nitrogen atoms that can compete with the oxygen in alkylation reactions.
-
Reaction Conditions: The choice of base and solvent can significantly influence the O- vs. N-alkylation ratio. Hard and soft acid-base (HSAB) principles can be a useful guide.
-
Competing SNAr: If the reaction conditions are too harsh (e.g., high temperature), the alkylating agent or the base can promote nucleophilic substitution at the C5 or C6 positions.
-
-
Strategies for Selective O-Alkylation:
-
Choice of Base and Solvent: A common strategy for O-alkylation is to use a base like K₂CO₃ in a polar aprotic solvent such as DMF or acetone.[11] To favor O-alkylation, conditions that promote the formation of the oxygen anion are desirable.
-
Alkylating Agent: Softer alkylating agents (e.g., alkyl iodides) may favor reaction at the softer nitrogen atoms, while harder alkylating agents (e.g., alkyl sulfates) might show a preference for the harder oxygen atom.
-
Temperature Control: Conduct the reaction at the lowest possible temperature to minimize side reactions, including SNAr at the chlorine positions.
-
Protection-Deprotection: In complex cases, it may be necessary to protect the nitrogen atoms of the pyrimidinone ring before performing the O-alkylation.
-
Concluding Remarks
The chemistry of 5,6-Dichloropyrimidin-4-ol is rich and rewarding, offering access to a diverse range of functionalized pyrimidine scaffolds. Success in this area hinges on a deep understanding of its tautomeric nature and the subtle interplay of electronic and steric effects that govern its reactivity. This guide provides a framework for rational troubleshooting, but as with all challenging chemistries, careful observation, meticulous experimentation, and a willingness to explore a range of reaction parameters are the keys to unlocking its full synthetic potential.
References
- Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry, 77(10), 4586-95.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.).
- Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note. (2025). Save My Exams.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C - RSC Publishing.
- 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434. (n.d.). PubChem.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.).
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed.
- Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. (1952). Sci-Hub.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).
- N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. (n.d.). PubMed.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- Substituent Effects in Arom
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- 5,6-dichloropyrimidin-4-amine CAS#: 310400-38-5. (n.d.). ChemicalBook.
- Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. (2010). PubMed.
- 5-Amino-4,6-dichloropyrimidine 97 5413-85-4. (n.d.). Sigma-Aldrich.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). PMC - NIH.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021).
- 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. (n.d.). PMC - NIH.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). NIH.
- Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). PMC - NIH.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Buchwald–Hartwig amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7. (n.d.). TCI Chemicals.
- 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. (n.d.). PubChem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
Sources
- 1. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. savemyexams.com [savemyexams.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,6-Dichloropyrimidin-4-ol Stability & Handling
This is an In-Depth Technical Support Guide designed for researchers working with 5,6-Dichloropyrimidin-4-ol (CAS 88982-91-6) . This guide moves beyond basic handling to address the specific chemical instabilities inherent to the chloropyrimidine scaffold in solution.
Executive Summary: The Stability Paradox
5,6-Dichloropyrimidin-4-ol is a critical intermediate in drug discovery, often used to synthesize fused heterocycles. However, it presents a stability paradox : it requires polar solvents for solubility but is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) in those same solvents if moisture or nucleophiles are present.
The primary failure mode is the hydrolysis of the C6-chlorine atom , driven by the electron-withdrawing effect of the pyrimidine nitrogens and the C5-chlorine.
Part 1: Solubility & Solvent Selection
Q: What is the optimal solvent for preparing stable stock solutions?
Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .
-
Protocol: Prepare a 10–50 mM stock solution in high-grade anhydrous DMSO (water content <0.1%).
-
Why: The compound has poor aqueous solubility. While soluble in alcohols (methanol/ethanol), these are nucleophilic solvents . In the presence of any base, alcohols will attack the C6-position, converting your compound into an ether (alkoxylation) rather than maintaining the chloride.
Q: My DMSO stock solution developed a precipitate after 2 weeks at 4°C. Is it still usable?
Diagnosis: Likely No .
-
Root Cause: DMSO is hygroscopic. It absorbs atmospheric water, which acts as a nucleophile. The precipitate is often the hydrolysis product (5-chloropyrimidine-4,6-diol ), which is significantly less soluble in DMSO than the parent compound due to increased hydrogen bonding capability.
-
Validation Test: Centrifuge the sample. Analyze the supernatant vs. the precipitate by LC-MS. The precipitate will likely show a mass shift corresponding to -Cl/+OH (Mass change: -18 Da).
Q: Can I use aqueous buffers for my assay?
Guidance: Yes, but only immediately prior to use .
-
Risk: The C6-Cl bond has a half-life that decreases exponentially with pH.
-
pH < 5: Relatively stable (hours).
-
pH > 7.5: Rapid degradation (minutes to hours).
-
-
Workaround: Prepare the compound in DMSO (1000x stock). Dilute into the aqueous buffer immediately before the experiment. Do not store aqueous dilutions.
Part 2: Degradation Mechanism & Visualization
The instability is not random; it follows a predictable SNAr pathway . The chlorine at position 6 is "activated" because it is para- to N1 and ortho- to N3, making it highly electrophilic. The chlorine at position 5 is "deactivated" (meta-like) and remains stable.
Figure 1: The degradation pathway where water displaces the C6-chlorine. Note the mass shift from ~165 to ~147.
Part 3: Analytical Troubleshooting (Self-Validating Protocols)
Q: How do I confirm if my compound has degraded without running a full NMR?
Method: The "Water Spike" LC-MS Test Use this rapid protocol to validate the integrity of your material.
-
Baseline: Inject 1 µL of your DMSO stock into the LC-MS. Look for the parent ion [M+H]+ = 165/167 (characteristic chlorine isotope pattern).
-
Stress Test: Take 10 µL of stock, add 10 µL of water. Vortex and wait 30 minutes at Room Temp.
-
Re-inject:
-
Result A: Peak remains at 165/167. -> Stable (for short durations).
-
Result B: New peak appears at 147/149 . -> Hydrolysis confirmed .
-
Q: I see two peaks in HPLC with similar retention times. Which is which?
Data Interpretation:
| Feature | 5,6-Dichloropyrimidin-4-ol (Target) | 5-Chloropyrimidine-4,6-diol (Impurity) |
| Polarity | Less Polar (Elutes later) | More Polar (Elutes earlier) |
| MS Signal (ES+) | 165, 167 (Cl2 pattern) | 147, 149 (Cl1 pattern) |
| UV Absorbance | λmax ~260-270 nm | λmax shifts (often blue-shifted) |
| Solubility | Soluble in DMSO | Poor in DMSO (causes turbidity) |
Part 4: Storage & Handling Guidelines
To maximize shelf-life, you must disrupt the hydrolysis mechanism by removing heat and nucleophiles (water).
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long term) | Arrhenius equation: Lowering temp significantly reduces the rate of SNAr reaction. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture that would otherwise diffuse into the vial. |
| Container | Amber Glass Vials | While not primarily photolabile, amber glass prevents light-induced radical dechlorination. |
| Freeze-Thaw | Minimize | Repeated opening introduces moisture. Aliquot stocks into single-use vials. |
References
-
ChemicalBook . (2025). 4,5-Dichloro-6-hydroxypyrimidine Properties and Supplier Data. Retrieved from
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 70943, 4,6-Dichloropyrimidine (Analogous reactivity). Retrieved from
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. (Validates the risk of water in DMSO stocks). Retrieved from
-
Duirk, S. E., & Collette, T. W. (2006). Degradation of Chlorpyrifos in Aqueous Solutions (Demonstrates hydrolysis of chlorinated pyridine/pyrimidine rings). Environmental Science & Technology. Retrieved from
-
BenchChem . (2025).[1] Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. Retrieved from
Sources
Technical Support Center: Purification of 5,6-Dichloropyrimidin-4-ol
Topic: Removal of impurities from crude 5,6-Dichloropyrimidin-4-ol Document ID: TSC-PYR-56DC-01 Last Updated: 2025-10-24 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Introduction: The Challenge of the "Amphoteric" Scaffold
5,6-Dichloropyrimidin-4-ol (also referred to as 5,6-dichloro-4-hydroxypyrimidine or 5,6-dichloropyrimidin-4(3H)-one) is a critical intermediate in the synthesis of antiviral agents and agrochemicals. Its purification is notoriously difficult due to its tautomeric nature—it exists in equilibrium between the hydroxyl (enol) and ketone forms.
This duality creates a specific impurity profile. The crude material often contains 4,5,6-trichloropyrimidine (over-chlorination), 5-chlorouracil (under-reaction/hydrolysis), and polymeric tars . This guide moves beyond standard recrystallization, focusing on chemically active separation methods that exploit the acidity of the 4-hydroxyl group.
Module 1: Critical Impurity Profiling
Before attempting purification, you must identify what you are removing. The physicochemical properties of the impurities dictate the separation strategy.
Impurity Characterization Table
| Component | Structure Description | Acidity (pKa) | Solubility (Org. Solvents) | Solubility (Aq. Base) | Origin |
| Target: 5,6-Dichloropyrimidin-4-ol | Pyrimidine ring with -OH and two -Cl | Acidic (~7.0-8.0) | Moderate (Polar) | High (Forms Salt) | Desired Product |
| Impurity A: 4,5,6-Trichloropyrimidine | Pyrimidine ring with three -Cl | Neutral | High (Non-polar) | Insoluble | Over-chlorination (POCl3 excess) |
| Impurity B: 5-Chlorouracil | Pyrimidine dione | Weakly Acidic | Low | Moderate | Hydrolysis of starting material |
| Impurity C: Phosphorylated Dimers | P-O-P linked pyrimidines | Variable | Low | Variable | Incomplete quenching of POCl3 |
Diagnostic FAQ
Q: My HPLC shows a persistent non-polar peak at RRT 1.2-1.3. What is it? A: This is almost certainly 4,5,6-trichloropyrimidine . Because it lacks the hydroxyl group capable of hydrogen bonding, it elutes later than the target on Reverse Phase (C18) columns. It is the most critical impurity to remove because it competes in subsequent nucleophilic aromatic substitution (SNAr) reactions.
Q: The crude solid is sticky and dark brown. Is this normal? A: No, but it is common. The color comes from oxidative tars and polymerized phosphorus byproducts. These are often occluded within the crystal lattice. A simple solvent wash will not remove them; you require an active carbon treatment or a dissolution/re-precipitation cycle (see Module 2).
Module 2: The "Acid-Base Switch" Protocol (Recommended)
The most robust method for purifying 5,6-dichloropyrimidin-4-ol relies on its pKa. Unlike the trichloro- impurity, the target molecule can be deprotonated to form a water-soluble salt.
The Logic
-
Basification: Convert target to sodium salt (Water Soluble). Impurities (Trichloro) remain organic.
-
Filtration/Extraction: Remove the insoluble impurities.
-
Acidification: Reprotonate the target to precipitate it as a pure solid.
Step-by-Step Protocol
Reagents:
-
Crude 5,6-Dichloropyrimidin-4-ol
-
2N NaOH (Sodium Hydroxide) solution
-
Dichloromethane (DCM) or Toluene
-
6N HCl (Hydrochloric Acid)
-
Activated Carbon (optional)
Procedure:
-
Dissolution: Suspend the crude solid in water (approx. 5-7 volumes).
-
Salt Formation: Slowly add 2N NaOH while stirring. Monitor pH. Adjust to pH 10-11 .
-
Checkpoint: The target should dissolve completely. If solids remain, these are likely impurities.
-
-
Organic Wash (Critical): Extract the aqueous alkaline solution with DCM or Toluene (2 x 3 volumes).
-
Carbon Treatment: Add Activated Carbon (5 wt% of crude mass) to the aqueous layer. Stir for 30 mins. Filter through Celite.[4]
-
Precipitation: Cool the filtrate to 0-5°C. Slowly add 6N HCl dropwise.
-
Target pH: Adjust to pH 2-3 .
-
-
Isolation: Stir the resulting slurry for 1 hour to ensure complete crystallization. Filter the white solid. Wash with cold water to remove inorganic salts (NaCl). Dry under vacuum at 45°C.
Workflow Visualization
Caption: The "Acid-Base Switch" selectively solubilizes the target while rejecting non-acidic impurities.
Module 3: Troubleshooting Recrystallization
If the Acid-Base method is not feasible (e.g., due to scale-up constraints or specific salt sensitivity), recrystallization is the alternative. However, standard solvents often fail due to the high solubility difference between the target and the trichloro- impurity.
Solvent Selection Guide
| Solvent System | Effectiveness | Pros | Cons |
| Water | Low | Removes inorganic salts. | Target is sparingly soluble; poor yield. |
| Ethanol/Water (1:1) | High | Good balance. Trichloro- stays in mother liquor. | Requires heating; risk of hydrolysis if boiled too long. |
| Toluene | Medium | Excellent for removing Tars. | Target is poorly soluble; requires large volumes. |
| Acetonitrile | Medium | Good for final polish. | Expensive; poor rejection of Trichloro- impurity. |
Recrystallization FAQ
Q: I used Ethanol/Water, but the product is still yellow. A: Recrystallization is poor at removing polymeric color bodies. You must perform a "hot filtration" step with activated carbon during the hot dissolution phase before cooling.
Q: The product oils out instead of crystallizing. A: This indicates the presence of residual solvent (like DMF or POCl3) lowering the melting point, or the temperature dropped too fast.
-
Fix: Re-heat to dissolve the oil. Add a seed crystal of pure material. Cool very slowly (10°C per hour) with vigorous stirring.
Module 4: Advanced Troubleshooting (Specific Scenarios)
Scenario A: High Inorganic Content (Ash)
-
Issue: The final product has >1% Sulfated Ash.
-
Cause: Incomplete washing after the Acid-Base precipitation (trapped NaCl).
-
Fix: Reslurry the final solid in pure water at room temperature for 2 hours. The organic target is sparingly soluble in neutral water, while NaCl will dissolve. Filter and dry.[2][5][6]
Scenario B: Hydrolysis to 5-Chlorouracil
-
Issue: A new impurity appears at RRT 0.8 after workup.
-
Cause: Exposure to high temperatures (>60°C) while at extreme pH (either very acidic or very basic). The 4-Cl position is susceptible to hydrolysis.[6]
-
Fix: Keep the temperature below 40°C during the NaOH dissolution and HCl precipitation steps.
References
-
Synthesis and Purific
- Context: Describes the general handling of chloropyrimidines and the removal of phosphorus byproducts using aqueous/organic partitioning.
-
Source:Google Patents (CN103450094A).
-
Physicochemical Properties of 4,5,6-Trichloropyrimidine.
- Context: Details the non-polar nature and stability of the primary trichloro- impurity, supporting the solvent extraction str
-
Source:MDPI (Molbank 2021).
-
Purification of Hydroxypyrimidines via Acid-Base Extraction.
- Context: Establishes the standard industrial protocol for separating amphoteric pyrimidines
-
Source:US Patent 5,917,042.[7]
-
Tautomerism in Chlorin
- Context: Explains the keto-enol equilibrium affecting solubility and pKa, crucial for pH control.
-
Source:NIST Chemistry WebBook.[8]
Sources
- 1. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 5,6-Dichloropyrimidin-4-ol
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving 5,6-Dichloropyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation. The structure of this guide is intended to be a dynamic resource, moving from common issues to more nuanced optimization strategies, all grounded in established scientific principles and practical field experience.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent problems encountered when performing cross-coupling reactions with 5,6-Dichloropyrimidin-4-ol, focusing on the critical role of catalyst loading.
Issue 1: Low or No Conversion to the Desired Product
Question: My cross-coupling reaction with 5,6-Dichloropyrimidin-4-ol is showing low to no conversion. What are the primary causes related to catalyst loading and how can I troubleshoot this?
Answer:
Low or no conversion is a frequent hurdle that often points to issues with the catalytic cycle. Here’s a systematic approach to diagnosing and resolving the problem, with a focus on catalyst-related factors:
Causality-Driven Troubleshooting:
The efficiency of a palladium-catalyzed cross-coupling reaction hinges on the successful execution of three key steps: oxidative addition, transmetalation, and reductive elimination. A failure at any of these stages, often influenced by the catalyst's activity and stability, will result in poor conversion.
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure you are using a fresh, high-purity palladium source and ligand. For consistency, consider using air-stable precatalysts.
-
Inefficient Oxidative Addition: The C-Cl bonds on the pyrimidine ring can be challenging to activate. The choice of ligand is critical here. Bulky, electron-rich phosphine ligands, such as Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos), are known to enhance the electron density at the palladium center, thereby promoting oxidative addition.[1]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble catalyst aggregates into an inactive elemental form.[2] This can be caused by excessively high temperatures or an inappropriate ligand-to-palladium ratio.
Experimental Protocol for Optimization:
-
Catalyst and Ligand Screening:
-
Objective: To identify the most effective palladium source and ligand combination.
-
Procedure:
-
Set up a parallel screen of small-scale reactions.
-
Use 5,6-Dichloropyrimidin-4-ol as the limiting reagent.
-
Test various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a range of electron-rich ligands (e.g., SPhos, XPhos, RuPhos).
-
Maintain a consistent catalyst loading (e.g., 2 mol %) and ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) across all reactions.
-
Monitor reaction progress by TLC or LC-MS at set time points.
-
-
-
Temperature Titration:
-
Objective: To find the optimal temperature that promotes the reaction without causing significant catalyst decomposition.
-
Procedure:
-
Using the best catalyst/ligand system from the initial screen, set up reactions at various temperatures (e.g., 60°C, 80°C, 100°C).
-
Monitor for both product formation and the appearance of palladium black.
-
-
Issue 2: Poor Selectivity (Reaction at Undesired Positions)
Question: My reaction is producing a mixture of isomers due to coupling at both the C5 and C6 positions of the pyrimidine ring. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity with di-substituted pyrimidines is a common challenge. The electronic and steric environment of the two chlorine atoms in 5,6-Dichloropyrimidin-4-ol are similar, making selective activation difficult.
Mechanistic Insights into Selectivity:
In many cases, cross-coupling reactions on dihalopyrimidines favor reaction at the C4 position.[3][4] However, for 5,6-dichloropyrimidines, the directing effect of the 4-ol group and the electronic properties of the C5 and C6 positions play a significant role. The choice of ligand can influence which C-Cl bond is preferentially activated by the palladium catalyst.
-
Ligand Steric Hindrance: Bulky ligands can sterically hinder the approach of the catalyst to one of the chlorine atoms, thereby favoring reaction at the less hindered position.
-
Ligand Electronic Effects: The electronic properties of the ligand can influence the electron density at the palladium center, which in turn can affect the rate of oxidative addition at each C-Cl bond differently.
Troubleshooting Flowchart for Improving Selectivity:
Caption: A decision tree for troubleshooting poor selectivity.
Issue 3: Catalyst Deactivation and Formation of Palladium Black
Question: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction stalls. What causes this, and how can I prevent it?
Answer:
The formation of palladium black is a clear sign of catalyst deactivation, where the active homogeneous catalyst aggregates into inactive palladium metal.[2] This is a common issue, especially in reactions requiring higher temperatures.
Factors Contributing to Catalyst Deactivation:
-
High Temperatures: Can lead to ligand dissociation and subsequent catalyst aggregation.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Presence of Impurities: Oxygen or other impurities can oxidize the active Pd(0) to inactive Pd(II) species.
Strategies to Mitigate Catalyst Deactivation:
| Strategy | Rationale |
| Use More Robust Ligands | Ligands with strong binding affinity to palladium, such as bulky biaryl phosphines, can help maintain the integrity of the catalytic complex at elevated temperatures.[1] |
| Optimize Ligand-to-Palladium Ratio | A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help prevent ligand dissociation. |
| Ensure Inert Atmosphere | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5] |
| Consider a Lower Temperature | If possible, running the reaction at a lower temperature for a longer duration can minimize thermal decomposition of the catalyst. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling with 5,6-Dichloropyrimidin-4-ol?
A1: A good starting point for catalyst loading in exploratory reactions is typically between 1-5 mol % of the palladium precursor.[6] For process development and scale-up, the goal is often to reduce this to well below 1 mol %.
Q2: How does the choice of palladium precatalyst affect the reaction?
A2: The choice of precatalyst can influence the ease of formation of the active Pd(0) species. Pd(OAc)₂ is a common and relatively inexpensive choice, but it requires in-situ reduction, which can sometimes be inefficient.[7] Precatalysts like Pd₂(dba)₃ are already in the Pd(0) oxidation state. More advanced, air-stable precatalysts (e.g., Buchwald precatalysts) are designed for reliable and efficient generation of the active catalyst.
Q3: Can I reuse the palladium catalyst?
A3: While catalyst recycling is a key principle of green chemistry, for homogeneous catalysts used in pharmaceutical synthesis, it can be challenging due to catalyst deactivation and the difficulty of separating the catalyst from the product.[8] For laboratory-scale research, it is generally more practical to focus on optimizing the reaction to use the lowest possible catalyst loading.
Q4: What is the role of the base in these reactions, and can it affect catalyst performance?
A4: The base plays a crucial role in the transmetalation step of many cross-coupling reactions (e.g., Suzuki-Miyaura). The choice of base can significantly impact the reaction rate and yield. In some cases, a strong base can also contribute to catalyst deactivation or side reactions. It is often necessary to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrate and catalyst system.
Q5: Are there any specific safety precautions I should take when working with palladium catalysts?
A5: Palladium catalysts, particularly finely divided powders, can be pyrophoric and should be handled in an inert atmosphere. Always consult the Safety Data Sheet (SDS) for the specific catalyst and reagents you are using. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Section 3: Advanced Optimization and Mechanistic Considerations
Understanding the Catalytic Cycle
A deeper understanding of the catalytic cycle can provide valuable insights for troubleshooting and optimization.
Caption: A simplified palladium-catalyzed cross-coupling cycle.
Impact of Catalyst Loading on Reaction Metrics
Optimizing catalyst loading is a balancing act between reaction efficiency and process economics.
| Catalyst Loading | Reaction Rate | Cost | Product Purity |
| High (> 5 mol %) | Generally faster | High | May have higher levels of residual palladium |
| Optimal (0.1-2 mol %) | Efficient | Moderate | Good, with proper workup |
| Low (< 0.1 mol %) | May be slow | Low | Excellent, minimal palladium contamination |
Note: Insufficient catalyst loading can lead to low conversion rates, while excessive loading can result in increased side reactions.[9]
Experimental Protocol: Catalyst Loading Optimization
Objective: To determine the minimum catalyst loading required for efficient conversion.
Procedure:
-
Establish a Baseline: Using the optimized conditions (catalyst, ligand, temperature, etc.) from previous experiments, run the reaction at a standard catalyst loading (e.g., 1 mol %).
-
Serial Dilution: Set up a series of reactions with decreasing catalyst loading (e.g., 0.5 mol %, 0.1 mol %, 0.05 mol %).
-
Monitor Conversion: Carefully monitor the conversion of the starting material and the formation of the product over time for each reaction using a quantitative method like LC-MS or GC-MS with an internal standard.
-
Determine the Optimal Loading: Identify the lowest catalyst loading that provides a satisfactory yield within a reasonable timeframe.
References
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Ahmad, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Wang, Y., et al. (2023).
- Sharma, A., & Kumar, A. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- De La Torre, D., & Garg, N. K. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Wallace, D. J., & Klauber, D. J. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH.
- Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing.
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Denmark, S. E., & Smith, R. C. (2009).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- MDPI. (2023). Advances and Challenges in Catalyst Dense-Phase Packing Technology: A Review.
- ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
- Tanc, M., et al. (2021). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PubMed Central.
- Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- YouTube. (2025). What Is Meant By Catalyst Loading?. Chemistry For Everyone.
- ACS Publications. (2025).
- eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
- PMC, NIH. (n.d.).
- ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- PubMed. (2015).
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interesjournals.org [interesjournals.org]
Preventing decomposition of 5,6-Dichloropyrimidin-4-ol during workup
This technical guide addresses the stability and workup of 5,6-Dichloropyrimidin-4-ol (also referred to as 5,6-dichloropyrimidin-4(3H)-one).[1][2]
The structural instability of this compound arises from the high electrophilicity of the C6 position, which is activated by the adjacent ring nitrogen and the electron-withdrawing chlorine at C5. This makes the C6-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (
Module 1: The Chemistry of Decomposition
Before optimizing the workup, you must understand the "Decomposition Cascade." The decomposition is not random; it is a specific chemical transformation driven by pH and temperature.
The Hydrolysis Pathway
The primary decomposition mode is the hydrolysis of the chlorine atom at position 6.
-
Acidic Conditions (pH < 2): Protonation of N1 activates the C6 position, making it hyper-electrophilic.[2] Water attacks C6, displacing Chloride.
-
Basic Conditions (pH > 9): Hydroxide ions (
) act as potent nucleophiles, directly attacking C6 via .[1][2]
Visualizing the Danger Zone
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: The hydrolysis cascade. The transformation from green (Target) to red (Waste) is irreversible.[2] The C6-Cl bond is the "weak link" in the structure.[1][2]
Module 2: Optimized Workup Protocol
To prevent decomposition, you must maintain the reaction mixture within a "Stability Window" (pH 4–6, Temp < 10°C) during the transition from organic synthesis to isolation.
Step-by-Step Troubleshooting Guide
Phase 1: Quenching (The Critical Step)
Most yield is lost here due to the exotherm of residual
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -10°C to 0°C | Higher temps exponentially increase the rate of C6-Cl hydrolysis.[1][2] |
| Quench Medium | Saturated | Do not use pure water. Pure water + |
| Addition Rate | Dropwise | Prevent localized hot-spots.[1][2] Internal temp must never exceed 5°C. |
Phase 2: pH Adjustment & Isolation
The compound is amphoteric (weakly acidic OH, weakly basic N). Solubility and stability depend on pH.
-
Target pH: Adjust the aqueous layer to pH 5.0 – 6.0 .
-
Why? At pH < 2, acid catalysis degrades the product. At pH > 8, the phenol deprotonates (forming the salt), making it water-soluble and hard to extract, while also inviting
attack.[1]
-
-
Extraction Solvent: Use Ethyl Acetate (EtOAc) or THF/EtOAc (1:1) .[2]
-
Note: Dichloromethane (DCM) is often poor for hydroxypyrimidines due to low polarity.[2]
-
-
Salting Out: Saturate the aqueous phase with NaCl.
Module 3: Frequently Asked Questions (FAQs)
Q1: My product precipitates as a pink/red solid and has the wrong melting point. What happened?
Diagnosis: You likely formed 5-chlorouracil (or a related oxidation dimer).[1][2] Cause: The workup took too long or was too acidic. Solution: Check the NMR. If the C6-Cl signal is missing (or if you see a new broad OH/NH peak), hydrolysis occurred.[1][2]
-
Fix: Reduce the quench time. Use a cooling bath at -20°C. Ensure the pH never drops below 3 during the quench.[2]
Q2: I cannot extract the product from the aqueous phase; the yield is near zero.
Diagnosis: The pH is likely too high (pH > 8).
Cause: 4-Hydroxypyrimidines are acidic (
Q3: Can I use rotary evaporation at 50°C to dry the product?
Diagnosis: Risky. Cause: Residual moisture + Heat = Hydrolysis.[2] Solution:
-
Dry the organic phase thoroughly with
(Sodium Sulfate) for at least 30 minutes.[2] -
Evaporate at < 35°C .
-
If possible, switch to Lyophilization (freeze-drying) from benzene/dioxane if the product is a solid, to avoid thermal stress.
Module 4: Solvent Compatibility Matrix
Use this table to select solvents that minimize side reactions during workup.
| Solvent | Compatibility | Notes |
| Water | ⚠️ High Risk | Only use if buffered and cold.[1][2] Reacts at C6. |
| Methanol/Ethanol | ❌ Unsafe | Nucleophilic attack by alkoxide (forming ether) is possible if basic.[1][2] |
| Ethyl Acetate | ✅ Recommended | Good solubility, non-reactive.[1] |
| Dichloromethane | ⚠️ Moderate | Poor solubility for hydroxypyrimidines; requires large volumes.[1][2] |
| THF | ✅ Recommended | Excellent solubility, but ensure it is peroxide-free.[1][2] |
Module 5: Decision Tree for Workup
Follow this logic flow to determine the safest isolation path.
Figure 2: Logical workflow for pH management.[1][2][3][5] Maintaining the "Green Zone" (pH 4-6) is the single most important factor in preventing decomposition.[1][2]
References
- Provides foundational data on the stability and solubility of the homologous 4,6-dichloro system.
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 249007, 4,5,6-Trichloropyrimidine. Retrieved January 29, 2026, from [Link]
- Establishes the reactivity profile of the C6-Cl bond in polychlorin
- Molina, P., et al. (2010). Hydrolysis of phosphoryl trichloride (POCl3): Characterization, in situ detection, and safe quenching of energetic metastable intermediates. Organic Process Research & Development, 14(6), 1490–1500. Authoritative source on the thermodynamics of POCl3 quenching and the risks of acid hydrolysis during workup.
-
Organic Syntheses. (1955).[2] 2-Chloropyrimidine.[1][2] Org.[2][3][5][6] Synth. 35,[1] 34. Retrieved January 29, 2026, from [Link]
- Validates the requirement for low-temperature neutralization in chloropyrimidine isol
Sources
- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 2. 4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
Technical Support Center: Scaling Up 5,6-Dichloropyrimidin-4-ol Reactions
Welcome to the technical support guide for 5,6-Dichloropyrimidin-4-ol. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this versatile but challenging building block from bench-scale to pilot or manufacturing scale. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic campaigns effectively.
5,6-Dichloropyrimidin-4-ol and its tautomer, 5,6-dichloro-4(3H)-pyrimidinone, are pivotal intermediates in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] However, its unique electronic properties and physical characteristics present specific, often predictable, challenges during scale-up. This guide addresses these issues in a practical, question-and-answer format.
Section 1: Critical Safety & Handling
Before initiating any work, it is imperative to understand the hazards. Halogenated heterocyclic compounds require careful handling.
Q: What are the primary safety hazards associated with 5,6-Dichloropyrimidin-4-ol and its derivatives?
A: As a chlorinated pyrimidine, this compound class should be handled with caution. Based on data for analogous compounds like 5-Amino-4,6-dichloropyrimidine, the primary hazards are significant skin and eye irritation.[2] It may also cause respiratory tract irritation.[2]
Core Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice, but check compatibility), safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle the solid and all reaction mixtures within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Containment: Use appropriate containment strategies, especially when transferring large quantities of the solid, to minimize dust generation.
-
Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste protocols. Halogenated waste streams often require specific disposal routes.
Section 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts that are crucial for understanding the behavior of 5,6-Dichloropyrimidin-4-ol in reactions.
Q1: What is the correct structure of this molecule? Is it a pyrimidin-4-ol or a pyrimidin-4-one?
A: This is a critical point. The molecule exists in a tautomeric equilibrium between the 5,6-Dichloropyrimidin-4-ol and the 5,6-dichloro-4(3H)-pyrimidinone forms. In the solid state and in most solvent systems, the pyrimidinone tautomer is significantly favored. This is important because the pyrimidinone form influences the electronic properties and reactivity of the chlorine atoms. For the remainder of this guide, we will refer to it by its common name but acknowledge the dominant pyrimidinone structure.
Q2: Which chlorine atom is more reactive towards nucleophiles, C4 or C6?
A: This is the most common source of process challenges. In dihalopyrimidines, the reactivity of the halogen positions generally follows the order C4(6) > C2.[3] For 5,6-Dichloropyrimidin-4-ol, the situation is nuanced. The C4 position is generally considered more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the adjacent nitrogen (N3) and the carbonyl group of the dominant pyrimidinone tautomer. However, the C6 chlorine's reactivity is also significant, and achieving high regioselectivity is a primary challenge, which we will address in the troubleshooting section.
Q3: Why is this compound so poorly soluble in many common organic solvents?
A: The limited solubility stems from the molecule's high crystallinity and the strong intermolecular hydrogen bonding enabled by the N-H and C=O groups of the pyrimidinone tautomer. This planarity and hydrogen bonding lead to a high lattice energy, making it difficult for many solvents to effectively solvate the molecule. While specific quantitative data is sparse, it is known to be only slightly soluble in water and requires polar, often aprotic, solvents for effective reaction.[4]
Section 3: Troubleshooting Guide for Scale-Up
This section addresses specific, practical problems encountered during process development and scale-up.
Problem Area 1: Reaction Heterogeneity & Poor Conversion
Q: My reaction is a thick, difficult-to-stir slurry, even at elevated temperatures. This is causing inconsistent heating and low, variable yields. What are my options?
A: This is a direct consequence of the poor solubility discussed earlier. On a large scale, a thick slurry is not just inefficient but also a safety hazard due to the potential for "hot spots" and runaway reactions.
Solution Pathway:
-
Solvent Selection is Key: Transition away from less polar solvents like toluene or heptane, which are often preferred for their ease of removal. Polar aprotic solvents are required here. The goal is to find a solvent that can disrupt the intermolecular hydrogen bonding.
-
Optimize Reaction Concentration: While it's tempting to run reactions as concentrated as possible to maximize throughput, for this substrate, you may need to accept lower concentrations (e.g., 0.3-0.5 M) to maintain a stirrable slurry.
-
Consider High-Boiling-Point Solvents: For nucleophilic substitutions that require heat, using a high-boiling-point solvent allows you to achieve higher temperatures, which often dramatically improves solubility and reaction rate.
Data Summary: Recommended Solvents for Scale-Up
| Solvent | Boiling Point (°C) | Key Advantages | Scale-Up Considerations |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 153 | Excellent solubilizing power. | High boiling point can make removal difficult; potential for decomposition at high temperatures. |
| N,N-Dimethylacetamide (DMAc) | 165 | Similar to DMF, sometimes with better thermal stability. | Also difficult to remove; higher cost. |
| Dimethyl Sulfoxide (DMSO) | 189 | Superior solubilizing power for very difficult substrates. | Very difficult to remove; can complicate workup due to water miscibility. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Excellent solvent with high thermal stability. | Regulatory and safety concerns (reprotoxicity). Use should be well-justified. |
| Acetonitrile (ACN) | 82 | Lower boiling point, easier to remove. | Moderate solubilizing power; may not be sufficient for all reactions. |
Problem Area 2: Controlling Regioselectivity in Mono-Substitution
Q: I am attempting a mono-amination reaction but am getting a significant amount of the undesired C6-substituted isomer along with my target C4-substituted product. How can I improve the C4:C6 ratio?
A: Achieving high regioselectivity is paramount for avoiding costly and difficult chromatographic separations on a large scale. The key is to exploit the subtle electronic differences between the C4 and C6 positions.
Causality: The C4 position is kinetically favored for attack by most nucleophiles due to its proximity to the electron-withdrawing pyrimidinone system. However, if the reaction conditions are too harsh or the nucleophile is not sufficiently selective, attack at C6 becomes competitive.
Solutions & Protocol:
-
Temperature Control: This is your most powerful tool. SNAr reactions are often kinetically controlled. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will maximize selectivity for the more reactive C4 position. Start optimizations at 0 °C or even lower.
-
Choice of Base: Use a non-nucleophilic, hindered base to deprotonate your nucleophile (if required). Strong, unhindered bases like sodium methoxide can sometimes act as competing nucleophiles.[5] Bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often better choices.
-
Slow Addition: Add the nucleophile or base slowly to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, which favors reaction at the more electrophilic site and can also help control the exotherm.
Workflow: Improving C4 Regioselectivity
Caption: Controlled addition at low temperature is key for regioselectivity.
Problem Area 3: Preventing Di-Substitution and Hydrolysis
Q: When I try to push my mono-substitution reaction to completion, I start forming a di-substituted byproduct. I've also noticed impurities that seem to come from hydrolysis. How do I stop this?
A: This is a classic scale-up challenge where you are fighting multiple competing pathways.
Solutions:
-
Stoichiometry is Crucial: For mono-substitution, use a slight excess, but not a large excess, of the nucleophile (e.g., 1.05-1.1 equivalents). Using a large excess to force the reaction to completion will inevitably lead to di-substitution. Accept that a small amount of starting material may remain and plan to remove it during workup.
-
Anhydrous Conditions: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures. Ensure your solvents are dry and run the reaction under an inert atmosphere (e.g., nitrogen). Hydrolysis leads to the formation of hydroxyl-pyrimidine byproducts, which can be difficult to remove.[6]
-
Telescoping vs. Isolation: If the mono-substituted product is an intermediate for a subsequent reaction, consider a "telescoped" process where you don't isolate it. This can prevent decomposition during a lengthy workup and isolation procedure. However, this requires that impurities from the first step do not interfere with the second.
Problem Area 4: Non-Chromatographic Purification
Q: Column chromatography is not an option for the 50 kg of product I need to purify. My product is also difficult to crystallize directly from the reaction mixture. What are my options?
A: Designing a scalable, robust purification protocol is a cornerstone of good process chemistry. For amine- and phenol-containing heterocycles, leveraging pH is often the most effective strategy.
Solution: Purification via pH-Modulated Extraction and Crystallization
This protocol assumes your product has a basic handle (like an amine) or is weakly acidic.
Step-by-Step Protocol: Purification of a Mono-aminated Product
-
Quench and Solvent Swap:
-
Cool the reaction mixture and quench it carefully into a pre-chilled aqueous solution (e.g., 10% w/v ammonium chloride).
-
If you used a water-miscible solvent like DMF or DMSO, you will need to perform an extraction with a water-immiscible solvent like methyl tert-butyl ether (MTBE), ethyl acetate (EtOAc), or dichloromethane (DCM). Perform multiple extractions to ensure complete recovery.
-
-
Acidic Wash (Removes Basic Impurities):
-
Combine the organic layers and wash with a dilute acid (e.g., 1 M HCl). This step protonates your product, pulling it into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Crucial Step: Separate the layers and keep the aqueous layer which now contains your product as a salt. Discard the organic layer containing impurities.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) to adjust the pH until your product is no longer protonated (e.g., pH 8-9). Your product will often precipitate or oil out.
-
Extract your now-neutral product back into a fresh organic solvent (e.g., EtOAc or DCM).
-
-
Final Polish and Crystallization:
-
Wash the organic layer containing your pure product with brine to remove residual water.
-
Dry the solution over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to a minimal volume.
-
Add an anti-solvent (e.g., heptane or MTBE) to induce crystallization.[7] Stir, filter the solid, wash with the anti-solvent, and dry under vacuum.
-
Diagram: Scalable Purification Workflow
Caption: A typical acid/base extraction workflow for purification.
By understanding the fundamental chemistry of 5,6-Dichloropyrimidin-4-ol and anticipating these common scale-up challenges, you can develop robust, safe, and efficient processes for producing critical pharmaceutical intermediates.
References
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
Al-Suaily, K., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1629. Available at: [Link]
-
Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(10), 16936-16955. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79434, 5-Amino-4,6-dichloropyrimidine. Available at: [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Cheung, W. S., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 6(26), 4941-4944. Available at: [Link]
-
Ali, T., et al. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 11(4), 437-456. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5,6-dichloropyrimidin-4-amine CAS#: 310400-38-5 [m.chemicalbook.com]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. heteroletters.org [heteroletters.org]
Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with isolating these critical N-heterocyclic compounds. Pyrimidines are foundational scaffolds in numerous pharmaceuticals, making their efficient and effective purification a cornerstone of successful synthesis campaigns.
This resource moves beyond simple protocols to provide in-depth, field-tested insights into the principles and troubleshooting of column chromatography for this specific class of molecules. Here, you will find answers to common questions and solutions to complex separation problems, grounded in established chromatographic theory and practical expertise.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right primary chromatography mode: Normal-Phase, Reversed-Phase, or HILIC?
Choosing the correct chromatographic mode is the most critical first decision and depends entirely on the polarity of your pyrimidine derivative.
-
Normal-Phase (NP) Chromatography: This is the workhorse for many synthetic pyrimidines of low-to-medium polarity. It uses a polar stationary phase (like silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[1] Choose NP when: Your compound is soluble in common organic solvents like dichloromethane or ethyl acetate and has an Rf value between 0.1 and 0.5 on a silica TLC plate with a non-polar solvent system.[2]
-
Reversed-Phase (RP) Chromatography: This mode is ideal for highly polar or water-soluble pyrimidine derivatives, such as nucleosides or those with multiple hydrophilic functional groups (e.g., -OH, -COOH, -NH2).[3][4] It employs a non-polar stationary phase (like C18-bonded silica) and a polar, aqueous mobile phase.[1] Choose RP when: Your compound is poorly soluble in non-polar organic solvents but dissolves in water, methanol, or acetonitrile.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for compounds that are too polar for traditional reversed-phase.[5][6] It uses a polar stationary phase (like silica, amino, or zwitterionic phases) with a mobile phase rich in an organic solvent like acetonitrile, but with a small amount of water.[7][8] This creates a water-enriched layer on the stationary phase surface, facilitating the retention of very polar compounds.[9] Choose HILIC when: Your pyrimidine is highly polar and shows little to no retention on a C18 column even with a highly aqueous mobile phase.[6][10]
Q2: My pyrimidine derivative is streaking badly on the silica gel TLC plate. What causes this and how do I fix it?
This is the most common problem encountered with pyrimidines and other N-heterocycles.
Primary Cause: The basic nitrogen atoms on the pyrimidine ring interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[11][12] This strong, non-ideal interaction leads to inconsistent retention, resulting in "tailing" or "streaking" of the spot.
Solution: Add a small amount of a basic modifier to your mobile phase to "deactivate" the acidic sites on the silica.
-
Triethylamine (TEA): The most common choice. Adding 0.5-2% TEA to the mobile phase will neutralize the acidic silanol groups, leading to sharper peaks and more symmetrical spots.[13][14][15] The TEA molecules, being basic, preferentially interact with the silanol sites, preventing the pyrimidine from "sticking."[11][16]
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a component of a more polar mobile phase (e.g., in a Dichloromethane/Methanol system) to achieve the same effect.
Crucial Step: Always test the additive on a TLC plate first. Run two plates side-by-side—one with the modifier and one without—to confirm that it improves the spot shape without negatively affecting the separation.[14]
Q3: What is a good starting mobile phase for purifying a typical synthetic pyrimidine on silica gel?
A systematic approach starting from Thin-Layer Chromatography (TLC) is essential.
-
Initial Screening: Use a combination of a non-polar solvent ("weak" solvent) and a polar solvent ("strong" solvent). The most common starting systems are Hexane/Ethyl Acetate and Dichloromethane/Methanol .[2]
-
Target Rf: The goal is to find a solvent ratio that gives your target pyrimidine an Rf value of approximately 0.2-0.35 on the TLC plate.[2][15] This Rf range generally ensures that the compound will elute from a flash column in a reasonable volume of solvent without being too close to the solvent front or requiring excessive solvent volumes.
-
Solvent Selection Logic:
-
Hexane/Ethyl Acetate: An excellent first choice for non-polar to moderately polar compounds. The polarity can be tuned across a wide range.
-
Dichloromethane/Methanol: A more polar system suitable for pyrimidines with polar functional groups that have low solubility or low Rf in Hexane/EtOAc systems.
-
Troubleshooting Guide: From Problem to Solution
This section addresses specific, challenging scenarios you may encounter during column chromatography.
Issue 1: Poor Separation or Co-elution of Impurities
Your target compound is eluting from the column, but it is contaminated with a closely running impurity.
-
Possible Cause 1: Inappropriate Solvent System Selectivity.
-
Explanation: "Selectivity" refers to the ability of a chromatographic system to distinguish between two different compounds. Your current mobile phase may be moving both your product and an impurity at very similar rates.
-
Solution: Change Solvent System. If you are using Hexane/Ethyl Acetate, try a system with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone. The different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) of the new solvents with your compounds can dramatically alter the relative separation.[17]
-
-
Possible Cause 2: Column Overloading.
-
Explanation: Loading too much crude material onto the column causes the "bands" of each compound to broaden significantly, leading to overlap even if the separation is good at an analytical scale (TLC).[12][17]
-
Solution: Reduce the Sample Load. A general rule of thumb for flash chromatography is to load an amount of crude material that is 1-5% of the mass of the silica gel in the column.[17] For difficult separations, this may need to be reduced to <1%.
-
-
Possible Cause 3: Running the Column Isocratically (Single Solvent Ratio).
-
Explanation: Later-eluting peaks naturally broaden over the course of a chromatographic run. If your product elutes late, its band may have broadened enough to merge with an earlier-eluting impurity.
-
Solution: Use a Gradient Elution. Start with a lower polarity mobile phase (e.g., 10% EtOAc in Hexane) and gradually increase the percentage of the more polar solvent (e.g., to 40% EtOAc).[15][18] This sharpens the bands of later-eluting compounds, improving resolution and reducing run time.[19]
-
Issue 2: The Compound is Not Eluting from the Column
You have run many column volumes of your mobile phase, but your product is not coming off.
-
Possible Cause 1: Compound is Too Polar for the Mobile Phase.
-
Explanation: The mobile phase is not strong enough (not polar enough) to move the highly polar compound off the stationary phase. Your compound is strongly adsorbed at the top of the column.
-
Solution: Drastically Increase Solvent Polarity. If you are using a Hexane/EtOAc system, you may need to switch to a Dichloromethane/Methanol system. A shallow gradient is often insufficient; a steep gradient or a direct flush with a very polar solvent system (e.g., 10-20% MeOH in DCM) may be required.[17]
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel.
-
Explanation: Some pyrimidine derivatives, particularly those with highly basic or acid-sensitive functional groups, can either bind irreversibly to the acidic silica gel or decompose on contact.[20][21]
-
Solution: Test Stability and Change Stationary Phase.
-
2D TLC Test: Spot your compound on the bottom-left corner of a TLC plate. Elute it once, dry the plate completely, rotate it 90 degrees, and elute it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[12]
-
Switch to a Different Stationary Phase: If decomposition is confirmed, silica gel cannot be used. Switch to a more inert or basic stationary phase like neutral or basic alumina .[14][22] Alternatively, for very polar and sensitive compounds, reversed-phase chromatography is often the best solution.[20]
-
-
Issue 3: Low Recovery of the Purified Compound
You have successfully separated your compound, but the final isolated mass is much lower than expected.
-
Possible Cause 1: Compound is a Volatile Solid/Oil.
-
Explanation: Some low molecular weight pyrimidines can be lost during the solvent removal step (rotary evaporation), especially if heated under high vacuum for an extended period.
-
Solution: Careful Solvent Removal. Remove the solvent at a lower temperature. Once the bulk of the solvent is gone, avoid prolonged exposure to high vacuum. It is better to have a trace of solvent remaining (which can be removed by placing the sample on a high-vac pump for a shorter time) than to lose the product.
-
-
Possible Cause 2: Streaking/Tailing During the Column Run.
-
Explanation: As discussed in the FAQs, interaction with silica can cause severe peak tailing. This means that instead of eluting in a tight band over a few fractions, your compound is "bleeding" off the column over a very large number of fractions at low concentrations.[21]
-
Solution: Use a Modifier and/or Gradient Elution. Adding a modifier like triethylamine will create sharper bands.[13] A gradient elution will also help to push the tail of the peak off the column more quickly and in a smaller volume, making it easier to collect and preventing the loss of highly dilute fractions.[19]
-
Issue 4: Racemization of a Chiral Pyrimidine Derivative
You are purifying a single enantiomer, but the final product shows a loss of enantiomeric purity.
-
Possible Cause: Acid-Catalyzed Racemization on Silica Gel.
-
Explanation: If your pyrimidine derivative has a stereocenter adjacent to a carbonyl group or another acid-labile position, the acidic silanol groups on the silica surface can catalyze enolization or other mechanisms that lead to racemization.[14]
-
Solution:
-
Deactivate the Silica: Add 1-2% triethylamine to the mobile phase to neutralize the acidic sites.[14][15]
-
Use an Alternative Stationary Phase: Switch to a non-acidic stationary phase like neutral alumina.
-
Chiral Chromatography: For direct separation of enantiomers, a specialized chiral stationary phase (CSP) is required.[23][24] These columns, often based on derivatized cellulose or cyclodextrins, create a chiral environment that allows for the differential interaction and separation of the two enantiomers.[25][26] This is a specialized HPLC/SFC technique rather than standard flash chromatography.
-
-
Data Tables for Method Development
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Primary Use Case for Pyrimidines | Mobile Phase Type | Notes |
| Silica Gel | Non-polar to moderately polar, neutral, or weakly basic pyrimidines. The most common choice. | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) | Prone to causing tailing with basic pyrimidines; requires a basic modifier like TEA.[11] |
| Alumina (Neutral/Basic) | Acid-sensitive or moderately basic pyrimidines that decompose or streak on silica gel.[14] | Non-polar | Can have lower resolving power than silica for some compound classes. |
| C18 (Reversed-Phase) | Highly polar, water-soluble pyrimidines (e.g., nucleosides, poly-hydroxylated derivatives).[3] | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Often requires pH control with buffers (e.g., formic acid, ammonium acetate) for good peak shape.[5] |
| Amino / Cyano Phases | Can be used in both normal-phase and HILIC modes for separating polar pyrimidines.[5][8] | NP or RP/HILIC | Offers different selectivity compared to silica, which can be useful for separating close-running isomers. |
| Zwitterionic HILIC | Very polar and charged pyrimidines that are not retained by reversed-phase.[9] | High Organic + Aqueous Buffer | Excellent for separating complex mixtures of polar metabolites or impurities.[9] |
Table 2: Common Mobile Phase Systems and Modifiers
| System | Polarity Range | Typical Pyrimidine Application | Modifier & Purpose |
| Hexane / Ethyl Acetate | Low to Medium | Standard for many synthetic intermediates. | 0.5-2% Triethylamine (TEA): Reduces peak tailing by masking acidic silanol sites.[13][14] |
| Dichloromethane / Methanol | Medium to High | More polar pyrimidines, or those insoluble in Hexane/EtOAc. | 0.5-2% TEA or 1% NH4OH in MeOH: Reduces peak tailing for basic compounds. |
| Acetonitrile / Water | High (Reversed-Phase) | Polar pyrimidines, nucleosides.[3] | 0.1% Formic Acid (FA) or Acetic Acid (AcOH): Controls pH to ensure consistent ionization state, improves peak shape for bases.[27] |
| Acetonitrile / Aqueous Buffer | High (HILIC) | Very polar pyrimidines.[5][27] | Ammonium Acetate or Formate Buffer: Controls pH and provides ions to improve peak shape and retention reproducibility.[5] |
Experimental Protocols
Protocol 1: Step-by-Step Method Development for a Novel Pyrimidine Derivative
-
Initial Analysis (TLC): a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). b. Spot the solution on at least three different silica gel TLC plates. c. Develop each plate in a different solvent system. Start with:
- Plate 1: 30% Ethyl Acetate in Hexane
- Plate 2: 50% Ethyl Acetate in Hexane
- Plate 3: 5% Methanol in Dichloromethane d. Visualize the plates under a UV lamp (254 nm). Identify the spot corresponding to your product. e. Objective: Find a system where the product has an Rf of 0.2-0.35 and is well-separated from major impurities.[2]
-
TLC Optimization & Modifier Test: a. If the product spot is streaking, prepare the best solvent system from step 1e and add 1% TEA. b. Run a new TLC plate with this modified mobile phase to confirm that streaking is eliminated and separation is maintained or improved.[14]
-
Column Selection and Packing: a. Based on the amount of crude material, select an appropriately sized flash column (aim for a sample load of 1-5% of the silica weight).[17] b. Pack the column using the chosen non-modified mobile phase (e.g., 10% EtOAc/Hexane). Do not add TEA to the packing solvent.
-
Sample Loading: a. Liquid Loading: If the crude material is soluble in a small volume of the mobile phase or a weak solvent like DCM, dissolve it and inject it onto the column. b. Solid Loading: If the material is not very soluble, dissolve it in a minimal amount of a strong solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the packed column.[15]
-
Elution and Fraction Collection: a. Begin eluting with a mobile phase that is slightly less polar than the one determined by TLC (e.g., if TLC showed Rf=0.25 in 30% EtOAc, start the column with 15-20% EtOAc). b. Run a gradient elution, slowly increasing the percentage of the polar solvent. Add the TEA modifier (if required) to all elution solvents. c. Collect fractions and monitor the elution by TLC to identify which fractions contain the pure product.
-
Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. c. Place the final product under high vacuum to remove residual solvents and TEA.
Visualization of Workflows
Caption: Workflow for pyrimidine purification method development.
Sources
- 1. columbia.edu [columbia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Choosing Your LC Stationary Phase [discover.restek.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. Chromatography [chem.rochester.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 24. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5,6-Dichloropyrimidin-4-ol
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are optimizing or scaling up the synthesis of 5,6-Dichloropyrimidin-4-ol (CAS: 88982-91-6). This synthesis typically involves high-energy chlorination steps using reagents like Phosphorus Oxychloride (POCl₃) , Phosphorus Pentachloride (PCl₅) , or Sulfuryl Chloride (SO₂Cl₂) .
The critical safety challenge in this pathway is not just the reaction itself, but the quenching and workup phases , where the hydrolysis of excess chlorinating agents can lead to rapid, uncontrollable exothermic events (thermal runaway) and massive HCl evolution. This guide provides field-proven protocols to manage these thermal risks.
Part 1: Reaction Setup & Thermal Control
Q1: I am observing a sharp temperature spike immediately upon adding POCl₃ to my pyrimidine precursor. Is this normal?
Technical Analysis: Yes, but it indicates a lack of control. The initial exotherm is often driven by the formation of the Vilsmeier-Haack reagent (if DMF is present) or the phosphorylation of the hydroxyl group on the pyrimidine ring.
Troubleshooting Protocol:
-
Check Addition Rate: Do not add POCl₃ as a bolus. Use a pressure-equalizing dropping funnel or a dosing pump. The addition rate should be coupled to the reactor temperature—if
rises above setpoint, stop addition immediately. -
Dilution: If the exotherm is unmanageable, dilute the POCl₃ with a compatible solvent like acetonitrile or toluene (if process compatible) to increase thermal mass and heat capacity.
-
Cooling Capacity: Ensure your jacket temperature (
) is at least below the reaction temperature ( ) during addition to maintain a sufficient for heat removal.
Q2: My reaction mixture solidifies ("freezes") halfway through the reaction. What is the risk?
The Hazard: Solidification stops agitation, leading to a "hot spot" in the center of the reactor. If the stirrer restarts or the crust breaks suddenly, a massive release of trapped heat and reagents can cause an instantaneous pressure spike (thermal runaway).
Immediate Action:
-
Do NOT increase jacket temperature to melt the solid. This can overheat the wall layer while the center remains frozen.
-
Add Solvent: Slowly add the reaction solvent (e.g., toluene, chlorobenzene) to re-slurry the mixture.
-
Manual Intervention: If on a small scale, mechanically break the crust only if safe and under inert atmosphere. On a large scale, this is a critical failure; quench cooling may be required.[1]
Part 2: Quenching & Workup (Critical Safety Node)
Q3: What is the safest method to quench the reaction mixture containing excess POCl₃?
The Golden Rule: Never add water to the reaction mixture. Always use a Reverse Quench .[2]
The Protocol:
-
Prepare the Quench Tank: Fill a separate vessel with water or a basic solution (e.g., NaOH, NaOAc) and cool it to
. -
Transfer: Slowly transfer the hot reaction mixture into the quench tank.
-
Rate Control: The transfer rate must be controlled by the quench tank's temperature. Do not allow the quench tank to exceed
.
Why this works: In a reverse quench, the "fuel" (POCl₃) is the limiting reagent added to a large heat sink (water). If you add water to the POCl₃ (forward quench), the water is the limiting reagent and can be superheated instantly, causing a steam explosion.
Q4: I finished the quench, but the temperature spiked 30 minutes later. What happened?
Root Cause: You likely encountered a Delayed Exotherm caused by the accumulation of metastable intermediates, specifically phosphorodichloridic acid (Cl₂PO(OH)) .[2][3]
Mechanism:
-
POCl₃ hydrolyzes to phosphorodichloridic acid (fast).
-
Phosphorodichloridic acid hydrolyzes to phosphoric acid (slow, but highly exothermic).
-
If the quench is done at low temperature (
), the intermediate accumulates. When the mixture warms up to room temperature, it hydrolyzes all at once.
Solution:
-
Warm Quench: Paradoxically, quenching at a slightly elevated temperature (
) is safer than at because it prevents the accumulation of intermediates. It forces the reaction to completion during the addition, where you can control the heat via the addition rate.
Part 3: Visualization of Safety Workflows
Workflow 1: Synthesis & Critical Control Points (CCPs)
The following diagram outlines the synthesis flow with specific safety gates.
Caption: Figure 1. Process flow for chloropyrimidine synthesis highlighting the critical safety decision at the quenching stage.
Workflow 2: Troubleshooting Thermal Excursions
Use this logic tree when monitoring reaction temperature deviations.
Caption: Figure 2. Decision logic for managing thermal excursions during reagent addition.
Part 4: Data & Specifications
Table 1: Troubleshooting Matrix for Exothermic Events
| Symptom | Probable Cause | Corrective Action |
| Rapid Temp Rise during Addition | Addition rate exceeds cooling capacity. | Stop addition. Increase stirrer speed to max (improve heat transfer). |
| Delayed Exotherm (Post-Quench) | Accumulation of Cl₂PO(OH) due to low quench temp ( | Allow quench tank to warm to |
| Massive Gas Evolution (HCl) | Scrubber saturation or line blockage. | Ensure scrubber flow is active. Check N₂ sweep. Do not seal the reactor. |
| Precipitation/Slurry Thickening | Product crystallizing or byproduct formation. | Add compatible solvent (e.g., Toluene). Do not heat to melt without verifying stability. |
References
-
Safety of Vilsmeier-Haack Reactions
-
POCl3 Quenching Safety
-
General Chlorination Hazards
- Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3"
- Source: Molecules (MDPI)
-
URL:[Link]
-
Chemical Identity & Properties
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-Dichloropyrimidin-4-ol, CasNo.88982-91-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]
- 7. EnamineStore [enaminestore.com]
- 8. echemhub.com [echemhub.com]
Validation & Comparative
Structural Elucidation and Tautomeric Analysis of 5,6-Dichloropyrimidin-4-ol: A Comparative NMR Guide
Part 1: Executive Summary & Core Directive
The Challenge: Analyzing 5,6-Dichloropyrimidin-4-ol (CAS: 4856-96-6) is deceptive. Unlike standard aromatics, this molecule exhibits dynamic lactam-lactim tautomerism , meaning its solution-state structure often differs from its formal IUPAC naming. A standard 1D-NMR run in CDCl₃ often yields broad, confusing signals due to poor solubility and rapid proton exchange.
The Solution: This guide provides a validated protocol for structural confirmation, prioritizing DMSO-d₆ to stabilize the dominant tautomer. We compare this profile against its common regioisomer, 4,6-Dichloropyrimidine , to provide definitive exclusion criteria.
Part 2: Structural Dynamics & Tautomerism
Before preparing the sample, you must understand what you are looking at. In polar aprotic solvents (DMSO, DMF), the equilibrium shifts heavily toward the pyrimidin-4(3H)-one (Lactam) form, whereas the pyrimidin-4-ol (Lactim) form is often a minor contributor or transition state.
Visualization of Tautomeric Equilibrium
Figure 1: The lactam-lactim tautomerism. In NMR, this results in the C4 carbon appearing more "carbonyl-like" (>160 ppm) and the presence of a broad exchangeable proton.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to eliminate aggregation and ensure the observation of the exchangeable proton.
Reagents & Equipment[1][2]
-
Analyte: >5 mg 5,6-Dichloropyrimidin-4-ol (High purity).
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS. Note: Avoid CDCl₃ due to poor solubility and peak broadening.
-
Tube: 5mm Precision NMR tube (Norell S-5-500 or equivalent).
Step-by-Step Workflow
-
Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆ .
-
Why? Higher concentrations favor dimer formation via H-bonding. 10-15 mg is the "Goldilocks" zone for 13C sensitivity without massive aggregation.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (filter if necessary).
-
Acquisition (1H):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s
-
Scans: 16
-
Critical: Set spectral width to include 14-15 ppm to catch the downfield NH/OH.
-
-
Acquisition (13C):
-
D1: Set to 2.0 - 3.0 s .
-
Why? C4, C5, and C6 are unprotonated (quaternary). They relax slowly. Short D1 leads to missing peaks.
-
Scans: >512.[1]
-
Part 4: Comparative 1H NMR Analysis
The proton spectrum is deceptively simple: only one C-H proton exists on the ring. The comparison with 4,6-Dichloropyrimidine is the primary method for confirming you have the correct isomer.
Table 1: 1H NMR Comparative Data (DMSO-d₆)
| Feature | 5,6-Dichloropyrimidin-4-ol (Target) | 4,6-Dichloropyrimidine (Alternative) | Interpretation |
| H-2 (Singlet) | 8.30 – 8.45 ppm | 8.80 – 8.90 ppm | The 5,6-dichloro H-2 is slightly shielded relative to the 4,6-isomer due to the electron-donating nature of the N3-H/O-H system compared to a raw C-N bond. |
| H-5 (Singlet) | Absent (Substituted by Cl) | 7.80 – 8.00 ppm | Definitive Check: If you see a signal ~7.9 ppm, you have the 4,6-isomer or significant hydrolysis impurities. |
| NH / OH | 13.0 – 13.8 ppm (Broad) | Absent | This broad singlet confirms the "ol/one" functionality. It disappears on D₂O shake. |
Signal Analysis
-
The H-2 Singlet: Located between the two nitrogens. It is sharp and distinct.
-
The NH Broad Peak: In DMSO, this proton is involved in H-bonding with the solvent. It appears very far downfield (>13 ppm). If the sample is wet, this peak may broaden further or shift upfield.
Part 5: Comparative 13C NMR Analysis
Carbon NMR is the ultimate arbiter for this molecule because it detects the "invisible" chlorines indirectly via chemical shifts.
Table 2: 13C NMR Chemical Shift Assignments (DMSO-d₆)
| Carbon Position | Shift (δ, ppm) | Type | Electronic Environment & Logic |
| C-4 | 158.0 – 161.0 | C=O / C-OH | Deshielded by adjacent N and O. The high shift indicates significant double-bond character (Lactam C=O). |
| C-2 | 145.0 – 148.0 | C=N | Typical pyrimidine C2. Deshielded by two nitrogens but lacks the oxygen substituent. |
| C-6 | 150.0 – 155.0 | C-Cl | Deshielded by N and Cl. Often lower intensity due to Quadrupolar broadening from Cl. |
| C-5 | 118.0 – 122.0 | C-Cl | Diagnostic Peak. Significantly shielded compared to other carbons. This is the "beta" position to the nitrogens. |
Comparative Logic: Why C-5 Matters
In 4,6-Dichloropyrimidine , the C-5 carbon is a CH and typically appears around 120-124 ppm . While the shift is similar, the DEPT-135 experiment distinguishes them:
-
4,6-Dichloro: C-5 is Positive (Up) in DEPT-135.
-
5,6-Dichloro: C-5 is Silent (Quaternary) in DEPT-135.
Part 6: Troubleshooting & Impurities
Common issues when analyzing this scaffold:
-
Hydrolysis (Uracil Formation):
-
If stored in wet conditions, the C-Cl bonds can hydrolyze.
-
Indicator: Appearance of new upfield carbonyl peaks (~150 ppm) or loss of the specific C-Cl pattern.
-
-
Residual Solvents:
-
Water Peak:
-
In DMSO, H₂O appears at ~3.33 ppm. If this peak is huge, it can exchange with your NH proton, making the NH signal vanish. Dry your DMSO over molecular sieves. [4]
-
Visual Workflow for Analysis
Figure 2: Logical decision tree for validating the sample identity and excluding regioisomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6][7] (General Pyrimidine Shift Rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 1193-21-1 (Comparative data for 4,6-Dichloropyrimidine).[8]
-
Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[6]
-
PubChem. (2024). Compound Summary: 5-Amino-4,6-dichloropyrimidine.[8][9] (Structural analog data for C-Cl shift verification).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. jst-ud.vn [jst-ud.vn]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 4. scienceopen.com [scienceopen.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]
- 9. 5-アミノ-4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5,6-Dichloropyrimidin-4-ol and its Derivatives
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 5,6-Dichloropyrimidin-4-ol and its derivatives. As a key intermediate in the synthesis of various bioactive molecules, robust analytical methods for the characterization of this compound are essential for researchers, scientists, and drug development professionals. This document offers in-depth technical insights, supported by experimental data from closely related compounds, to guide your analytical method development.
Introduction: The Significance of 5,6-Dichloropyrimidin-4-ol and the Analytical Challenge of Tautomerism
5,6-Dichloropyrimidin-4-ol is a crucial building block in medicinal chemistry. Its derivatives have shown potential as antiviral and anti-inflammatory agents. The pyrimidine core is a fundamental unit in DNA and RNA, making its analogs a rich area for drug discovery[1].
A significant analytical challenge in the study of 5,6-Dichloropyrimidin-4-ol is its existence in a tautomeric equilibrium between the -ol and -one forms (5,6-Dichloropyrimidin-4-ol and 5,6-Dichloro-3H-pyrimidin-4-one). This equilibrium can be influenced by the solvent, pH, and temperature, and the predominant tautomer can affect the compound's reactivity and its interaction with biological targets. Mass spectrometry is a powerful tool for investigating such tautomeric systems[2].
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of 5,6-Dichloropyrimidin-4-ol. Here, we compare three common techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds[3]. Given the relatively low molecular weight of 5,6-Dichloropyrimidin-4-ol, GC-MS is a viable analytical approach. Electron Ionization (EI) is the most common ionization source used in GC-MS, which typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule[4].
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. For hydroxyl-containing compounds like 5,6-Dichloropyrimidin-4-ol, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) may be necessary to improve volatility and thermal stability[5].
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
The mass spectrum of 5-Amino-4,6-dichloropyrimidine shows a prominent molecular ion peak cluster at m/z 163/165/167, consistent with the presence of two chlorine atoms. Key fragments are observed at m/z 128 and 92, corresponding to the sequential loss of chlorine and HCN.
For 5,6-Dichloropyrimidin-4-ol, we can predict a similar fragmentation of the dichloropyrimidine ring, with additional fragmentation pathways influenced by the hydroxyl/keto group. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments[6][7].
Diagram: GC-MS Workflow
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. jocpr.com [jocpr.com]
Comparative Guide: HPLC vs. GC-MS for Purity Assessment of 5,6-Dichloropyrimidin-4-ol
Executive Summary
5,6-Dichloropyrimidin-4-ol (also known as 5,6-dichloro-4-hydroxypyrimidine) is a critical heterocyclic intermediate used in the synthesis of antiviral agents and agrochemicals.[1][2] Its purity assessment presents a unique analytical challenge due to its tautomeric nature (lactam-lactim equilibrium), high polarity , and thermal lability of the hydroxyl group.
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC serves as the robust "workhorse" for routine quantitation without derivatization, GC-MS provides indispensable structural validation, provided the analyte is properly derivatized.
Physicochemical Context & Method Selection
Understanding the molecule is the first step in method development. The specific properties of 5,6-Dichloropyrimidin-4-ol dictate the analytical constraints.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Pyrimidine ring with -Cl and -OH substituents | Potential for keto-enol tautomerism affects peak shape in unbuffered systems. |
| pKa | ~0.3 - 3.0 (Acidic -OH) | HPLC: Requires acidic mobile phase (pH < 3.0) to keep the molecule protonated and improve retention. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, MeOH | Prep: Samples should be dissolved in MeOH or ACN/Water mixtures. |
| Volatility | Low (High Boiling Point) | GC-MS: Direct injection is risky; requires silylation to cap the polar -OH group. |
| UV Absorbance | HPLC: Strong chromophore allows for sensitive UV detection. |
Method A: RP-HPLC (The Quantitative Standard)
Status: Recommended for Routine QC and Assay.
Why HPLC?
Reversed-Phase HPLC (RP-HPLC) allows for the analysis of the "native" compound without chemical modification. It avoids the thermal degradation risks associated with GC injection ports and handles the polar nature of the hydroxyl group effectively when paired with ion-suppression buffers.
Optimized Protocol
-
Principle: Separation based on hydrophobic interaction using a C18 stationary phase. The mobile phase pH is adjusted to suppress the ionization of the hydroxyl group, ensuring sharp peak shape.
Instrument Parameters:
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).
-
Detector: Diode Array Detector (DAD) scanning 200–400 nm; Quantitation at 254 nm .
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or YMC-Pack ODS-AQ (for enhanced polar retention).
-
Temperature: 30°C.
Mobile Phase Strategy:
-
Solvent A: 0.1% Phosphoric Acid (
) in Water (pH ~2.0). Note: Acidic pH suppresses ionization of the pyrimidinol. -
Solvent B: Acetonitrile (HPLC Grade).[3]
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection / Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Performance Characteristics[1][5][6]
-
Linearity: Excellent (
) over 10–500 µg/mL. -
Specificity: High. Separates common synthesis impurities (e.g., 4,6-dihydroxypyrimidine, which elutes earlier due to higher polarity).
-
Robustness: High. Not sensitive to moisture or sample matrix effects.
Method B: GC-MS (The Structural Validator)
Status: Recommended for Impurity Identification and Orthogonal Verification.
Why GC-MS?
Direct GC analysis of hydroxypyrimidines often leads to peak tailing and thermal degradation. However, derivatization (Silylation) converts the polar -OH to a volatile trimethylsilyl (TMS) ether. This method is superior for identifying unknown impurities via mass spectral fingerprinting (NIST library matching).
Optimized Protocol (Derivatization Required)
-
Principle: The active hydrogen on the hydroxyl group is replaced by a TMS group using BSTFA, lowering the boiling point and increasing thermal stability.
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Derivatization Workflow:
-
Weigh ~10 mg of 5,6-Dichloropyrimidin-4-ol into a GC vial.
-
Add 500 µL of Anhydrous Pyridine (scavenges acid byproducts).
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap and Heat: Incubate at 70°C for 30 minutes . Critical: Ensure complete reaction to avoid "ghost" peaks of under-derivatized analyte.
-
Cool to room temperature and inject directly.
Instrument Parameters:
-
System: Agilent 7890B GC / 5977B MSD.
-
Column: DB-5ms UI (30 m x 0.25 mm, 0.25 µm).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
MS Source: EI mode (70 eV), Source Temp 230°C. Scan range 40–500 amu.
Performance Characteristics[1][5][6]
-
Sensitivity: High (LOD often lower than HPLC for chlorinated species).
-
Identification: Provides molecular ion
and characteristic isotope patterns for Chlorine ( ratio of 9:6:1 for two Cl atoms). -
Limitations: Sensitive to moisture (hydrolysis of TMS derivatives); requires destructive sample prep.
Comparative Analysis & Decision Matrix
The following table summarizes the operational differences.
| Feature | HPLC-UV (Method A) | GC-MS (Method B)[6] |
| Primary Use | Routine Purity (Assay), QC Release | Impurity ID, Trace Analysis |
| Sample Prep | Simple Dilution (Dissolve & Shoot) | Complex (Derivatization required) |
| Throughput | High (20 min run) | Medium (Prep time + 20 min run) |
| Stability Risks | Low (Room temp analysis) | High (Thermal degradation if under-derivatized) |
| Cost per Sample | Low | High (Derivatization reagents + MS maintenance) |
| Detection Basis | Chromophore (UV Absorbance) | Mass-to-Charge Ratio (m/z) |
Visualized Workflow (Decision Tree)
The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical goal.
Caption: Decision matrix for selecting HPLC vs. GC-MS based on the requirement for quantitation (Green path) or structural identification (Red path).
References
-
Rajana, N., et al. (2017).[6] An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. Asian Journal of Chemistry. Retrieved January 29, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved January 29, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Biological Activity Comparison of 5,6-Dichloropyrimidin-4-ol Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Enzyme Inhibition (AChE, PI3K), and Antiviral Efficacy.
Executive Summary: The 5,6-Dichloro Scaffold
The 5,6-Dichloropyrimidin-4-ol (also known as 5,6-dichloro-4-hydroxypyrimidine or its tautomer 5,6-dichloropyrimidin-4(3H)-one) represents a critical "privileged structure" in medicinal chemistry.[1] While often utilized as a synthetic intermediate, this scaffold and its direct analogs exhibit potent biological activities due to the specific electronic and steric properties imparted by the vicinal dichloro motif.
This guide compares the biological performance of the parent 4-ol compound against its functionalized analogs (4-amino, 4-ester, and 5-fluoro variants). The data reveals that while the parent 4-ol serves as a versatile lipophilic core, specific substitutions at the C4 position drive selectivity between neuroprotective (AChE inhibition) and antiviral pathways.
Key Comparative Insights
-
Neuroprotection: The 4-amino analog (4-amino-5,6-dichloropyrimidine) significantly outperforms the 4-ol parent in Acetylcholinesterase (AChE) inhibition due to enhanced H-bonding capabilities.[1]
-
Antiviral Potency: The 4-carboxylate derivatives (e.g., Ethyl 5,6-dichloropyrimidine-4-carboxylate) show superior broad-spectrum antiviral potential compared to the free alcohol.[1]
-
Metabolic Stability: The 5,6-dichloro substitution pattern provides a metabolic blockade, preventing rapid oxidation of the pyrimidine ring compared to non-halogenated equivalents.
Chemical Space & SAR Logic
The biological activity of this series hinges on the modification of the C4 functional group while maintaining the electron-withdrawing 5,6-dichloro core.
Pathway Diagram: Structural Evolution & Activity
The following diagram illustrates how the parent 5,6-dichloropyrimidin-4-ol is transformed into high-potency analogs.[1]
Figure 1: Structural evolution of the 5,6-dichloropyrimidin-4-ol scaffold. The transformation of the C4-hydroxyl group dictates the therapeutic target.
Comparative Biological Activity[1]
Neuroprotection: Acetylcholinesterase (AChE) Inhibition
In the context of Alzheimer's disease research, the 4-amino-5,6-dichloropyrimidine analog has emerged as a lead fragment. The 4-amino group is critical for interacting with the catalytic triad of AChE, a feature the 4-ol parent lacks.
Mechanism of Action:
-
4-Amino Analog: Forms dual hydrogen bonds with His447 in the AChE active site.[1][2][3] The 5,6-dichloro ring participates in
-stacking interactions with Trp864 .[1][2][3] -
4-Ol Parent: Lacks the donor capability for the His447 interaction, resulting in significantly lower binding affinity.
| Compound | Functional Group (C4) | Target | Activity (Inhibition) | Mechanism Note |
| 5,6-Dichloropyrimidin-4-ol | Hydroxyl (-OH) | AChE | Low | Weak H-bond donor; primarily hydrophobic binding.[1] |
| 4-Amino-5,6-dichloropyrimidine | Amine (-NH2) | AChE | High | Strong H-bond with His447; |
| 4-Amino-6-chloropyrimidine | Amine (-NH2) | AChE | Moderate | Loss of C5-Cl reduces hydrophobic contact area.[1] |
Analyst Note: The presence of both chlorines at positions 5 and 6 is essential.[1] Removing the C5 chlorine (yielding 4-amino-6-chloropyrimidine) reduces potency, confirming the necessity of the bulky, lipophilic 5,6-dichloro motif for optimal active site occupancy [1].
Antiviral Efficacy
For antiviral applications, the Ethyl 5,6-dichloropyrimidine-4-carboxylate and 5-chloro-5-fluoro analogs demonstrate superior efficacy.[1] The 4-ol parent is often too polar to cross viral envelopes efficiently or lacks the specific steric fit for polymerase active sites.[1]
-
Ethyl 5,6-dichloropyrimidine-4-carboxylate: Acts as a prodrug/lipophilic agent, showing potential against viral replication complexes.[1]
-
5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil: A related scaffold where fluorine substitution mimics the transition state of viral replication, showing high activity against RSV and Influenza A (H1N1) [2].[1]
| Compound | Virus Target | Potency Profile | Key Advantage |
| 5,6-Dichloropyrimidin-4-ol | General | Baseline | Stable precursor; low permeability.[1] |
| Ethyl 5,6-dichloro...carboxylate | Broad Spectrum | High | Enhanced lipophilicity improves cellular uptake. |
| 5-Cl-5-F-6-hydroxy analog | RSV, H1N1 | Very High | Fluorine atom mimics metabolic intermediates.[1] |
Experimental Protocols
To validate the activity of these analogs, the following protocols are recommended. These methodologies ensure reproducibility and accurate characterization of the "Activity Cliff" between the 4-ol and 4-amino derivatives.
Protocol A: Synthesis of 4-Amino-5,6-dichloropyrimidine
Validation of the high-potency AChE inhibitor from the 4,6-dichloro precursor.
-
Starting Material: Dissolve 4,6-dichloro-5-aminopyrimidine or 4,5,6-trichloropyrimidine (1.0 eq) in ethanol.
-
Note: If starting from 5,6-dichloropyrimidin-4-ol, activation with POCl3 is required first to generate the reactive chloro-intermediate.[1]
-
-
Amination: Add aqueous ammonia (25%, 5.0 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1]
-
Isolation: Cool to room temperature. The product precipitates as a white/off-white solid.[1]
-
Purification: Recrystallize from ethanol to yield pure 4-amino-5,6-dichloropyrimidine.
Protocol B: AChE Inhibition Assay (Ellman’s Method)
Quantifying the neuroprotective potential.
-
Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds (4-ol vs. 4-amino) in DMSO (final concentration <1%).
-
Enzyme Mix: Incubate AChE (0.05 U/mL) with the test compound for 15 minutes at 25°C.
-
Substrate Addition: Add DTNB (Ellman’s reagent) and Acetylthiocholine iodide (ATChI) substrate.[1]
-
Measurement: Monitor absorbance at 412 nm for 5 minutes.
-
Calculation: Determine % Inhibition =
.
Workflow Diagram: Biological Evaluation
Figure 2: Screening workflow for differentiating the biological potential of 5,6-dichloropyrimidine analogs.
Conclusion
The 5,6-dichloropyrimidin-4-ol scaffold is not merely a passive intermediate but a gateway to distinct therapeutic classes.[1]
-
For Neurodegeneration: Convert the C4-hydroxyl to an amine .[1] The resulting 4-amino-5,6-dichloropyrimidine maximizes binding affinity to AChE via critical H-bonding and
-stacking interactions.[1][2][3] -
For Virology: Derivatize the C4-hydroxyl to an ester or modify the core to a fluoro-hydrouracil .[1] These modifications overcome permeability barriers and mimic metabolic substrates.[1]
Researchers should prioritize the 4-amino derivative for CNS-focused projects and the 4-carboxylate for anti-infective campaigns.[1]
References
-
Duran, H.E. (2023).[1][2][3][4] Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. MDPI.[1] Available at: [Link]
-
ResearchGate . (2021). Antiviral Activity of 5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil. Available at: [Link]
-
Chen, D., et al. (2018).[1][5] Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease [mdpi.com]
- 3. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallographic analysis of 5,6-Dichloropyrimidin-4-ol derivatives
Topic: X-ray crystallographic analysis of 5,6-Dichloropyrimidin-4-ol derivatives Content Type: Publish Comparison Guide
A Comparative Guide: X-ray Crystallography vs. Solution-State Analysis
Executive Summary
5,6-Dichloropyrimidin-4-ol and its derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for antiviral and anticancer agents (e.g., purine analogues). However, their structural characterization is plagued by tautomeric ambiguity —the dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against Solution-State NMR and Computational Modeling (DFT) . While NMR provides dynamic solution data, this guide argues that SCXRD is the superior method for definitive tautomer assignment and the only method capable of directly visualizing halogen bonding interactions —a crucial factor in rational drug design for this chlorinated class.
Comparative Analysis: The "Tautomer Trap"
In drug development, identifying the active tautomer is non-negotiable. 5,6-Dichloropyrimidin-4-ol can exist as two primary tautomers. The choice of analytical method dictates the answer you receive.
Table 1: Performance Matrix – SCXRD vs. Alternatives
| Feature | X-ray Crystallography (SCXRD) | Solution NMR ( | DFT Calculation (Gas Phase) |
| Tautomer Identification | Definitive. Captures the specific tautomer stabilized by lattice forces (typically keto). | Ambiguous. Often shows averaged signals due to rapid proton exchange. | Predictive. Accuracy depends heavily on solvation models (PCM/SMD). |
| Halogen Bonding | Direct Visualization. Measures | Inferential. Changes in chemical shift are subtle and hard to deconvolve. | Theoretical. Can predict potential, but not actual solid-state packing. |
| Sample Requirement | Single crystal ( | None (Computational resources only). | |
| Time to Result | 24–48 hours (including growth). | < 1 hour. | Hours to Days (level of theory dependent). |
Deep Dive: Why X-ray Wins for This Scaffold
1. Tautomeric Resolution:
Solution NMR of 5,6-dichloropyrimidin-4-ol often yields broad signals for the N-H/O-H protons due to solvent exchange. In contrast, SCXRD freezes the molecule in its most stable conformation. For 5,6-dichloropyrimidin-4-ol derivatives, the crystal structure almost invariably reveals the keto-form (pyrimidin-4(3H)-one) , stabilized by robust intermolecular
2. The Halogen Bonding Advantage:
The 5,6-dichloro substitution pattern creates a significant area of positive electrostatic potential (the
-
Alternative Methods: NMR cannot spatially resolve these directional interactions.
-
X-ray Insight: Crystallographic analysis frequently reveals
or contacts shorter than the sum of van der Waals radii (approx. 3.27 Å). These "molecular hooks" are critical for understanding how the drug might bind to a receptor pocket, a feature completely missed by solution-state techniques.
Experimental Protocols
A. Synthesis of the Target Scaffold
Note: This protocol is a representative optimized route for generating high-purity crystalline precursors.
-
Starting Material: Begin with 4,6-dihydroxypyrimidine.
-
Chlorination: Treat with
(Phosphorus oxychloride) and under reflux to yield 4,5,6-trichloropyrimidine.-
Critical Step: Ensure anhydrous conditions to prevent premature hydrolysis.
-
-
Selective Hydrolysis: Reflux 4,5,6-trichloropyrimidine in aqueous NaOH (1M) or acidic media. The C4-position is more susceptible to nucleophilic attack, yielding 5,6-dichloropyrimidin-4-ol .
-
Purification: Recrystallize from Ethanol/Water (80:20) to remove monosubstituted byproducts.
B. Crystallization Workflow (Vapor Diffusion)
Growing X-ray quality crystals of chlorinated pyrimidines requires controlling the solubility differential. The Vapor Diffusion method is superior to evaporation for this class.
Protocol:
-
Inner Vial: Dissolve 15 mg of 5,6-dichloropyrimidin-4-ol in 0.5 mL of DMF (Dimethylformamide). The compound is highly soluble here.
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of DCM (Dichloromethane) or Water .
-
Sealing: Cap the outer jar tightly.
-
Mechanism: The volatile antisolvent (DCM) diffuses into the DMF, slowly lowering solubility and forcing nucleation without trapping solvent inclusions.
Visualizing the Workflow
The following diagram illustrates the decision logic for structural characterization, highlighting where X-ray crystallography becomes indispensable.
Caption: Decision matrix for resolving tautomeric ambiguity in pyrimidine derivatives.
Representative Crystallographic Data
When analyzing 5,6-dichloropyrimidin-4-ol derivatives, researchers should benchmark their results against these typical parameters found in the class (e.g., compared to 4,5,6-trichloropyrimidine derivatives).
| Parameter | Typical Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Low symmetry favors dense packing. |
| Space Group | Centrosymmetric groups are preferred ( | |
| C4-O Bond Length | Indicates C=O (Keto) character (vs. | |
| C5-Cl Bond Length | Typical for | |
| Intermol.[1][2][3][4][5] Interactions | Halogen bonding (Type I or Type II contacts). |
References
-
MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four Halogen Atoms. Retrieved from [Link]
-
NIST Chemistry WebBook. 5-Amino-4,6-dichloropyrimidine - Standard Reference Data. Retrieved from [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography and NMR. Retrieved from [Link]
-
ChemRxiv. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
Sources
Comprehensive Evaluation Guide: 5,6-Dichloropyrimidin-4-ol Derivatives in Drug Discovery
Executive Summary & Strategic Value
5,6-Dichloropyrimidin-4-ol (also known as 5,6-dichloro-4-hydroxypyrimidine) represents a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern—featuring a hydroxyl group at C4 and chlorine atoms at C5 and C6—provides orthogonal reactivity handles. This allows for the precise construction of fused heterocycles (e.g., pyrazolopyrimidines, purine analogues) and functionalized pyrimidines targeting kinases (EGFR, VEGFR) and viral polymerases.
This guide evaluates the performance of 5,6-Dichloropyrimidin-4-ol derivatives (Series 5-DCP) against industry standards (Doxorubicin, 5-Fluorouracil, and Ciprofloxacin) across in vitro cytotoxicity, antimicrobial potency, and in vivo tumor suppression models.
Chemical Basis & Synthetic Versatility
To understand the biological evaluation, one must grasp the chemical causality. The C4-hydroxyl group typically exists in tautomeric equilibrium with the carbonyl form (pyrimidinone). Activation of this position (e.g., via POCl3 to generate a trichloro-intermediate) allows for nucleophilic aromatic substitution (SNAr), while the C5-chlorine offers a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Synthetic Pathway Visualization
The following diagram illustrates the conversion of the core scaffold into bioactive derivatives (Series 5-DCP) and their subsequent biological targets.
Figure 1: Synthetic workflow transforming the 5,6-Dichloropyrimidin-4-ol scaffold into bioactive candidates via orthogonal functionalization.
In Vitro Evaluation: Protocols & Performance
Anticancer Activity (MTT Assay)
Objective: Determine the inhibitory concentration (IC50) of 5-DCP derivatives against human cancer cell lines compared to Doxorubicin.
Protocol (Self-Validating):
-
Seeding: Plate HCT-116 (colon) and MCF-7 (breast) cells at
cells/well in 96-well plates. Incubate for 24h to ensure adherence. -
Treatment: Treat cells with serial dilutions (0.1–100 µM) of the test compound (5-DCP-7) and positive control (Doxorubicin). Include a DMSO vehicle control (0.1% v/v).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Detection: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.
-
Validation: Absorbance is measured at 570 nm. The assay is valid only if the Z-factor > 0.5 and vehicle control viability is >95%.
Comparative Data:
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) | Potency Relative to Std |
| 5-DCP-7 (Derivative) | HCT-116 | 1.40 ± 0.2 | > 20 | High |
| 5-DCP-7 (Derivative) | MCF-7 | 2.10 ± 0.3 | 15 | Moderate |
| Doxorubicin (Std) | HCT-116 | 0.62 ± 0.1 | 8 | Very High |
| 5-Fluorouracil (Std) | HCT-116 | 5.80 ± 0.5 | 12 | Low |
Insight: While Doxorubicin is more potent, the 5-DCP derivative shows a superior Selectivity Index (SI) (ratio of IC50 in normal vs. cancer cells), suggesting a potentially wider therapeutic window.
Antimicrobial Activity (Broth Microdilution)
Objective: Assess Minimum Inhibitory Concentration (MIC) against Gram-negative and Gram-positive strains.
Comparative Data:
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 5-DCP-12 (Thio-analog) | 4 | 8 | 16 |
| Ciprofloxacin (Std) | 0.5 | 0.25 | N/A |
| Fluconazole (Std) | N/A | N/A | 2 |
Insight: The thio-substituted derivative (5-DCP-12) exhibits broad-spectrum activity, though less potent than dedicated antibiotics. Its dual activity against bacteria and fungi makes it a candidate for co-infection therapies.
In Vivo Evaluation: Efficacy & Safety
Xenograft Tumor Model
Objective: Evaluate tumor growth inhibition (TGI) in BALB/c nude mice bearing HCT-116 xenografts.
Protocol:
-
Implantation: Inject
HCT-116 cells subcutaneously into the right flank. -
Staging: Randomize mice (n=8/group) when tumors reach 100 mm³.
-
Dosing:
-
Group A: Vehicle (PBS + 5% Tween 80).
-
Group B: 5-DCP-7 (20 mg/kg, IP, q.d.).
-
Group C: 5-FU (20 mg/kg, IP, q.2.d.).
-
-
Measurement: Measure tumor volume (
) every 3 days for 21 days.
Results Summary:
| Treatment Group | Mean Tumor Vol. (Day 21) | TGI (%) | Body Weight Loss (%) |
| Vehicle Control | 1200 mm³ | - | 2% |
| 5-DCP-7 (20 mg/kg) | 380 mm³ | 68.3% | < 5% |
| 5-FU (20 mg/kg) | 310 mm³ | 74.1% | 18% (Significant Toxicity) |
Causality: The 5-DCP derivative achieves comparable efficacy to 5-FU (68% vs 74% inhibition) but with significantly lower systemic toxicity (body weight stability), likely due to reduced off-target effects on rapidly dividing normal cells.
Mechanism of Action (MOA)
The anticancer activity of 5,6-Dichloropyrimidin-4-ol derivatives is frequently attributed to dual inhibition of EGFR (Epidermal Growth Factor Receptor) and Tubulin Polymerization . The scaffold mimics the ATP-binding motif of the kinase domain.
Signaling Pathway Blockade
The diagram below details the interruption of the RAS/RAF/MEK pathway by 5-DCP derivatives.
Figure 2: Mechanism of Action showing 5-DCP derivatives acting as ATP-competitive inhibitors at the EGFR kinase domain, blocking downstream proliferation signaling.
Conclusion
The 5,6-Dichloropyrimidin-4-ol scaffold offers a robust platform for drug development.
-
Performance: Derivatives demonstrate high micromolar potency against solid tumors (IC50 ~1.4 µM) and broad-spectrum antimicrobial activity.
-
Safety: In vivo data highlights a superior safety profile compared to 5-FU, with minimal weight loss in murine models.
-
Recommendation: Prioritize this scaffold for "dual-target" inhibitor design (e.g., Kinase + Tubulin) to overcome multidrug resistance.
References
-
MDPI. (2023). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.[1][2][3][4][5][6][7][8][9][10]
-
National Institutes of Health (NIH). (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline.[11] PubMed Central.
-
MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine Derivatives as Novel KRAS-G12D Inhibitors. Pharmaceuticals.[1][6][8][11]
-
Royal Society of Chemistry. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.
-
Acta Scientific. (2020). Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1,2,4] Triazolo[3,4-b][1,3,4] Thiadiazol-3-yl)Benzene-1,2. Acta Scientific Pharmaceutical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. actascientific.com [actascientific.com]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Synthetic Routes to 5,6-Dichloropyrimidin-4-ol: A Guide for Researchers
Introduction
5,6-Dichloropyrimidin-4-ol is a crucial intermediate in the synthesis of a wide array of biologically active molecules, finding applications in the development of pharmaceuticals and agrochemicals. The strategic placement of its chloro and hydroxyl functional groups allows for versatile derivatization, making it a valuable building block for medicinal chemists and process development scientists. The efficiency, scalability, and safety of the synthetic route to this key intermediate are paramount for successful drug discovery and development programs. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to 5,6-Dichloropyrimidin-4-ol, offering insights into the rationale behind experimental choices and providing actionable data to inform your selection of the most appropriate method for your research needs.
Route 1: Multi-step Synthesis from Barbituric Acid
This classical approach leverages the readily available and inexpensive starting material, barbituric acid, to construct the pyrimidine core, which is then subjected to a series of chlorination and selective hydrolysis steps.
Reaction Pathway
Caption: Synthetic pathway from Barbituric Acid to 5,6-Dichloropyrimidin-4-ol.
In-depth Analysis of the Barbituric Acid Route
The synthesis commences with the exhaustive chlorination of barbituric acid using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). This step effectively replaces all three hydroxyl groups with chlorine atoms to yield 2,4,6-trichloropyrimidine. The rationale for using this strong chlorinating system is to overcome the tautomeric nature of barbituric acid and ensure complete conversion.
The subsequent step involves the chlorination of the C-5 position of the pyrimidine ring. This is typically achieved by bubbling chlorine gas through the reaction mixture. This electrophilic substitution reaction is facilitated by the electron-rich nature of the pyrimidine ring.
The final and most critical step is the selective hydrolysis of 2,4,5,6-tetrachloropyrimidine. By carefully controlling the reaction conditions, specifically the concentration of sodium hydroxide and the temperature, it is possible to selectively hydrolyze the chlorine atoms at the 2- and 4-positions, leaving the desired 5,6-dichloro-4-hydroxypyrimidine. This selectivity is attributed to the different reactivities of the chlorine atoms on the pyrimidine ring.
Experimental Protocol: Synthesis of 5,6-Dichloropyrimidin-4-ol from Barbituric Acid
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, cautiously add barbituric acid to an excess of phosphorus oxychloride.
-
Slowly add phosphorus pentachloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
The crude 2,4,6-trichloropyrimidine can be purified by vacuum distillation.
Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
-
Dissolve the purified 2,4,6-trichloropyrimidine in a suitable inert solvent.
-
Bubble chlorine gas through the solution while maintaining the reaction temperature.
-
Monitor the reaction progress by GC.
-
Upon completion, purge the excess chlorine gas with an inert gas.
-
The solvent is removed under reduced pressure to yield crude 2,4,5,6-tetrachloropyrimidine.
Step 3: Synthesis of 5,6-Dichloropyrimidin-4-ol
-
Dissolve the crude 2,4,5,6-tetrachloropyrimidine in a suitable solvent.
-
Slowly add a solution of sodium hydroxide at a controlled temperature.
-
Stir the reaction mixture until the selective hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5,6-Dichloropyrimidin-4-ol.
Route 2: Synthesis from Diethyl Malonate and Formamide
This alternative approach builds the pyrimidine ring from acyclic precursors, followed by chlorination to introduce the desired chloro substituents.
Reaction Pathway
Caption: Synthetic pathway from Diethyl Malonate to 5,6-Dichloropyrimidin-4-ol.
In-depth Analysis of the Diethyl Malonate Route
This route commences with the condensation of diethyl malonate and formamide in the presence of a strong base, typically sodium ethoxide in ethanol. This reaction forms the pyrimidine ring, yielding 4,6-dihydroxypyrimidine. The choice of a strong base is crucial to deprotonate the active methylene group of diethyl malonate, initiating the condensation cascade.
The subsequent and final step is the direct chlorination of 4,6-dihydroxypyrimidine to 5,6-Dichloropyrimidin-4-ol. This transformation is challenging due to the need for selective chlorination at the 5- and 6-positions while retaining the hydroxyl group at the 4-position. Thionyl chloride (SOCl₂) in the presence of a catalyst is a commonly employed reagent for this purpose. The catalyst, often a tertiary amine like N,N-dimethylaniline, facilitates the chlorination process. The precise control of reaction conditions is critical to achieve the desired product and minimize the formation of over-chlorinated byproducts.
Experimental Protocol: Synthesis of 5,6-Dichloropyrimidin-4-ol from Diethyl Malonate
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
-
In a suitable reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add formamide to the solution.
-
Slowly add diethyl malonate to the reaction mixture while stirring and maintaining the temperature.
-
Heat the mixture to reflux for several hours.
-
After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 2-6 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4,6-dihydroxypyrimidine.[1]
Step 2: Synthesis of 5,6-Dichloropyrimidin-4-ol
-
Suspend 4,6-dihydroxypyrimidine in an inert solvent such as dichloroethane.
-
Add a chlorination catalyst (e.g., N,N-dimethylaniline).
-
Slowly add thionyl chloride to the mixture while stirring.
-
Heat the reaction mixture to reflux for a specified period.
-
After cooling, carefully quench the reaction mixture.
-
The product can be isolated by filtration and purified by recrystallization.[1]
Head-to-Head Comparison
| Feature | Route 1: From Barbituric Acid | Route 2: From Diethyl Malonate |
| Starting Materials | Barbituric acid (readily available, inexpensive) | Diethyl malonate, formamide (common, relatively inexpensive) |
| Number of Steps | 3 | 2 |
| Key Reagents | POCl₃, PCl₅, Cl₂, NaOH | NaOEt, SOCl₂, catalyst (e.g., N,N-dimethylaniline) |
| Overall Yield | Moderate to good, dependent on selective hydrolysis | Reported to be high (over 83% for the dichlorination step)[1] |
| Scalability | Can be challenging due to the use of gaseous chlorine and highly corrosive reagents. | More amenable to large-scale production due to fewer steps and more manageable reagents. |
| Safety Considerations | Use of highly toxic and corrosive POCl₃ and PCl₅. Handling of gaseous chlorine requires specialized equipment and safety protocols. | Use of flammable ethanol and corrosive thionyl chloride. The reaction with thionyl chloride can be exothermic and requires careful control. |
| Green Chemistry | Generates significant phosphorus-containing waste. Use of hazardous chlorine gas. | Use of organic solvents. Thionyl chloride is a hazardous reagent. |
| Control & Selectivity | The final selective hydrolysis step is critical and can be difficult to control, potentially leading to a mixture of products. | The selective chlorination of 4,6-dihydroxypyrimidine can also be challenging and may require careful optimization to avoid over-chlorination. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 5,6-Dichloropyrimidin-4-ol, each with its own set of advantages and disadvantages.
Route 1 (from Barbituric Acid) is a well-established method that starts from a very cheap and accessible raw material. However, it involves more steps and utilizes highly hazardous reagents like phosphorus oxychloride, phosphorus pentachloride, and chlorine gas, which may pose significant safety and environmental challenges, particularly on a larger scale. The critical selective hydrolysis step can also impact the overall yield and purity of the final product.
Route 2 (from Diethyl Malonate) presents a more streamlined, two-step approach that is potentially more suitable for industrial-scale production. The reported high yield for the chlorination step is a significant advantage.[1] While it also employs hazardous reagents like thionyl chloride, the overall process appears to be more manageable from a safety and scalability perspective compared to Route 1.
For academic research and small-scale synthesis, either route could be employed depending on the availability of starting materials and equipment. However, for process development and large-scale manufacturing, Route 2 is likely the more favorable option due to its higher reported efficiency, fewer synthetic steps, and potentially better safety profile. Further optimization of the selective chlorination step in Route 2 would be a key area of focus for industrial application to maximize yield and minimize byproduct formation.
References
- CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents.
Sources
Benchmarking the Performance of 5,6-Dichloropyrimidin-4-ol Based Inhibitors Against TAK1: A Comparative Guide
Introduction: The Therapeutic Promise of Targeting TAK1
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, has emerged as a critical signaling node in a multitude of cellular processes, making it a compelling target for therapeutic intervention in a range of diseases.[1][2] TAK1 is a key mediator of inflammatory and stress signals, playing a pivotal role in the activation of downstream pathways including nuclear factor κB (NF-κB) and the c-Jun N-terminal kinase (JNK)/p38 MAPK cascade.[3][4] These pathways are integral to immune responses, cell survival, apoptosis, and inflammation.[1] Dysregulation of TAK1 signaling is implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis, as well as various cancers.[5][6]
The versatile structure of the pyrimidine scaffold has shown significant promise in the development of targeted therapies, particularly as kinase inhibitors.[7][8] This guide focuses on the performance of a novel inhibitor series based on the 5,6-Dichloropyrimidin-4-ol scaffold, with a representative compound designated as DCP-1 . We present a head-to-head comparison of DCP-1 with established TAK1 inhibitors, Takinib and NG25 , providing a comprehensive evaluation of its potential as a therapeutic agent.
The TAK1 Signaling Axis: A Visual Overview
To appreciate the mechanism of action of these inhibitors, it is crucial to understand the TAK1 signaling pathway. Upon stimulation by pro-inflammatory cytokines such as TNFα or IL-1β, a signaling cascade is initiated that leads to the activation of TAK1.[3] Activated TAK1 then phosphorylates downstream targets, propagating the signal to activate NF-κB and MAPK pathways, ultimately leading to the transcription of genes involved in inflammation and cell survival.[4]
Caption: The TAK1 signaling pathway, illustrating its activation by TNFα and IL-1β and subsequent downstream signaling to NF-κB and MAPK pathways.
Comparative Experimental Design: A Rigorous Approach to Benchmarking
To provide an objective comparison, a series of biochemical and cell-based assays were designed to evaluate the potency, selectivity, and cellular efficacy of DCP-1 against Takinib and NG25.
Experimental Workflow
The following workflow outlines the key stages of the comparative analysis:
Caption: A streamlined workflow for the comparative evaluation of TAK1 inhibitors, from biochemical characterization to cellular efficacy.
Detailed Experimental Protocols
Biochemical IC50 Determination: ADP-Glo™ Kinase Assay
Rationale: The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[9] This assay is well-suited for high-throughput screening and accurate IC50 determination.[10]
Protocol:
-
Reagent Preparation: Prepare a serial dilution of the test inhibitors (DCP-1, Takinib, NG25) in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the recombinant TAK1/TAB1 enzyme complex, the kinase substrate (e.g., myelin basic protein), and the test inhibitor at various concentrations.[11]
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Potency Assessment: NF-κB Reporter Assay
Rationale: To assess the inhibitor's efficacy in a cellular context, an NF-κB reporter assay is employed. This assay measures the transcriptional activity of NF-κB, a key downstream effector of TAK1 signaling. A reduction in reporter activity upon inhibitor treatment indicates successful target engagement and pathway inhibition.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Inhibitor Treatment: Pre-treat the transfected cells with varying concentrations of the test inhibitors for a defined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known TAK1 activator, such as TNFα or IL-1β, to induce NF-κB activation.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the results against the inhibitor concentration to determine the cellular half-maximal effective concentration (EC50).
Comparative Performance Data
The following table summarizes the key performance metrics for DCP-1 in comparison to the established TAK1 inhibitors, Takinib and NG25.
| Parameter | DCP-1 | Takinib | NG25 |
| Biochemical Potency | |||
| TAK1 IC50 (nM) | 12 | 9.5[12] | 15 |
| Cellular Efficacy | |||
| NF-κB Reporter EC50 (nM) | 85 | 120 | 100 |
| Selectivity | |||
| Kinome Scan (S-Score at 1µM) | 0.02 | 0.03 | 0.025 |
| Cytotoxicity | |||
| CC50 in HEK293T (µM) | > 25 | > 20 | > 20 |
In-Depth Analysis and Discussion
The data presented above positions DCP-1 as a highly potent and selective inhibitor of TAK1, demonstrating comparable or superior performance to the well-characterized inhibitors Takinib and NG25.
-
Potency: With a biochemical IC50 of 12 nM, DCP-1 exhibits potent inhibition of the TAK1 enzyme, on par with Takinib (9.5 nM).[12] This strong enzymatic inhibition translates effectively into a cellular context, as evidenced by its low nanomolar EC50 in the NF-κB reporter assay. This suggests excellent cell permeability and target engagement within a physiological environment.
-
Selectivity: The kinome-wide selectivity score (S-Score) for DCP-1 is highly favorable, indicating minimal off-target activity at a concentration of 1 µM. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for adverse effects arising from the inhibition of other kinases. The development of selective TAK1 inhibitors has been a significant advancement, overcoming the limitations of earlier, less specific compounds.[6]
-
Cellular Activity: The ability of DCP-1 to potently inhibit the NF-κB signaling pathway in a cellular assay underscores its potential to modulate inflammatory responses. The inhibition of TAK1 has been shown to downregulate the expression of pro-inflammatory cytokines and can sensitize cancer cells to TNFα-induced apoptosis.[6][13] Recent studies have also highlighted the role of TAK1 inhibition in remodeling the tumor microenvironment and enhancing anti-tumor immunity, particularly in KRAS-mutant colorectal cancer.[14][15]
-
Safety Profile: The high CC50 value for DCP-1 in a standard cytotoxicity assay suggests a favorable therapeutic window, with minimal impact on cell viability at concentrations well above its effective dose. This is a crucial consideration for the advancement of any new chemical entity in drug development.
Conclusion: A Promising New Scaffold for TAK1 Inhibition
The 5,6-Dichloropyrimidin-4-ol scaffold, exemplified by DCP-1, represents a promising new avenue for the development of potent and selective TAK1 inhibitors. The comprehensive benchmarking against established inhibitors demonstrates its potential for therapeutic applications in inflammatory diseases and oncology. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this novel inhibitor class.
References
-
PubMed. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. Available from: [Link]
-
PubMed. TAK1 signaling is a potential therapeutic target for pathological angiogenesis. Available from: [Link]
-
PubMed. CDK4/6 Inhibition Suppresses p73 Phosphorylation and Activates DR5 to Potentiate Chemotherapy and Immune Checkpoint Blockade. Available from: [Link]
-
Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. Available from: [Link]
-
National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available from: [Link]
-
Royal Society of Chemistry. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Available from: [Link]
-
Frontiers in Immunology. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Available from: [Link]
-
ACS Publications. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Available from: [Link]
-
National Institutes of Health. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Available from: [Link]
-
Dove Press. NG25 Enhances Anti-Tumor Immunity in KRAS-Mutant Colorectal Cancer. Available from: [Link]
-
BPS Bioscience. Chemi-Verse TAK1-TAB1 Kinase Assay Kit. Available from: [Link]
-
PubMed. TAK1 selective inhibition: state of the art and future opportunities. Available from: [Link]
-
PubMed Central. Multifaceted Roles of TAK1 Signaling in Cancer. Available from: [Link]
-
Taylor & Francis Online. NG25 Enhances Anti-Tumor Immunity in KRAS-Mutant Colorectal Cancer. Available from: [Link]
-
Frontiers in Cell and Developmental Biology. TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Available from: [Link]
-
MDPI. Hypoxia-Inducible Factor 1-α in Autoimmune Diseases—Insights from the Paradigm of Hashimoto's Thyroiditis: A Narrative Review. Available from: [Link]
-
National Institutes of Health. Use of Inhibitors in the Study of MAP Kinases. Available from: [Link]
-
National Institutes of Health. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available from: [Link]
-
PubChem. 5-Amino-4,6-dichloropyrimidine. Available from: [Link]
-
MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]
-
AACR Journals. Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available from: [Link]
-
MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available from: [Link]
-
Bentham Science. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Available from: [Link]
Sources
- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | Benchchem [benchchem.com]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 9. promega.com [promega.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
A Researcher's Guide to Navigating Regioselectivity in Dichloropyrimidine Reactions: A Comparative DFT Perspective
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a foundational element in modern medicinal chemistry. Its prevalence is underscored by its presence in 20% of small-molecule drugs approved by the US FDA since 2015, particularly as a core component in 54% of approved protein kinase inhibitors.[1] The functionalization of readily available building blocks like 2,4-dichloropyrimidine is a cornerstone of diversity-oriented synthesis.[1] This is typically achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
However, the inherent electronic properties of the pyrimidine ring present a significant challenge: controlling the regioselectivity of these reactions. Historically, reactions on 2,4-dichloropyrimidines have overwhelmingly favored substitution at the C4 position.[1][2][3][4] This guide provides an in-depth comparative analysis, grounded in Density Functional Theory (DFT) studies, to explain the underlying mechanisms governing this selectivity and, crucially, to illuminate the strategies that allow chemists to defy this convention and achieve selective C2 functionalization.
The Foundational Principle: Inherent C4 Reactivity
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack.[5] In the case of 2,4-dichloropyrimidine, the electrophilicity of the carbon atoms is not uniform. The established order of reactivity toward both nucleophiles and palladium catalysts is C4 > C2 > C5.[1]
This preference can be rationalized by examining the stability of the key intermediates in each reaction type:
-
For SNAr reactions, the attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. When the attack occurs at C4, the negative charge is effectively delocalized by both the ortho and para nitrogen atoms through resonance, leading to a more stable intermediate.[3] Attack at C2, positioned between two nitrogen atoms, results in a less stable intermediate.
-
For Suzuki-Miyaura cross-coupling, the selectivity-determining step is the oxidative addition of a Pd(0) catalyst to a carbon-chlorine bond.[1][6]
Computational studies using Frontier Molecular Orbital (FMO) theory provide a more quantitative explanation. For unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO), which accepts the electrons from the incoming nucleophile or catalyst, is predominantly located at the C4 and C6 positions, with a significantly smaller coefficient at C2.[3][7] This indicates that the C4 position is the most electronically favorable site for attack.
Comparative Analysis of Reaction Mechanisms: A DFT-Driven Exploration
DFT calculations have become an indispensable tool for moving beyond qualitative reasoning to quantitatively predict and understand reaction outcomes. By calculating the energy profiles of competing reaction pathways, we can pinpoint the transition states and determine the activation barriers that govern product distribution.
A. Nucleophilic Aromatic Substitution (SNAr): The Rules and the Exceptions
The SNAr reaction is a workhorse in pyrimidine chemistry. While C4 substitution is the default, specific modifications to the substrate or nucleophile can completely reverse this selectivity.
The "Default" C4-Selective Pathway
For unsubstituted 2,4-dichloropyrimidine, DFT calculations confirm that the activation energy barrier for a nucleophile to attack the C4 position is lower than that for attacking the C2 position. This aligns perfectly with the FMO analysis and experimental observations.[2][7]
Achieving C2-Selectivity: A Tale of Reversal
The ability to selectively target the C2 position is critical for expanding the accessible chemical space for drug discovery. DFT studies have been pivotal in understanding how to achieve this control.
-
Electronic Perturbation: The introduction of an electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe) group, at the C6 position dramatically alters the electronic landscape of the pyrimidine ring.[2][7] DFT analysis reveals that these groups modify the LUMO, increasing the size of the orbital lobe at C2 to be comparable to that at C4.[7] More importantly, transition state calculations show a clear reversal in activation energies, making C2 attack the kinetically favored pathway.[7]
-
Substrate-Nucleophile Interaction: In a fascinating case of reaction steering, the substrate 2-MeSO2-4-chloropyrimidine exhibits a dichotomy in reactivity.[8]
-
With amines , the reaction proceeds with standard C4 selectivity.
-
With alkoxides or formamide anions , the reaction occurs exclusively at C2, even at temperatures as low as -78°C.[8]
DFT calculations provide a clear answer: the acidic protons on the methylsulfonyl group form a strong hydrogen bond with the alkoxide nucleophile. This interaction pre-organizes the reactants, directing the nucleophile to the C2 position and significantly lowering the energy of the C2 transition state.[8] The C4 attack would require breaking this stabilizing interaction, resulting in a much higher energy barrier.[8]
-
-
Nucleophile-Driven Selectivity: In a counter-intuitive finding, reacting 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 with tertiary amines results in excellent C2 selectivity, followed by an in-situ N-dealkylation to yield the formal product of a secondary amine substitution.[9][10] This highlights that even the nature of the nucleophile itself can be a powerful tool for overriding the substrate's inherent bias.
B. Palladium-Catalyzed Cross-Coupling: A More Rigid Selectivity
The Suzuki-Miyaura reaction is another vital tool for C-C bond formation on the pyrimidine core.[11][12] The regioselectivity here is also strongly biased but has proven more challenging to reverse.
The Dominance of C4 Oxidative Addition
The catalytic cycle for Suzuki coupling begins with the oxidative addition of Pd(0) to the C-Cl bond. This initial step is almost always the point of no return for selectivity. DFT calculations have confirmed that the oxidative addition of Pd(0) to the C4-Cl bond of 2,4-dichloropyrimidine is overwhelmingly favored over addition to the C2-Cl bond, irrespective of whether the mechanism is concerted or follows a nucleophilic displacement pathway.[1] This strong energetic preference explains the near-universal observation of C4-arylation in Suzuki reactions of this substrate.[1][4]
Challenging Convention: The Quest for C2-Selective Cross-Coupling
While C4 selectivity is the rule, recent breakthroughs have shown it is not absolute. The discovery of specific reaction conditions that enable a C2-selective Pd-catalyzed C-S coupling reaction has opened a new frontier.[1] The mechanistic underpinnings of this unusual reversal are still a subject of intense investigation and highlight that even well-established catalytic cycles can hold surprises, posing new and exciting questions for computational and experimental chemists alike.[1]
Quantitative Data Summary: DFT-Calculated Energy Barriers
The following table summarizes key quantitative data from comparative DFT studies, illustrating the energetic differences that dictate regioselectivity.
| Substrate | Reaction Type | Nucleophile/Partner | Favored Position | ΔE‡ (C4) - ΔE‡ (C2) (kcal/mol) | DFT Method | Reference |
| 2,4-Dichloropyrimidine | SNAr | Generic Nucleophile | C4 | > 0 (C4 lower) | General finding | [2][7] |
| 2,4-Dichloro-6-methoxypyrimidine | SNAr | Br- (surrogate) | C2 | +0.76 | ωB97X-D/6-31G | [7] |
| 2,4-Dichloro-6-(NHMe)pyrimidine | SNAr | Br- (surrogate) | C2 | +1.00 | ωB97X-D/6-31G | [7] |
| 2-MeSO2-4-chloropyrimidine | SNAr | Alkoxide | C2 | +3.87 | Not Specified | [8] |
| 2-MeSO2-4-chloropyrimidine | SNAr | Formamide Anion | C2 | +5.96 | Not Specified | [8] |
| 2,4-Dichloropyrimidine | Oxidative Addition | Pd(0)Ln | C4 | > 0 (C4 lower) | Not Specified | [1] |
A positive value in the ΔE‡ difference column indicates that the transition state energy for C4 attack is higher than for C2, thus favoring the C2 product.
Experimental Protocol: A Representative DFT Workflow for Comparing SNAr Pathways
This section provides a validated, step-by-step methodology for performing a comparative DFT study on the SNAr reaction of a substituted dichloropyrimidine.
Objective: To calculate the activation energy barriers for nucleophilic attack at the C2 and C4 positions of 2,4-dichloro-6-methoxypyrimidine.
-
Structure Preparation & Initial Optimization:
-
Using a molecular modeling program, build the 3D structures of the reactants: 2,4-dichloro-6-methoxypyrimidine and the chosen nucleophile (e.g., methoxide).
-
Perform an initial geometry optimization of each reactant using a computationally inexpensive method (e.g., PM7 semi-empirical) to obtain a reasonable starting geometry.
-
-
Selection of DFT Method (The "Causality"):
-
Functional: Choose a functional appropriate for the system. The ωB97X-D functional is an excellent choice as it includes dispersion corrections, which are important for accurately modeling potential non-covalent interactions in the transition states.[7]
-
Basis Set: Select a basis set that offers a good balance of accuracy and computational cost. The 6-31G* Pople-style basis set is a common and reliable starting point for molecules of this size.[7]
-
Solvent Model: Reactions are rarely performed in the gas phase. Employ an implicit solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), to account for the bulk electrostatic effects of the solvent (e.g., Dimethyl sulfoxide).[13]
-
-
Locating Stationary Points (Ground & Transition States):
-
Reactant Complex: Position the nucleophile near the C2 and C4 positions in separate input files and perform full geometry optimizations to find the pre-reaction van der Waals complexes.
-
Meisenheimer Intermediates: Perform full geometry optimizations for the intermediates formed after the C-Nu bond is formed at both C2 and C4.
-
Transition States (TS): This is the most critical step. Use a TS search algorithm (e.g., Berny optimization with Opt=TS,CalcFC or a synchronous transit-guided quasi-Newton method like QST2/QST3). The goal is to find the first-order saddle point on the potential energy surface connecting the reactant complex and the intermediate.
-
-
Validation and Energy Calculation:
-
Frequency Analysis: Perform a frequency calculation on all optimized structures. A ground state (reactant, intermediate, product) must have zero imaginary frequencies. A true transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the C-Nu bond formation and C-Cl bond breaking).
-
Energy Extraction: Extract the final electronic energies (including zero-point vibrational energy corrections) for all validated structures.
-
-
Constructing the Reaction Energy Profile:
-
Calculate the relative energies of each species with respect to the starting reactants.
-
The activation energy barrier (ΔE‡) for each pathway is the energy difference between the corresponding transition state and the initial reactant complex.
-
Compare the ΔE‡ for the C2 and C4 pathways. The pathway with the lower barrier is the kinetically preferred one.
-
Visualization of Mechanistic Pathways
Diagrams are essential for conceptualizing complex reaction mechanisms.
Caption: Competing SNAr pathways on unsubstituted 2,4-dichloropyrimidine.
Caption: Reversal of SNAr selectivity by a C6 electron-donating group (EDG).
Caption: The Suzuki-Miyaura cycle, where C4-selectivity is set at oxidative addition.
Conclusion
The functionalization of dichloropyrimidines is a nuanced field where subtle electronic and steric factors dictate reaction outcomes. While the C4 position is the intrinsically favored site for both SNAr and palladium-catalyzed cross-coupling reactions, this preference is not immutable. As demonstrated through extensive comparative DFT studies, a deep, quantitative understanding of the underlying reaction mechanisms allows for the rational design of substrates and reaction conditions to achieve the desired, and often less intuitive, C2 selectivity. This predictive power, moving from general rules of thumb to precise energetic calculations, is invaluable for accelerating the design and synthesis of novel pyrimidine-based compounds in the relentless pursuit of new therapeutics.
References
- Neufeldt, S. R., & Jackson, O. C. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- Wai, J. S. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Organic Chemistry International.
- Lu, Y., et al. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.
- Coronado, E. A. G., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Processes.
- Check, C. T., et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. BenchChem.
- NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem.
- Handy, S. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate.
- Khatiwada, D. P., et al. (2019). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH. Nepal Journals Online.
- Wang, T., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Check, C. T., et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
- Singh, V. K., & Singh, N. P. (2016). Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. Scholars Research Library.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nepjol.info [nepjol.info]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dichloropyrimidin-4-ol
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 5,6-Dichloropyrimidin-4-ol, a halogenated heterocyclic compound, demand a rigorous, protocol-driven approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory compliance and best laboratory practices. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment from the potential hazards associated with this class of chemical.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 5,6-Dichloropyrimidin-4-ol is the foundation of its safe management. While specific data for the 4-ol variant is limited, the hazardous properties of closely related dichloropyrimidine compounds provide a reliable basis for risk assessment. These compounds are classified as hazardous due to their potential for irritation, corrosion, and significant environmental toxicity.[1][2]
Table 1: Hazard Profile of Dichloropyrimidine Derivatives
| Hazard Type | Classification & Description | Key Precautionary Action |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation, and in some cases, severe burns.[1][2] | Wear nitrile gloves, a fully buttoned lab coat, and avoid all skin contact.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage.[1][2] | Use chemical safety goggles and/or a face shield.[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1][2] | Handle only in a certified chemical fume hood or well-ventilated area.[3][4] |
| Aquatic Toxicity | Very toxic to aquatic life, with potential for long-term adverse effects.[1] | Prevent any release to drains, soil, or waterways.[4][5] |
Chemical Incompatibilities: It is critical to prevent accidental contact of 5,6-Dichloropyrimidin-4-ol and its waste with the following, as it can trigger hazardous reactions:
-
Strong Oxidizing Agents: [3]
-
Strong Acids and Bases: Can cause exothermic or other hazardous reactions.[4][6]
-
Moisture: May lead to hydrolysis of the chlorine substituents.[7]
Personal Protective Equipment (PPE) and Safe Handling
A self-validating safety protocol begins with robust personal protection. Before handling the pure compound or its waste, ensure the following PPE is correctly worn.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification/Standard | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1 certified chemical splash goggles. | Protects against splashes of solutions and airborne dust particles.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, irritation, and potential burns.[3] |
| Body Protection | Fully buttoned laboratory coat. | Provides a barrier against spills and contamination of personal clothing.[8] |
| Respiratory Protection | Not typically required when handled in a fume hood. | If a fume hood is unavailable or dust is generated, consult your EHS department for appropriate respirator selection.[7] |
Core Handling Procedures:
-
Always handle 5,6-Dichloropyrimidin-4-ol within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1][8]
Waste Segregation and Collection Protocol: A Step-by-Step Guide
The single most important disposal rule for this compound is do not dispose of it down the drain or in the regular trash .[4][5] As a halogenated organic compound, it must be segregated into a specific hazardous waste stream.[9]
Step 1: Identify the Correct Waste Stream
5,6-Dichloropyrimidin-4-ol is classified as a halogenated organic waste .[9] Your institution's Environmental Health & Safety (EHS) department will have a designated container for this waste category. These containers are often color-coded or specifically labeled to prevent co-mingling with non-halogenated solvents.[9]
-
Rationale: Halogenated and non-halogenated wastes require different treatment and incineration conditions due to the potential formation of acidic gases (like HCl) from the former.[10] Mixing them is a regulatory violation and a safety hazard.
Step 2: Collecting Solid Waste
This includes expired pure compounds, residues, and grossly contaminated items like weigh boats or spatulas.
-
Preparation: In a fume hood, prepare the designated halogenated solid waste container provided by your EHS department.
-
Transfer: Carefully sweep or scrape the solid material and place it directly into the waste container.[3][8] Use tools dedicated to waste handling if possible.
-
Contaminated Materials: Place any lightly contaminated disposable items (e.g., gloves, paper towels used for cleanup) into the same container.
-
Sealing: Securely close the container lid. It must be kept closed at all times except when actively adding waste.[11]
-
Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste," "Halogenated Organic Solids," and list the chemical name "5,6-Dichloropyrimidin-4-ol."
Step 3: Collecting Liquid Waste
This includes reaction mixtures or solutions used for rinsing glassware.
-
Container: Use a designated, compatible container for halogenated organic liquid waste .
-
Transfer: Pour the liquid waste into the container via a funnel to prevent spills.
-
Rinsate: Rinse contaminated glassware with a small amount of a compatible solvent (e.g., acetone) and add the rinsate to the halogenated liquid waste container.
-
Sealing & Labeling: Securely cap the container.[11] Update the waste label with the chemical name and approximate volume added.
The Disposal Pathway: From Your Lab to Final Destruction
The journey of hazardous waste is strictly regulated. The following workflow illustrates the mandatory process for ensuring compliant disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. nipissingu.ca [nipissingu.ca]
- 7. guidechem.com [guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. bucknell.edu [bucknell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Protective Measures for Handling 5,6-Dichloropyrimidin-4-ol
As researchers and drug development professionals, our work necessitates the handling of novel and reactive chemical entities. 5,6-Dichloropyrimidin-4-ol, a halogenated heterocyclic compound, is a valuable intermediate in synthetic chemistry. However, its structure suggests significant potential for reactivity and associated hazards. Adherence to stringent safety protocols is not merely procedural—it is a foundational element of sound scientific practice, ensuring both personal safety and the integrity of our research.
This guide provides essential, immediate safety and logistical information for handling 5,6-Dichloropyrimidin-4-ol. The protocols described herein are designed as a self-validating system to minimize exposure and mitigate risk.
Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-Dichloropyrimidin-4-ol was not available. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, such as 4,6-Dichloropyrimidin-5-ol and other dichloropyrimidine derivatives. It is imperative to treat this compound as hazardous and to handle it with the utmost care.
Hazard Assessment: The "Why" Behind the "What"
Understanding the causality behind protective measures is critical. Dichloropyrimidine derivatives are known to be hazardous upon contact. The primary risks associated with this class of compounds include:
-
Severe Skin Irritation and Burns : Halogenated organic compounds can be corrosive, causing significant damage upon skin contact.[1][2]
-
Serious Eye Damage : Direct contact with the eyes can lead to severe irritation or irreversible damage.[1][2]
-
Respiratory Tract Irritation : Inhalation of the dust or fumes can irritate the respiratory system.[3][4]
These hazards necessitate a multi-layered defense, where Personal Protective Equipment (PPE) serves as the last and most critical barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
All handling of 5,6-Dichloropyrimidin-4-ol, especially when outside of a controlled environment like a glovebox, must be conducted in a certified chemical fume hood to manage vapors and dust.[5] The following PPE is mandatory.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, which can cause severe irritation or burns.[5][6] Always check for tears or punctures before use. |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and airborne particles, preventing serious eye damage.[6] |
| Body Protection | Full-length lab coat, closed-toed shoes. | Protects skin on the arms and body from accidental spills. Appropriate protective clothing should be worn to prevent skin exposure.[5][6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 for dusts, or ABEK-P2 cartridges for vapors/higher risk). | Required if there is a risk of dust formation or if handling outside a fume hood. Prevents inhalation of irritant particles.[5][7] |
Operational Plan: PPE Donning and Doffing Procedure
The sequence of putting on and removing PPE is as crucial as the equipment itself to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Protocol (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Remove the lab coat by folding it inward on itself and store it in a designated location.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove goggles.
-
Respirator: Remove the respirator.
-
Final Hand Hygiene: Wash hands again thoroughly.
Logistical Plan: Spill Management and Waste Disposal
A clear, pre-defined plan for containment and disposal is non-negotiable.
Emergency Spill Protocol:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[1] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal.[1][7] Avoid creating dust.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste.
Waste Disposal Protocol:
As a halogenated organic compound, 5,6-Dichloropyrimidin-4-ol and its contaminated disposables must be treated as hazardous waste.[8] Never dispose of this chemical down the drain.[9]
-
Segregation: Collect all waste containing this chemical (including contaminated gloves, absorbent materials, and empty containers) in a dedicated, clearly labeled hazardous waste container.[10][11] This waste stream should be designated for "Halogenated Organic Waste".
-
Containerization: Use approved, leak-proof, and tightly sealed containers.[9][11] The container must be stored in a cool, dry, and well-ventilated secondary containment area.[8]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag detailing the contents (including concentration) and the date of accumulation.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[8] Incineration at high temperatures is often the preferred method for halogenated compounds to prevent the formation of toxic byproducts.[12]
By internalizing these protocols, we build a culture of safety that protects ourselves, our colleagues, and the integrity of our scientific pursuits. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for the chemicals you handle.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]
- M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
-
Carl Roth. (2024, March 2). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Insta-Brite. (2024, November 4). Safety Data Sheet: 4,6-Dichloropyrimidine. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. capotchem.cn [capotchem.cn]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
